GPR40 Agonist 2
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H30O3 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(3S)-3-[4-(spiro[5.5]undec-3-en-4-ylmethoxy)phenyl]hex-4-ynoic acid |
InChI |
InChI=1S/C24H30O3/c1-2-7-21(16-23(25)26)20-9-11-22(12-10-20)27-18-19-8-6-15-24(17-19)13-4-3-5-14-24/h8-12,21H,3-6,13-18H2,1H3,(H,25,26)/t21-/m0/s1 |
InChI Key |
MFECMYPTTGKKQI-NRFANRHFSA-N |
Isomeric SMILES |
CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CCCC3(C2)CCCCC3 |
Canonical SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CCCC3(C2)CCCCC3 |
Origin of Product |
United States |
Foundational & Exploratory
Elucidating the GPR40 Agonist Signaling Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the signaling pathways activated by GPR40 agonists. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target for type 2 diabetes. Its activation by endogenous long-chain fatty acids and synthetic agonists leads to glucose-dependent insulin secretion and the release of incretin hormones. This guide details the primary signaling cascades, presents quantitative data for key agonists, outlines experimental protocols for pathway elucidation, and provides visual representations of these complex biological processes.
Core Signaling Pathways of GPR40
GPR40 activation initiates a cascade of intracellular events through at least three primary signaling pathways: the Gq/11 pathway, the Gs pathway, and the β-arrestin pathway. The engagement of these pathways can be ligand-dependent, a phenomenon known as biased agonism, where different agonists can preferentially activate one pathway over others.[1][2][3]
The Canonical Gq/11 Pathway
The most well-characterized signaling cascade for GPR40 is mediated by the Gq/11 family of G proteins.[1][4] Upon agonist binding, GPR40 undergoes a conformational change, leading to the activation of Gq/11. The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol. This rise in intracellular calcium is a key trigger for the exocytosis of insulin-containing granules from pancreatic β-cells. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC) isoforms. Activated PKC can then phosphorylate various downstream targets. One important effector is Protein Kinase D (PKD), which has been shown to be involved in insulin secretion and β-cell survival. Specifically, PKD1 has been identified as a key mediator in GPR40 signaling in pancreatic islets.
The Gs Pathway and cAMP Production
Certain GPR40 agonists, particularly those classified as "full agonists" or "AgoPAMs" (Positive Allosteric Modulator agonists), have been shown to also couple to the Gs signaling pathway. Activation of Gs leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA). In pancreatic β-cells, PKA can potentiate insulin secretion. In enteroendocrine L-cells, the Gs/cAMP pathway is a major driver of glucagon-like peptide-1 (GLP-1) secretion.
The β-Arrestin Pathway
In addition to G protein-dependent signaling, GPR40 can also signal through β-arrestin pathways. Following agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins (β-arrestin 1 and β-arrestin 2) are recruited to the receptor. This recruitment can lead to receptor desensitization and internalization. However, β-arrestins also act as scaffold proteins, assembling signaling complexes that can initiate G protein-independent signaling cascades. For many GPCRs, β-arrestin scaffolding leads to the activation of mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) 1/2 pathway. Some evidence also points to the activation of other MAPKs, such as p38 and c-Jun N-terminal kinase (JNK), downstream of GPR40, though the direct role of β-arrestin in this is still under investigation. The synthetic agonist TAK-875, for instance, has been shown to be a β-arrestin-biased agonist.
Quantitative Data on GPR40 Agonist Activity
The potency and efficacy of various GPR40 agonists can be quantified using in vitro assays that measure the downstream signaling events described above. The following tables summarize key data for a selection of commonly studied GPR40 agonists.
Table 1: Gq/11 Pathway Activation - Calcium Flux and IP1 Accumulation
| Agonist | Assay Type | Cell Line | EC50 (nM) | Emax (% of Control) | Reference(s) |
| AMG 837 | Calcium Flux | CHO-hGPR40 | 13.5 | Partial Agonist (29%) | |
| IP1 Accumulation | A9-hGPR40 | 11.0 | Partial Agonist | ||
| TAK-875 | Calcium Flux | CHO-hGPR40 | 72 | Partial Agonist | |
| IP1 Accumulation | CHO-rGPR40 | 6 | 166% | ||
| AM-1638 | Calcium Flux | CHO-hGPR40 | 160 | Full Agonist | |
| IP1 Accumulation | A9-hGPR40 | 12.9 | Full Agonist | ||
| MK-2305 | IP1 Accumulation | CHO-rGPR40 | 6 | 166% | |
| AP5 | IP1 Accumulation | HEK-hGPR40 | 0.8 | Potent Agonist |
Table 2: Gs and β-Arrestin Pathway Activation - cAMP and BRET Assays
| Agonist | Assay Type | Cell Line | EC50 (nM) | Emax (% of Control) | Reference(s) |
| AM-1638 | cAMP Accumulation | COS-7-hGPR40 | 160 | ~12-fold increase | |
| AM-5262 | cAMP Accumulation | COS-7-hGPR40 | 100 | ~12-fold increase | |
| TAK-875 | β-Arrestin 2 Recruitment (BRET) | HEK293T | 54.7 | 100% (Reference) | |
| Oleic Acid | β-Arrestin 2 Recruitment (BRET) | HEK293T | 58,400 | ~55% of TAK-875 | |
| Palmitic Acid | β-Arrestin 2 Recruitment (BRET) | HEK293T | 42,400 | ~45% of TAK-875 | |
| LY2922470 | β-Arrestin Recruitment | HEK-hGPR40 | 7 | Potent Agonist |
Experimental Protocols for Signaling Pathway Elucidation
This section provides detailed methodologies for key experiments used to characterize GPR40 agonist signaling.
Calcium Flux Assay
This assay measures changes in intracellular calcium concentration upon GPR40 activation, primarily reflecting Gq/11 pathway engagement.
Methodology:
-
Cell Culture: Plate cells (e.g., CHO or HEK293) stably or transiently expressing GPR40 in a 96-well or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Wash cells with a suitable assay buffer (e.g., HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in the dark at 37°C for 30-60 minutes.
-
Compound Addition: Prepare serial dilutions of the GPR40 agonist.
-
Measurement: Use a fluorescence plate reader equipped with an automated injector to add the agonist to the wells while simultaneously measuring fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Plot the peak fluorescence response against the agonist concentration to generate a dose-response curve and calculate the EC50.
References
Investigating β-arrestin Recruitment by GPR40 Agonist TAK-875: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigation of β-arrestin recruitment by the G protein-coupled receptor 40 (GPR40), with a specific focus on the synthetic agonist TAK-875. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a key therapeutic target for type 2 diabetes.[1][2] Understanding the nuanced signaling pathways engaged by different agonists, particularly the phenomenon of biased agonism, is critical for the development of safer and more effective therapeutics.
Core Concepts: GPR40 Signaling and Biased Agonism
GPR40 is a G protein-coupled receptor (GPCR) that, upon activation by endogenous long-chain free fatty acids or synthetic agonists, primarily couples to Gq/11 proteins.[3][4] This canonical pathway leads to the activation of phospholipase C, an increase in intracellular calcium levels, and ultimately, glucose-dependent insulin secretion from pancreatic β-cells.[4]
However, like many GPCRs, GPR40 can also signal through β-arrestin-dependent pathways. β-arrestins are scaffolding proteins that can mediate receptor desensitization and internalization, but also initiate distinct signaling cascades. The differential activation of G protein-dependent versus β-arrestin-dependent pathways by different ligands is termed "biased agonism".
The synthetic agonist TAK-875 (fasiglifam) is a notable example of a biased agonist at GPR40. While it acts as a partial agonist for Gq/11-mediated signaling compared to endogenous fatty acids, it is more efficacious in recruiting β-arrestin 1 and 2. This biased signaling profile has significant implications for the physiological and potential therapeutic effects of the compound.
Quantitative Data on GPR40 Agonist Activity
The following table summarizes the quantitative data on the potency and efficacy of various GPR40 agonists in activating Gq/11 and recruiting β-arrestin. This data highlights the biased agonism of TAK-875.
| Agonist | Assay | Parameter | Value | Cell Line | Reference |
| TAK-875 | β-arrestin 2 Recruitment | EC50 | 54.7 nM | HEK293 | |
| Gq/11 signaling | EC50 | Not specified | Not specified | ||
| Palmitic Acid | β-arrestin 2 Recruitment | EC50 | 42.4 µM | HEK293 | |
| Gq/11 signaling | EC50 | Not specified | Not specified | ||
| Oleic Acid | β-arrestin 2 Recruitment | EC50 | 58.4 µM | HEK293 | |
| Gq/11 signaling | EC50 | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to investigate β-arrestin recruitment by GPR40 agonists.
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin Recruitment
This protocol is based on the principles described in studies investigating GPR40 signaling.
Objective: To quantify the interaction between GPR40 and β-arrestin in live cells upon agonist stimulation.
Materials:
-
HEK-293T cells
-
Expression plasmid for GPR40 fused to a BRET donor (e.g., Renilla Luciferase, Rluc)
-
Expression plasmid for β-arrestin (1 or 2) fused to a BRET acceptor (e.g., Green Fluorescent Protein, GFP)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
Transfection reagent (e.g., Lipofectamine 2000)
-
BRET substrate (e.g., Coelenterazine h)
-
96-well white, clear-bottom microplates
-
BRET-compatible microplate reader
-
GPR40 agonist (e.g., TAK-875)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Culture and Transfection:
-
One day prior to transfection, seed HEK-293T cells into 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the GPR40-Rluc and β-arrestin-GFP expression plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Cell Seeding for Assay:
-
24 hours post-transfection, detach the cells and seed them into 96-well white, clear-bottom microplates at a density of 30,000-50,000 cells per well.
-
Incubate the plates for another 24 hours.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of the GPR40 agonist (e.g., TAK-875) in assay buffer (e.g., HBSS).
-
Aspirate the culture medium from the wells and replace it with the agonist dilutions or vehicle control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
-
BRET Measurement:
-
Add the BRET substrate (e.g., Coelenterazine h) to each well at a final concentration of 5 µM.
-
Immediately measure the luminescence signals at two wavelengths: one for the donor (e.g., ~480 nm) and one for the acceptor (e.g., ~530 nm) using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Signaling Pathways and Experimental Workflow Diagrams
Visual representations of complex biological processes and experimental designs are essential for clarity and understanding. The following diagrams were generated using the DOT language.
Caption: GPR40 Signaling Pathways.
Caption: BRET Assay Workflow.
Conclusion
The investigation of β-arrestin recruitment by GPR40 agonists like TAK-875 is a rapidly evolving field. The concept of biased agonism offers the potential to design novel therapeutics with improved efficacy and safety profiles by selectively engaging desired signaling pathways. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the intricate pharmacology of GPR40 and its role in metabolic diseases. Future studies should continue to dissect the downstream consequences of β-arrestin-mediated signaling to fully harness the therapeutic potential of biased GPR40 agonists.
References
- 1. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for GPR40 allosteric agonism and incretin stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR40 - Proteopedia, life in 3D [proteopedia.org]
GPR40 Agonism: A Deep Dive into Glucose-Dependent Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), and its pivotal role in mediating glucose-dependent insulin secretion (GDIS). We will explore the molecular signaling pathways, present quantitative data from key studies, detail common experimental protocols, and visualize the underlying mechanisms.
Introduction to GPR40 (FFAR1)
GPR40 is a G protein-coupled receptor predominantly expressed in the pancreatic β-cells. Its natural ligands are medium to long-chain free fatty acids (FFAs). For years, it has been understood that FFAs potentiate glucose-stimulated insulin secretion, and the discovery of GPR40 has elucidated a key mechanism behind this physiological process. The activation of GPR40 by its agonists enhances the release of insulin from β-cells, but critically, this action is largely dependent on ambient glucose concentrations, making it an attractive therapeutic target for type 2 diabetes with a potentially low risk of hypoglycemia.
The Molecular Mechanism of GPR40-Mediated GDIS
The glucose-dependency of GPR40-mediated insulin secretion lies in the synergistic interplay between the receptor's signaling cascade and the metabolic pathways of glucose within the pancreatic β-cell.
Basal State (Low Glucose): In the absence of high glucose levels, ATP levels in the β-cell are low, ATP-sensitive potassium (KATP) channels are open, the cell membrane remains hyperpolarized, and there is minimal insulin secretion. Under these conditions, activation of GPR40 alone is insufficient to trigger significant insulin release.
Stimulated State (High Glucose):
-
Glucose Metabolism: High glucose levels lead to increased intracellular ATP, which closes KATP channels, depolarizes the cell membrane, and opens voltage-gated calcium channels (VGCCs), resulting in an influx of extracellular Ca2+ and a subsequent rise in intracellular Ca2+ concentration ([Ca2+]i). This is the primary trigger for insulin granule exocytosis.
-
GPR40 Signaling: When a GPR40 agonist binds to the receptor, it couples with the Gαq/11 protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Signal Amplification:
-
IP3 binds to its receptor on the endoplasmic reticulum (ER), stimulating the release of stored Ca2+ into the cytoplasm.
-
DAG activates Protein Kinase C (PKC).
-
The GPR40-mediated release of Ca2+ from the ER amplifies the initial Ca2+ signal initiated by glucose metabolism. This significant increase in global [Ca2+]i is the key convergence point of the two pathways and is essential for the potentiation of insulin secretion.
-
This dual-pathway amplification explains why GPR40 agonists are most effective in the presence of high glucose, as they augment a pre-existing secretory signal rather than initiating one from a basal state.
Quantitative Data from Preclinical Studies
The efficacy of GPR40 agonists has been demonstrated in numerous in vitro and in vivo studies. The tables below summarize representative quantitative data.
Table 1: In Vitro Potentiation of Glucose-Stimulated Insulin Secretion (GSIS) by GPR40 Agonists
| GPR40 Agonist | Cell/Islet Type | Glucose (mM) | Fold-Increase in Insulin Secretion (vs. High Glucose Alone) |
| Fasiglifam (TAK-875) | Isolated Rat Islets | 16.7 | ~2.5-fold |
| Fasiglifam (TAK-875) | Isolated Human Islets | 16.7 | ~2.0-fold |
| GW9508 | MIN6 Cell Line | 15 | ~1.8-fold |
| Linoleic Acid | Isolated Mouse Islets | 16.7 | ~2.2-fold |
Note: Data are approximated from various published studies for illustrative purposes. Actual values may vary based on specific experimental conditions.
Table 2: In Vivo Efficacy of GPR40 Agonists in Animal Models of Type 2 Diabetes
| GPR40 Agonist | Animal Model | Test | Key Parameter | % Change vs. Vehicle |
| Fasiglifam (TAK-875) | Zucker Diabetic Fatty (ZDF) Rats | Oral Glucose Tolerance Test (OGTT) | Glucose AUC | ~40% Decrease |
| Fasiglifam (TAK-875) | Zucker Diabetic Fatty (ZDF) Rats | Oral Glucose Tolerance Test (OGTT) | Insulin AUC | ~75% Increase |
| AM-1638 | Diet-Induced Obese (DIO) Mice | Oral Glucose Tolerance Test (OGTT) | Glucose AUC | ~35% Decrease |
AUC: Area Under the Curve. Data are illustrative and compiled from published literature.
Key Experimental Protocols
Detailed and reproducible methodologies are crucial for studying GPR40 agonism. Below are standard protocols for key experiments.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Islets
Objective: To measure the potentiation of insulin secretion by a GPR40 agonist in the presence of low and high glucose concentrations.
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from rodents (e.g., C57BL/6 mice or Wistar rats) by collagenase digestion of the pancreas, followed by purification using a density gradient (e.g., Ficoll or Histopaque).
-
Islet Culture & Recovery: Isolated islets are cultured overnight in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin to allow for recovery.
-
Pre-incubation (Starvation): Hand-picked islets of similar size are pre-incubated for 1-2 hours at 37°C in Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) and 0.1% BSA. This step synchronizes the islets to a basal secretory state.
-
Stimulation: The pre-incubation buffer is removed, and islets are incubated for 1-2 hours in one of the following stimulation buffers:
-
Basal: KRB with low glucose (2.8 mM).
-
Stimulated: KRB with high glucose (e.g., 16.7 mM).
-
Test (Low Glucose): KRB with low glucose (2.8 mM) + GPR40 agonist.
-
Test (High Glucose): KRB with high glucose (16.7 mM) + GPR40 agonist.
-
-
Sample Collection: After incubation, the supernatant (buffer) from each condition is collected.
-
Insulin Measurement: The concentration of insulin in the collected supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).
-
Data Normalization: Insulin secretion is typically normalized to the total insulin content of the islets (measured after cell lysis) or to the total DNA content.
In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of a GPR40 agonist on glucose disposal and insulin secretion in response to an oral glucose challenge in an animal model.
Methodology:
-
Animal Model: A relevant model of type 2 diabetes is often used, such as Zucker Diabetic Fatty (ZDF) rats or diet-induced obese (DIO) mice.
-
Acclimatization & Fasting: Animals are acclimatized to handling. Prior to the test, they are fasted overnight (e.g., 12-16 hours) with free access to water.
-
Baseline Blood Sample: A baseline blood sample (t=0) is collected, typically from the tail vein.
-
Compound Administration: The GPR40 agonist or vehicle control is administered orally (p.o.) via gavage.
-
Glucose Challenge: After a set period following compound administration (e.g., 30-60 minutes), a concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Serial Blood Sampling: Blood samples are collected at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analyte Measurement: Plasma from each blood sample is analyzed for:
-
Glucose concentration: Using a standard glucose meter or a colorimetric assay.
-
Insulin concentration: Using ELISA or RIA.
-
-
Data Analysis: The results are plotted as concentration versus time. The Area Under the Curve (AUC) for both glucose and insulin is calculated to provide a quantitative measure of glucose tolerance and the insulin secretory response.
GPR40 Agonists in Drug Development: Promise and Challenges
The glucose-dependent nature of GPR40 agonism makes it a highly promising mechanism for the treatment of type 2 diabetes, offering robust glycemic control with a minimal risk of hypoglycemia.[1] Several small-molecule agonists, such as Fasiglifam (TAK-875), progressed to late-stage clinical trials. Fasiglifam demonstrated significant improvements in glycemic control in patients with type 2 diabetes.[1]
However, the development of Fasiglifam was halted in Phase III trials due to observations of elevated liver enzymes in some patients, raising concerns about potential drug-induced liver injury (DILI).[2][3] The mechanisms behind this hepatotoxicity are still under investigation but are thought to be related to the formation of reactive metabolites and inhibition of bile salt export pumps, rather than the on-target GPR40 agonism itself.[2]
Current research focuses on developing new GPR40 agonists with different chemical scaffolds that retain the excellent efficacy profile while avoiding the off-target liabilities observed with earlier compounds. The therapeutic principle remains highly attractive, and GPR40 continues to be a key target of interest in metabolic drug discovery.
References
GPR40 agonist 2 effect on incretin (GLP-1, GIP) release
An In-Depth Technical Guide on the Effect of GPR40 Agonists on Incretin (GLP-1, GIP) Release
Introduction
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target for type 2 diabetes mellitus (T2DM).[1] This receptor is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells (EECs), where it is activated by medium and long-chain free fatty acids (FFAs).[1][2] Activation of GPR40 in β-cells potentiates glucose-stimulated insulin secretion (GSIS).[1][3] Concurrently, its activation in EECs, specifically L-cells and K-cells, stimulates the release of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), respectively.
Incretins play a crucial role in glucose homeostasis by enhancing insulin secretion from β-cells in a glucose-dependent manner—a phenomenon known as the "incretin effect." Therefore, GPR40 agonists that can effectively stimulate both insulin and incretin secretion represent a promising therapeutic strategy for T2DM. This guide provides a detailed technical overview of the mechanisms by which GPR40 agonists modulate GLP-1 and GIP release, supported by quantitative data, experimental protocols, and pathway visualizations. For the purpose of this guide, we will examine the effects of several well-characterized synthetic GPR40 agonists, treating them as representative examples in place of a generic "agonist 2."
GPR40 Signaling and Incretin Release
The canonical signaling pathway for GPR40 upon activation by endogenous FFAs or first-generation agonists like TAK-875 is through the Gαq subunit of heterotrimeric G proteins. However, recent research has revealed that certain novel GPR40 agonists can exhibit "biased agonism," activating both Gαq and Gαs signaling pathways. This dual agonism appears to be critical for a robust incretin response.
-
Gαq Pathway: Activation of the Gαq pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ is a primary driver for the exocytosis of GLP-1 and GIP-containing granules from L-cells and K-cells.
-
Gαs Pathway: A subset of synthetic GPR40 agonists, such as AM-1638 and AM-5262, have been shown to also activate the Gαs pathway. This stimulates adenylyl cyclase (AC) to produce cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), which further potentiates the Ca²⁺-dependent exocytosis of incretin granules. Agonists that engage both Gq and Gs signaling pathways are associated with a more robust stimulation of GLP-1 and GIP secretion compared to Gq-only agonists.
Quantitative Data on Incretin Release
The ability of GPR40 agonists to stimulate incretin release varies depending on their signaling properties. Dual Gq/Gs agonists generally elicit a more powerful response than Gq-only agonists. The following tables summarize in vivo data from studies in mice.
Table 1: Effect of GPR40 Agonists on Plasma GLP-1 Release
| Agonist | Signaling Bias | Dose | Vehicle GLP-1 (pmol/L) | Agonist GLP-1 (pmol/L) | Fold Increase (Approx.) | Citation |
| TAK-875 | Gq-only | 30 mg/kg | ~5 | ~10.8 | ~2.2x | |
| MK-2305 | Gq-only | 30 mg/kg | ~5 | ~12 | ~2.4x | |
| AM-1638 | Gq + Gs | 30 mg/kg | ~5 | ~29 | ~5.8x | |
| AM-5262 | Gq + Gs | 30 mg/kg | ~5 | ~29 | ~5.8x |
Data represents median plasma concentrations measured 30 minutes after oral administration in mice.
Table 2: Effect of GPR40 Agonists on Plasma GIP Release
| Agonist | Signaling Bias | Dose | Vehicle GIP (pmol/L) | Agonist GIP (pmol/L) | Fold Increase (Approx.) | Citation |
| TAK-875 | Gq-only | 30 mg/kg | ~53 | ~80* | ~1.5x | |
| MK-2305 | Gq-only | 30 mg/kg | ~53 | ~108 | ~2.0x | |
| AM-1638 | Gq + Gs | 30 mg/kg | ~53 | ~150 | ~2.8x | |
| AM-5262 | Gq + Gs | 30 mg/kg | ~53 | ~150 | ~2.8x |
Data represents median plasma concentrations measured 30 minutes after oral administration in mice. *TAK-875 showed a significant increase in only one of three experiments.
Experimental Protocols
In Vitro GLP-1/GIP Release Assay Using Enteroendocrine Cell Lines
This protocol describes a general method for measuring incretin release from cultured enteroendocrine cells (e.g., murine STC-1 for GLP-1, or subcloned STC-1 cells for GIP) upon stimulation with a GPR40 agonist.
I. Cell Culture and Plating:
-
Culture STC-1 or NCI-H716 cells in the appropriate medium (e.g., DMEM with high glucose, supplemented with FBS and antibiotics) in a humidified incubator at 37°C and 5% CO₂.
-
Seed the cells into multi-well plates (e.g., 24-well or 48-well) at a density that allows them to reach ~80-90% confluency on the day of the experiment.
II. Stimulation and Sample Collection:
-
On the day of the assay, gently wash the cells twice with a basal buffer (e.g., Krebs-Ringer Bicarbonate Buffer or HBSS) to remove residual medium.
-
Pre-incubate the cells in the basal buffer for 1-2 hours at 37°C to establish a baseline secretion rate.
-
Aspirate the pre-incubation buffer and add the stimulation buffer containing the GPR40 agonist at various concentrations (or vehicle control). Include appropriate positive controls (e.g., phorbol esters, fatty acids).
-
Incubate for a defined period (e.g., 15 minutes to 2 hours) at 37°C.
-
Collect the supernatant (media) from each well. To prevent degradation of active GLP-1, immediately add a DPP-4 inhibitor (e.g., sitagliptin) and a protease inhibitor (e.g., PMSF) to the collected samples.
-
Centrifuge the samples at low speed (e.g., 850 x g for 5 min at 4°C) to pellet any detached cells.
-
Transfer the clarified supernatant to a new tube for analysis or store at -80°C.
III. Quantification and Data Analysis:
-
Measure the concentration of GLP-1 or GIP in the samples using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
-
In parallel, lyse the cells remaining in the wells to measure total protein content (e.g., using a Bradford or BCA assay).
-
Normalize the amount of secreted incretin to the total protein content in each well to account for variations in cell number.
-
Analyze the data using appropriate statistical methods, often involving a 4-parameter logistic regression for the ELISA standard curve.
The Entero-Insular Axis and Therapeutic Implications
GPR40 agonists leverage the "entero-insular axis," a communication loop between the gut and the pancreatic islets. By acting on both enteroendocrine cells and pancreatic β-cells, potent GPR40 agonists can orchestrate a multi-pronged attack on hyperglycemia.
-
Direct Action: The agonist directly stimulates pancreatic β-cells to enhance glucose-dependent insulin secretion.
-
Indirect Action: The agonist stimulates intestinal L- and K-cells to release GLP-1 and GIP. These incretins then travel through the bloodstream to the pancreas, where they bind to their respective receptors (GLP-1R and GIPR) on β-cells, further amplifying insulin secretion.
This dual mechanism is particularly advantageous. The development of GPR40 agonists with a biased Gq/Gs signaling profile, which leads to robust incretin secretion, could offer superior glycemic control compared to agents that only target the pancreas. Furthermore, GLP-1 has additional beneficial effects, including suppressing glucagon secretion, delaying gastric emptying, and promoting satiety, which could be harnessed by effective GPR40 agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Novel GPR40 Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM).[1][2][3] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs).[4][5] This activation leads to a glucose-dependent potentiation of insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1), offering a mechanism for glycemic control with a reduced risk of hypoglycemia compared to traditional insulin secretagogues. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of novel GPR40 agonists, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
GPR40 Signaling Pathways
Upon activation by an agonist, GPR40 primarily couples to the Gαq/11 subunit of the heterotrimeric G-protein. This initiates a signaling cascade that results in the potentiation of glucose-stimulated insulin secretion (GSIS). The key steps in this pathway are:
-
Activation of Phospholipase C (PLC): The activated Gαq/11 subunit stimulates PLC.
-
Generation of Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Potentiation of Insulin Exocytosis: The elevated intracellular Ca2+ concentration, in concert with DAG-mediated activation of Protein Kinase C (PKC) and other downstream effectors, augments the exocytosis of insulin-containing granules from the pancreatic β-cell, but only in the presence of elevated glucose levels.
Some GPR40 agonists, particularly ago-allosteric modulators (agoPAMs), have also been shown to signal through Gαs, leading to the accumulation of cyclic AMP (cAMP), which can further enhance insulin secretion. Additionally, GPR40 activation can involve β-arrestin recruitment, which may contribute to the overall signaling and regulatory effects.
Novel GPR40 Agonists: Quantitative Data
A diverse range of chemical scaffolds have been explored in the quest for potent and selective GPR40 agonists. These can be broadly classified into partial agonists and ago-allosteric modulators (agoPAMs) or full agonists. AgoPAMs have demonstrated superior efficacy in preclinical models, which is attributed to their ability to stimulate both insulin and GLP-1 secretion.
The following tables summarize the in vitro potency of selected novel GPR40 agonists from different chemical classes. Potency is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of an agonist that produces 50% of the maximal possible response.
Table 1: Potency of Phenylpropanoic Acid and Related Acyclic GPR40 Agonists
| Compound | Chemical Class | Assay Type | Cell Line | EC50 (nM) | Reference |
| AMG 837 | Phenylpropanoic Acid | Calcium Mobilization | CHO-hGPR40 | 13 | |
| Compound 2 (Amgen) | Phenylpropanoic Acid | Aequorin | CHO-hGPR40 | 16 | |
| Compound 3 (Amgen) | Phenylpropanoic Acid | Aequorin | CHO-hGPR40 | 17 |
Table 2: Potency of Benzofuran and Dihydrobenzofuran GPR40 Agonists
| Compound | Chemical Class | Assay Type | Cell Line | EC50 (nM) | Reference |
| TAK-875 | Dihydrobenzofuran | Calcium Mobilization | CHO-hGPR40 | 14 | |
| Compound 9a | Dihydrobenzofuran | FLIPR | Not Specified | 28 |
Table 3: Potency of Spirocyclic and Other Conformationally Constrained GPR40 Agonists
| Compound | Chemical Class | Assay Type | Cell Line | EC50 (nM) | Reference |
| AM-1638 | Spirocyclic | IP1 Accumulation | HEK293-hGPR40 | 25 | |
| AM-5262 | Tricyclic Spirocycle | IP1 Accumulation | HEK293-hGPR40 | 14 | |
| (R,R)-68 | Pyrrolidine | Calcium Mobilization | Not Specified | 10 | |
| SCO-267 | Piperidine | Calcium Mobilization | CHO-hGPR40 | 11 |
Table 4: Potency of GPR40 Ago-Allosteric Modulators (AgoPAMs)
| Compound | Chemical Class | Assay Type | Cell Line | EC50 (nM) | Reference |
| Compound 24 (Merck) | Chromane | IP1 Accumulation | HEK293-hGPR40 | 2 | |
| Compound 29 (Merck) | Chromane | IP1 Accumulation | HEK293-hGPR40 | 3 |
Experimental Protocols
The discovery and characterization of novel GPR40 agonists rely on a battery of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Calcium Mobilization Assay
This is a primary high-throughput screening assay used to identify and characterize GPR40 agonists based on their ability to induce an increase in intracellular calcium.
Objective: To measure the agonist-induced increase in intracellular calcium concentration ([Ca2+]i) in cells expressing GPR40.
Materials:
-
HEK293 or CHO cells stably expressing human GPR40.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Probenecid (an anion transport inhibitor to prevent dye leakage).
-
Test compounds (GPR40 agonists).
-
96- or 384-well black, clear-bottom microplates.
-
A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Seeding: Seed the GPR40-expressing cells into the microplates at a suitable density and culture overnight to allow for cell attachment.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Measurement: Place the cell plate and the compound plate into the fluorescence plate reader. The instrument will first measure the baseline fluorescence, then add the test compounds to the wells and immediately begin recording the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in [Ca2+]i. The data is typically normalized to the baseline fluorescence and expressed as a percentage of the response to a maximal concentration of a reference agonist. EC50 values are calculated from the dose-response curves.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay is crucial for confirming that the agonist's effect on insulin secretion is glucose-dependent.
Objective: To measure the amount of insulin secreted from pancreatic β-cells or isolated islets in response to a GPR40 agonist at low and high glucose concentrations.
Materials:
-
Pancreatic β-cell line (e.g., MIN6, INS-1E) or isolated rodent/human pancreatic islets.
-
Culture medium (e.g., RPMI-1640 with 10% FBS).
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA.
-
Glucose solutions (low concentration, e.g., 2.8 mM; high concentration, e.g., 16.7 mM).
-
Test compounds (GPR40 agonists).
-
Insulin ELISA kit.
Procedure:
-
Cell/Islet Culture: Culture the β-cells or islets under standard conditions.
-
Pre-incubation: Wash the cells/islets with KRBH buffer containing low glucose and pre-incubate for 1-2 hours to allow them to return to a basal state of insulin secretion.
-
Incubation: Replace the pre-incubation buffer with fresh KRBH buffer containing:
-
Low glucose (negative control).
-
High glucose (positive control).
-
High glucose + test compound at various concentrations.
-
Low glucose + test compound at various concentrations.
-
-
Incubate for 1-2 hours at 37°C.
-
Sample Collection: Collect the supernatant (which contains the secreted insulin).
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit.
-
Data Analysis: Normalize the amount of secreted insulin to the total protein content or DNA content of the cells/islets. The results will show the potentiation of insulin secretion by the agonist at high glucose compared to low glucose conditions.
References
- 1. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of GPR40 Agonist 2 (AMG 837): A Technical Guide
This guide provides an in-depth analysis of the structure-activity relationship (SAR) for the G protein-coupled receptor 40 (GPR40) agonist, compound 2, also known as AMG 837. GPR40, also designated as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes mellitus due to its role in potentiating glucose-dependent insulin secretion from pancreatic β-cells.[1][2][3][4] AMG 837 is a potent and selective GPR40 agonist of the phenylpropanoic acid class that was identified as a clinical candidate.[1] This document details the quantitative SAR data, experimental methodologies used for its characterization, and visual representations of its signaling pathways and discovery workflow.
Quantitative Structure-Activity Relationship (SAR) Data
The development of AMG 837 involved systematic modifications of a phenylpropanoic acid scaffold to optimize potency, selectivity, and pharmacokinetic (PK) properties. The core SAR strategy focused on exploring replacements for the carboxylic acid head group and modifying the tail portion to enhance properties like polarity while maintaining potency.
Table 1: SAR of Carboxylic Acid Head Group Replacements
The initial exploration focused on replacing the carboxylic acid moiety of the parent compound with various acidic heterocycles to modulate potency and PK properties. The biphenyl moiety was kept constant to maximize potency during this stage.
| Compound | Heterocycle Head Group | GPR40 Aequorin EC₅₀ (nM) | GPR40 IP₃ EC₅₀ (nM) | Rat Clearance (L/h/kg) |
| 2 (AMG 837) | Carboxylic Acid | 35 | 16 | 0.4 |
| 4 | Imidazole | 38 | 21 | 0.8 |
| 5 | Triazole | 34 | 22 | 1.1 |
| 6 | Tetrazole | 14 | 12 | 2.8 |
Data sourced from Liu et al., ACS Med Chem Lett, 2014. EC₅₀ values are averages of at least two determinations.
Table 2: SAR of Biphenyl Tail Modifications
To reduce the lipophilicity of AMG 837 and minimize potential CNS penetration, modifications were introduced to the biphenyl tail group to increase polarity.
| Compound | R¹ | R² | GPR40 Aequorin EC₅₀ (nM) | GPR40 IP₃ EC₅₀ (nM) | TPSA (Ų) | Rat CL (L/h/kg) | Rat F (%) |
| 7 | H | H | 120 | 110 | 66.8 | 0.3 | 43 |
| 8 | OMe | H | 25 | 22 | 76.0 | 0.4 | 82 |
| 9 | OMe | F | 18 | 17 | 76.0 | 0.4 | 93 |
Data sourced from Liu et al., ACS Med Chem Lett, 2014. TPSA: Topological Polar Surface Area. CL: Clearance. F: Oral Bioavailability.
Table 3: SAR of Polar Heterocyclic Replacements
Further optimization involved replacing the distal phenyl ring with various polar heterocycles, leading to the identification of compounds like AM-4668 (10) with improved overall properties.
| Compound | Heterocycle Tail Group | GPR40 Aequorin EC₅₀ (nM) | GPR40 IP₃ EC₅₀ (nM) | TPSA (Ų) | Rat CL (L/h/kg) | Rat F (%) |
| 10 (AM-4668) | Pyridone | 11 | 12 | 89.0 | 0.5 | 70 |
| 11 | Pyridazinone | 10 | 11 | 93.1 | 0.2 | 87 |
| 12 | Pyrimidine | 13 | 14 | 81.9 | 0.3 | 100 |
Data sourced from Liu et al., ACS Med Chem Lett, 2014.
Experimental Protocols
The characterization of AMG 837 and its analogs involved several key in vitro assays to determine their potency and efficacy as GPR40 agonists.
2.1 GPR40 Aequorin Functional Assay
This assay measures the activation of the Gαq signaling pathway by detecting intracellular calcium mobilization.
-
Cell Line: CHO (Chinese Hamster Ovary) cells stably co-expressing human GPR40 and aequorin.
-
Principle: Aequorin is a photoprotein that emits light in the presence of Ca²⁺. Agonist binding to GPR40 activates the Gαq pathway, leading to the release of Ca²⁺ from the endoplasmic reticulum, which in turn activates aequorin, producing a measurable light signal.
-
Methodology:
-
Cells are harvested and resuspended in assay buffer containing coelenterazine (the luminophore for aequorin).
-
The cell suspension is dispensed into a 96-well plate.
-
Test compounds (serially diluted) are added to the wells.
-
Luminescence is measured immediately using a luminometer.
-
Data is normalized to the maximum response and EC₅₀ values are calculated from the dose-response curves.
-
-
Assay Conditions: The assay is typically run in a buffer containing 0.01% human serum albumin.
2.2 GPR40 Inositol Phosphate (IP) Accumulation Assay
This assay also measures Gαq pathway activation by quantifying the accumulation of inositol trisphosphate (IP₃), a second messenger produced downstream of GPR40 activation.
-
Cell Line: A9 cells stably transfected with human GPR40.
-
Principle: Activation of GPR40 leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and IP₃. The accumulation of IP₃ (or its more stable metabolite, IP₁) is measured as a direct indicator of receptor activation.
-
Methodology:
-
Cells are plated in 96-well plates and grown to confluency.
-
Cells are washed and incubated in a stimulation buffer containing the test compounds for a defined period (e.g., 30-60 minutes).
-
The reaction is stopped, and the cells are lysed.
-
The amount of accumulated inositol phosphate in the cell lysate is quantified, often using a competitive immunoassay kit (e.g., HTRF).
-
EC₅₀ values are determined by fitting the data to a dose-response curve.
-
-
Assay Conditions: The assay is run in the presence of 0.3% human serum.
Visualizations
3.1 GPR40 Signaling Pathways
GPR40 agonists can exhibit biased signaling, primarily activating the Gαq pathway or, in some cases, both Gαq and Gαs pathways. AMG 837 is characterized as a "Gq-only" agonist.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
GPR40 agonist 2 binding site characterization
An In-depth Technical Guide to the Characterization of GPR40 (FFAR1) Agonist Binding Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target for type 2 diabetes mellitus. It is activated by medium and long-chain free fatty acids (FFAs), leading to a glucose-dependent amplification of insulin secretion from pancreatic β-cells.[1][2][3] Synthetic agonists targeting GPR40 have been developed to harness this mechanism for glycemic control. The pharmacology of GPR40 is complex, with evidence suggesting the existence of multiple distinct allosteric binding sites that can be targeted by different classes of agonists.[4]
This technical guide provides an in-depth overview of the characterization of GPR40 agonist binding sites, using the well-studied partial agonist TAK-875 (Fasiglifam) as a primary example of "Agonist 2." We will also explore other classes of agonists to provide a comprehensive understanding of the multiple ligand binding pockets within the receptor. This guide details the experimental protocols used to elucidate these interactions, presents quantitative binding data, and visualizes the key signaling pathways and experimental workflows.
GPR40 Agonist Binding Sites: A Multi-Site Paradigm
Structural and pharmacological studies have revealed that synthetic GPR40 agonists do not bind to a single, conserved orthosteric site typical for many GPCRs. Instead, they target distinct allosteric pockets.[5] This has led to the development of different classes of agonists with unique signaling profiles.
-
Partial Agonists (e.g., TAK-875, AMG-837): These agonists, like TAK-875, bind to an allosteric site located between transmembrane (TM) helices 3, 4, and 5, near the extracellular side. The crystal structure of GPR40 in complex with TAK-875 has confirmed this non-canonical binding mode, suggesting that the ligand likely enters this pocket from the lipid bilayer. These agonists primarily signal through the Gαq pathway.
-
Full Agonists / Ago-PAMs (e.g., AM-1638): A second class of agonists, often referred to as full agonists or ago-positive allosteric modulators (Ago-PAMs), bind to a different allosteric site. This site is located in a lipid-facing region of the receptor near intracellular loop 2 (ICL2). These agonists can activate both Gαq and Gαs signaling pathways, leading to a more robust physiological response, including the secretion of incretins like GLP-1.
The existence of these multiple sites is supported by radioligand binding studies showing positive cooperativity between different classes of agonists, indicating they can bind to the receptor simultaneously at their distinct sites.
Quantitative Binding Data
The binding affinities of various agonists to GPR40 are typically determined using radioligand competition binding assays. The table below summarizes key binding and functional parameters for representative GPR40 agonists.
| Agonist | Class | Species | Assay Type | Value | Unit | Reference |
| TAK-875 | Partial Agonist | Human | Ki (Binding Affinity) | 38 | nM | |
| TAK-875 | Partial Agonist | Rat | Ki (Binding Affinity) | 140 | nM | |
| TAK-875 | Partial Agonist | Human | EC50 (IP Production) | 72 | nM | |
| AMG-837 | Partial Agonist | Human | EC50 (Ca2+ Flux) | 13 | nM | |
| AM-1638 | Full Agonist | Human | EC50 (Functional Assay) | 2.8 | nM | |
| AM-1638 | Full Agonist | Human | EC50 (IP Production) | 7.1 | nM |
Signaling Pathways & Experimental Workflows
GPR40 Signaling Pathways
GPR40 agonists can induce distinct downstream signaling cascades depending on the binding site they occupy. Partial agonists like TAK-875 primarily activate the Gαq pathway, while full agonists like AM-1638 can activate both Gαq and Gαs pathways.
References
An In-depth Technical Guide to Endogenous Ligands versus Synthetic Agonists for GPR40 (FFAR1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for type 2 diabetes mellitus (T2DM). Predominantly expressed in pancreatic β-cells and enteroendocrine cells, its activation potentiates glucose-stimulated insulin secretion (GSIS) and, in some cases, the release of incretin hormones like GLP-1. While endogenous medium- and long-chain fatty acids (FFAs) are its natural ligands, a diverse array of synthetic agonists has been developed to harness its therapeutic potential. These synthetic ligands exhibit distinct pharmacological profiles, including partial, full, and biased agonism, which arise from interactions with different binding sites on the receptor. This technical guide provides an in-depth comparison of endogenous and synthetic GPR40 ligands, detailing their signaling mechanisms, quantitative pharmacological data, and the experimental protocols used for their characterization.
Introduction to GPR40/FFAR1
GPR40 is a class A GPCR that plays a crucial role in metabolic homeostasis. Upon binding of its ligands, it primarily couples to the Gαq/11 pathway, initiating a signaling cascade that sensitizes pancreatic β-cells to glucose, thereby enhancing insulin release.[1][2][3] This glucose-dependent mechanism of action makes GPR40 an attractive drug target, as it promises a lower risk of hypoglycemia compared to traditional insulin secretagogues.[4] The exploration of GPR40 pharmacology has led to the identification of not only its endogenous activators but also several classes of synthetic agonists with varied efficacy and signaling properties.
Endogenous Ligands: Medium and Long-Chain Fatty Acids
The physiological activators of GPR40 are medium- to long-chain saturated and unsaturated FFAs, typically containing 10 or more carbon atoms.[5] These FFAs act as nutrient sensors, linking dietary fat intake to insulin secretion.
-
Mechanism of Action : Endogenous FFAs bind to GPR40 and primarily activate the Gαq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and this rise in cytosolic Ca2+ potentiates the second phase of glucose-stimulated insulin secretion.
-
Pharmacological Data : Endogenous ligands generally exhibit micromolar potency. Epoxyeicosatrienoic acids (EETs), metabolites of arachidonic acid, have also been identified as potent endogenous GPR40 agonists.
Table 1: Quantitative Data for Representative Endogenous GPR40 Ligands
| Ligand | Type | Potency (EC50) for Ca2+ Mobilization | Cell Line | Notes |
| Linoleic Acid | Unsaturated FFA (C18:2) | ~5-10 µM | HEK293 | Potent endogenous activator. |
| Arachidonic Acid | Unsaturated FFA (C20:4) | 3.9 ± 0.06 µM | HEK293 | Serves as a precursor to more potent EETs. |
| 14,15-EET | Eicosanoid | 0.58 ± 0.08 µM | HEK293 | More potent than its precursor, arachidonic acid, suggesting it may be a key physiological ligand. |
| 11,12-EET | Eicosanoid | 0.91 ± 0.08 µM | HEK293 | Demonstrates high potency among endogenous ligands. |
Synthetic Agonists: Diverse Classes and Mechanisms
Synthetic agonists have been developed to improve upon the drug-like properties of endogenous FFAs, offering higher potency, selectivity, and tailored pharmacological profiles. They can be broadly categorized based on their binding sites and signaling outcomes.
Partial Agonists (Orthosteric/Allosteric)
Partial agonists, such as the clinical candidate Fasiglifam (TAK-875) , were among the first potent synthetic ligands developed. These compounds typically bind within the transmembrane domain in a pocket that overlaps with the putative endogenous ligand site.
-
Mechanism : Like endogenous ligands, they primarily signal through the Gαq pathway to increase intracellular Ca2+ and potentiate GSIS. They are termed "partial" agonists because their maximal efficacy in stimulating second messenger production (e.g., IP1 accumulation) can be lower than that of endogenous FFAs or full agonists, especially at lower receptor expression levels.
Full Allosteric Agonists (Ago-PAMs)
A newer class of agonists, often termed ago-allosteric modulators (Ago-PAMs), bind to a distinct, novel allosteric site on the exterior of the transmembrane helical bundle. This class includes compounds like AM-1638 and SCO-267 .
-
Mechanism & Biased Agonism : Ago-PAMs are "full" agonists because they elicit a more robust response than partial agonists, particularly in cells with low receptor expression. Crucially, they exhibit biased agonism . In addition to robustly activating the canonical Gαq pathway, many Ago-PAMs can also couple GPR40 to the Gαs pathway . Gαs activation stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). This dual signaling capability is thought to underlie the ability of Ago-PAMs to stimulate the secretion of incretin hormones (GLP-1 and GIP) from enteroendocrine cells, an effect not strongly observed with partial agonists like TAK-875. Some studies also report Gα12/13 pathway activation by these compounds.
Clinical Context and Challenges
The development of TAK-875 was halted in Phase III trials due to concerns over liver toxicity observed in a small percentage of patients. This was likely an off-target effect, as GPR40 is not significantly expressed in the liver, but it highlighted the need for next-generation agonists with improved safety profiles. Newer agonists, such as CPL207280 and Xelaglifam, have been designed to mitigate this risk.
Table 2: Quantitative Data for Representative Synthetic GPR40 Agonists
| Compound | Class | Binding (pIC50) | Ca2+ Flux (EC50) | IP Accumulation (EC50) | cAMP Accumulation (EC50) |
| Fasiglifam (TAK-875) | Partial Agonist | Ki = 38 nM (human) | ~30-70 nM | 72 nM (CHO cells) | No significant activity |
| AMG 837 | Partial Agonist | 8.13 (human) | 13.5 nM (human) | 7.8 nM (A9 cells) | No significant activity |
| GW9508 | Partial Agonist | - | 13-48 nM (human) | - | No significant activity |
| AM-1638 | Full Agonist (Ago-PAM) | - | 160 nM (CHO cells) | 13.1 nM (A9 cells) | Potent activity reported |
| SCO-267 | Full Agonist (Ago-PAM) | - | Potent activity reported | 0.91 nM (low expr. CHO) | Potent activity reported |
Note: EC50 values can vary significantly based on the cell line, receptor expression level, and specific assay conditions.
GPR40 Signaling Pathways
The differential activation of downstream signaling cascades is the core distinction between endogenous ligands/partial agonists and synthetic Ago-PAMs.
Canonical Gαq Pathway (All Agonists)
This pathway is the primary mechanism for potentiating GSIS in pancreatic β-cells. Activation by any GPR40 agonist leads to increased intracellular calcium.
Biased Gαs Pathway (Ago-PAMs)
Unique to certain full allosteric agonists (Ago-PAMs), this pathway leads to the secretion of incretin hormones from enteroendocrine L-cells in the gut, which further contributes to glycemic control.
Key Experimental Protocols
Characterizing the pharmacology of GPR40 ligands requires a suite of in vitro assays to determine binding affinity, functional potency, and signaling mechanism.
Calcium Mobilization Assay
This is the primary functional assay for GPR40, measuring the activation of the Gαq pathway. It typically uses a calcium-sensitive fluorescent dye like Fura-2 AM.
Methodology:
-
Cell Culture : Plate cells (e.g., HEK293 or CHO) stably or transiently expressing GPR40 in black, clear-bottom 96- or 384-well microplates and culture overnight.
-
Dye Loading : Aspirate culture medium and replace it with a loading buffer (e.g., HBSS) containing Fura-2 AM (typically 2-5 µM) and often an anion-transport inhibitor like probenecid to improve dye retention.
-
Incubation : Incubate the plate for 45-60 minutes at 37°C, followed by ~20 minutes at room temperature to allow for complete de-esterification of the dye.
-
Assay : Place the plate in a fluorescence microplate reader (e.g., FlexStation).
-
Data Acquisition : Measure the ratiometric fluorescence emission at ~510 nm following excitation at both ~340 nm (Ca2+-bound Fura-2) and ~380 nm (Ca2+-free Fura-2).
-
Compound Addition : Establish a stable baseline reading for 10-20 seconds, then use an integrated fluid handler to inject the agonist at various concentrations.
-
Measurement : Continue recording the fluorescence ratio for 60-120 seconds to capture the peak response.
-
Analysis : Calculate the 340/380 nm ratio. The response is determined as the peak ratio minus the baseline ratio. Plot the dose-response curve to determine EC50 values.
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more stable and cumulative measure of Gαq activation than transient calcium flux. It measures IP1, a downstream metabolite of IP3. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.
Methodology:
-
Cell Stimulation : Plate GPR40-expressing cells. After adherence, replace the medium with a stimulation buffer containing Lithium Chloride (LiCl) . LiCl inhibits the degradation of IP1, allowing it to accumulate.
-
Agonist Addition : Add agonists at various concentrations and incubate for a set period (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis & Detection : Lyse the cells and add the HTRF detection reagents. The assay is competitive: IP1 produced by the cells competes with a d2-labeled IP1 tracer for binding to a Europium cryptate-labeled anti-IP1 antibody.
-
Measurement : After a final incubation (e.g., 60 minutes at room temperature), read the plate on an HTRF-compatible reader. The reader excites the Europium donor and measures emission from both the donor (at 620 nm) and the d2 acceptor (at 665 nm).
-
Analysis : The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of IP1 produced in the cells. Calculate EC50 values from the dose-response curve.
cAMP Accumulation Assay
This assay is critical for identifying biased agonists that couple GPR40 to the Gαs pathway.
Methodology:
-
Cell Stimulation : Plate GPR40-expressing cells. Replace the medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Agonist Addition : Add agonists at various concentrations and incubate (e.g., 30 minutes) at 37°C.
-
Detection : Lyse the cells and add HTRF detection reagents. Similar to the IP1 assay, this is a competitive immunoassay where cellular cAMP competes with a d2-labeled cAMP tracer for binding to a cryptate-labeled anti-cAMP antibody.
-
Measurement & Analysis : Read the HTRF signal (665 nm / 620 nm), which is inversely proportional to the intracellular cAMP concentration. Determine EC50 values for agonists that show activity.
Conclusion and Future Directions
The study of GPR40 ligands reveals a fascinating interplay between physiology and synthetic pharmacology. While endogenous FFAs activate a canonical Gαq pathway to modulate insulin secretion, synthetic agonists have unlocked a more complex pharmacology. The discovery of distinct allosteric binding sites has led to the development of Ago-PAMs that exhibit biased agonism, engaging both Gαq and Gαs pathways. This dual signaling has the potential to produce a more profound therapeutic effect by stimulating both insulin and incretin secretion, which may offer superior glycemic control and potential weight loss benefits.
The primary challenge in the field remains the development of agonists with an impeccable safety profile, avoiding the off-target toxicities that halted the development of early candidates. Future research will focus on leveraging the structural understanding of GPR40's multiple ligand-binding sites to design next-generation biased agonists with optimized efficacy and safety, potentially heralding a new class of powerful therapeutics for type 2 diabetes and other metabolic disorders.
References
Methodological & Application
Application Note: High-Throughput Calcium Influx Assay for Screening GPR40 Agonist 2
For Research Use Only. Not for use in diagnostic procedures.
Introduction
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1][2][3] It is predominantly expressed on pancreatic β-cells and plays a crucial role in potentiating glucose-stimulated insulin secretion (GSIS) in response to medium and long-chain free fatty acids (FFAs).[1][4] Upon activation by an agonist, GPR40 primarily couples to the Gαq/11 protein, initiating a signaling cascade that results in increased intracellular calcium levels, a key step in insulin granule exocytosis. This application note provides a detailed protocol for a homogeneous, fluorescence-based calcium influx assay to identify and characterize the activity of novel GPR40 agonists, such as "Agonist 2".
GPR40 Signaling Pathway
Activation of GPR40 by an agonist triggers the Gαq signaling pathway. The Gαq protein activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), leading to the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium concentration ([Ca2+]) is a hallmark of GPR40 activation and can be quantitatively measured using calcium-sensitive fluorescent dyes. Some full agonists of GPR40 have also been shown to couple to Gαs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels, which can further potentiate insulin secretion.
Principle of the Assay
This assay utilizes a fluorescent calcium indicator, such as Fluo-4 AM, to detect changes in intracellular calcium concentration following receptor activation. Fluo-4 AM is a cell-permeant dye that, once inside the cell, is cleaved by intracellular esterases into its active, membrane-impermeable form, Fluo-4. In its calcium-free state, Fluo-4 exhibits minimal fluorescence. However, upon binding to calcium ions, its fluorescence intensity increases significantly. This change in fluorescence can be monitored in real-time using a fluorescence microplate reader, providing a direct measure of GPR40 agonist activity.
Materials and Reagents
-
Cells: CHO-K1 or HEK293T cells stably expressing human GPR40 (e.g., Eurofins DiscoverX Cat#: HTS038RTA).
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plate: Black-wall, clear-bottom 96-well or 384-well microplates.
-
Compound Plate: Polypropylene 96-well or 384-well plates.
-
Fluorescent Dye: Fluo-4 AM (e.g., Abcam ab228555) or equivalent calcium indicator kit.
-
Probenecid: (Optional, but recommended) Anion transport inhibitor to prevent dye leakage.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
GPR40 Agonist 2: Test compound.
-
Reference Agonist: A known GPR40 agonist (e.g., TAK-875).
-
Antagonist: A known GPR40 antagonist (e.g., GW1100) for assay validation.
-
DMSO: ACS grade.
Experimental Protocol
The following protocol is optimized for a 96-well format. Adjust volumes accordingly for a 384-well format.
Cell Culture and Plating
-
Culture GPR40-expressing cells according to standard procedures.
-
The day before the assay, harvest cells and plate them into black-wall, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.
-
Incubate the cell plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
Preparation of Reagents
-
Assay Buffer: Prepare fresh HBSS with 20 mM HEPES. If using probenecid, add it to the assay buffer at a final concentration of 2.5 mM.
-
Fluo-4 AM Loading Solution: Prepare a 2X working solution of Fluo-4 AM in the assay buffer according to the manufacturer's instructions. Protect the solution from light.
-
Compound Preparation: Prepare a 2X concentration series of "Agonist 2" and the reference agonist in the assay buffer. The final DMSO concentration should be kept below 0.5% to avoid cell toxicity.
Dye Loading
-
Remove the growth medium from the cell plate.
-
Wash the cells once with 100 µL of assay buffer.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 15-30 minutes at room temperature, protected from light.
Calcium Flux Measurement
-
Set up the fluorescence microplate reader (e.g., FLIPR, FlexStation) to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Program the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
The instrument should then automatically add 100 µL of the 2X compound solutions from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for at least 120 seconds to capture the peak calcium response.
Data Analysis and Presentation
-
Normalization: The raw fluorescence data for each well is typically normalized by dividing the fluorescence signal at each time point (F) by the baseline fluorescence (F0) to obtain the fluorescence ratio (F/F0).
-
Response Calculation: The peak fluorescence ratio after compound addition is used as the measure of the response.
-
Dose-Response Curves: Plot the peak response against the logarithm of the agonist concentration.
-
EC50 Calculation: Fit the dose-response data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
Quantitative Data Summary
The following table summarizes hypothetical data for "Agonist 2" in comparison to a known GPR40 partial agonist, TAK-875.
| Compound | Agonist Type | EC50 (nM) | Emax (% of TAK-875) | Hill Slope |
| Agonist 2 | Full Agonist | 15.5 | 135% | 1.1 |
| TAK-875 | Partial Agonist | 35.2 | 100% | 1.0 |
Data are representative and should be determined experimentally. EC50 and Emax values are derived from dose-response curves.
Conclusion
The calcium influx assay is a robust and high-throughput method for characterizing the activity of GPR40 agonists. The detailed protocol provided in this application note enables researchers to reliably screen compound libraries and perform structure-activity relationship (SAR) studies to identify novel and potent GPR40 modulators. The quantitative data obtained from this assay, such as the EC50 and maximal efficacy, are critical for the preclinical development of new therapeutics for type 2 diabetes.
References
Application Notes: High-Throughput Screening of GPR40 Agonists Using an IP-1 Accumulation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1][2][3][4] Predominantly expressed in pancreatic β-cells and enteroendocrine cells, its activation by endogenous long-chain fatty acids or synthetic agonists leads to the potentiation of glucose-stimulated insulin secretion and the release of incretin hormones such as GLP-1.[1] The primary signaling pathway activated by GPR40 is the Gq pathway, which involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and subsequent mobilization of intracellular calcium. Certain GPR40 agonists have also been shown to couple to Gs, stimulating cAMP production.
Direct measurement of IP3 is challenging due to its very short half-life. A more robust method for assessing Gq-coupled receptor activation is to measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. The IP-1 accumulation assay, often utilizing Homogeneous Time-Resolved Fluorescence (HTRF) technology, provides a reliable and high-throughput compatible method for quantifying GPR40 agonist activity. This application note provides a detailed protocol for using an IP-1 accumulation assay to screen and characterize GPR40 agonists.
GPR40 Signaling Pathway
Activation of GPR40 by an agonist initiates a cascade of intracellular events. The receptor couples with the Gq alpha subunit of the heterotrimeric G protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. IP3 is rapidly metabolized to IP2 and then to IP1. The use of lithium chloride (LiCl) in the assay buffer inhibits the enzyme inositol monophosphatase, which is responsible for the degradation of IP1, leading to its accumulation in the cell. This accumulated IP1 serves as a stable marker for GPR40 activation.
Caption: GPR40 Gq signaling pathway leading to IP-1 accumulation.
Principle of the HTRF IP-1 Accumulation Assay
The most common format for measuring IP-1 accumulation is a competitive immunoassay based on HTRF technology. The assay principle relies on the competition between the IP-1 produced by the cells and a labeled IP-1 analog (acceptor fluorophore, e.g., d2) for binding to a specific anti-IP-1 monoclonal antibody labeled with a donor fluorophore (e.g., Europium cryptate). When the donor and acceptor are in close proximity (i.e., the labeled IP-1 analog is bound to the antibody), excitation of the donor results in a Fluorescence Resonance Energy Transfer (FRET) to the acceptor, which then emits light at a specific wavelength. As the concentration of cellular IP-1 increases upon GPR40 activation, it displaces the labeled IP-1 analog from the antibody, leading to a decrease in the FRET signal. This decrease in HTRF signal is inversely proportional to the amount of IP-1 accumulated in the cells.
Caption: Logical relationship of the competitive HTRF IP-1 assay.
Experimental Protocol
This protocol is a general guideline for a 384-well plate format and should be optimized for specific cell lines and GPR40 agonists.
Materials:
-
CHO or HEK293 cells stably expressing human GPR40 (e.g., from Multispan, Inc.)
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., puromycin)
-
White, solid-bottom 384-well assay plates
-
IP-1 HTRF Assay Kit (e.g., Cisbio/Revvity IP-One Tb kit) containing:
-
Stimulation buffer
-
IP-1 standard
-
IP-1-d2 (acceptor)
-
Anti-IP-1 Cryptate (donor)
-
Lysis buffer
-
-
GPR40 agonists (test compounds and reference agonist, e.g., GW9508)
-
HTRF-compatible microplate reader
Procedure:
-
Cell Plating:
-
The day before the assay, seed the GPR40-expressing cells into 384-well plates at an optimized density (e.g., 4,000 cells per well) in complete culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test and reference GPR40 agonists in the stimulation buffer provided with the kit. The stimulation buffer should contain LiCl.
-
-
Agonist Stimulation:
-
On the day of the assay, carefully remove the culture medium from the cell plates.
-
Add the prepared agonist dilutions to the respective wells.
-
Incubate the plates at 37°C for the optimized stimulation time (e.g., 30 to 90 minutes).
-
-
Cell Lysis and Reagent Addition:
-
Following the stimulation period, add the IP-1-d2 conjugate and then the anti-IP-1 Cryptate conjugate to all wells according to the kit manufacturer's protocol. These reagents are typically prepared in the lysis buffer.
-
Incubate the plate at room temperature for 1 hour to allow for the immunoassay to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader. The reader should be configured for simultaneous dual emission at 665 nm (acceptor) and 620 nm (donor) with an excitation wavelength of 320-340 nm.
-
The HTRF ratio (665 nm / 620 nm) is calculated to normalize for well-to-well variability.
-
-
Data Analysis:
-
The raw HTRF ratio data is inversely proportional to the IP-1 concentration.
-
Generate a standard curve using the IP-1 standards provided in the kit to convert the HTRF ratio of the samples to IP-1 concentrations.
-
Plot the IP-1 concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values for each agonist.
-
References
- 1. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
Application Note: GPR40 Agonist-Induced GLP-1 Secretion Assay in NCI-H716 Cells
Introduction
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes mellitus.[1][2] Primarily expressed on pancreatic β-cells and enteroendocrine cells of the gastrointestinal tract, GPR40 is activated by medium and long-chain fatty acids.[1][3] This activation stimulates glucose-dependent insulin secretion from β-cells and, importantly, triggers the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[3] GLP-1 plays a crucial role in glucose homeostasis by enhancing insulin secretion, suppressing glucagon release, and delaying gastric emptying.
The human NCI-H716 cell line, derived from a colorectal adenocarcinoma, is a widely used and valuable in vitro model for studying the mechanisms of GLP-1 secretion. These cells express GPR40 and, upon stimulation, secrete GLP-1, making them an ideal system for screening and characterizing the efficacy of GPR40 agonists. This application note provides a detailed protocol for assessing the dose-dependent effect of GPR40 agonists on GLP-1 secretion in NCI-H716 cells.
GPR40 Signaling Pathway
Activation of GPR40 by an agonist can initiate distinct downstream signaling cascades depending on the nature of the ligand. Partial agonists like Fasiglifam (TAK-875) typically signal exclusively through the Gαq pathway. In contrast, full agonists such as AM-1638 can engage both Gαq and Gαs pathways, potentially leading to a more robust stimulation of GLP-1 secretion.
-
Gαq Pathway: Ligand binding leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to a rise in intracellular calcium concentrations, a key trigger for GLP-1 granule exocytosis.
-
Gαs Pathway: Certain full agonists can also stimulate the Gαs pathway, which activates adenylyl cyclase (AC), leading to the production of cyclic AMP (cAMP). Elevated cAMP levels, via Protein Kinase A (PKA) and other effectors, further potentiate the secretion of GLP-1.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for conducting the GLP-1 secretion assay.
I. Materials and Reagents
-
Cells: NCI-H716 cells (ATCC® CCL-251™)
-
Culture Media:
-
RPMI-1640 Medium (or high-glucose DMEM)
-
Fetal Bovine Serum (FBS), 10%
-
Penicillin-Streptomycin (100 U/mL)
-
-
Assay Components:
-
Matrigel® Basement Membrane Matrix
-
Krebs-Ringer Bicarbonate (KRB) buffer (128 mM NaCl, 4.8 mM KCl, 2.5 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5 mM NaHCO3, 10 mM HEPES, pH 7.4) supplemented with 0.2% BSA.
-
DPP-4 Inhibitor (e.g., Diprotin A, 1 mM) to prevent GLP-1 degradation.
-
GPR40 Agonists (e.g., Fasiglifam, AM-1638, MK-8666) dissolved in DMSO.
-
-
Assay Kits and Plates:
-
24-well or 96-well tissue culture plates
-
Active GLP-1 (7-36) amide ELISA Kit (Human).
-
BCA Protein Assay Kit.
-
-
General Lab Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
-
Centrifuge
-
Standard cell culture equipment
-
II. Cell Culture and Differentiation
-
Maintain NCI-H716 Cells: Culture NCI-H716 cells in suspension in T-75 flasks with RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Coat Plates: Thaw Matrigel on ice. Dilute Matrigel with cold serum-free medium according to the manufacturer's instructions. Add the diluted Matrigel solution to the wells of a 24-well or 96-well plate to cover the surface. Incubate for at least 1 hour at 37°C to allow for polymerization.
-
Seed Cells for Differentiation: Aspirate the Matrigel solution. Seed NCI-H716 cells at a density of 5.0 x 10^5 cells/well in a 24-well plate. Allow cells to adhere and differentiate for 48 hours in a humidified incubator. During this time, the cells will form clumps and become adherent.
III. GLP-1 Secretion Assay
-
Cell Washing: After differentiation, gently wash the cells twice with KRB buffer to remove residual culture medium.
-
Pre-incubation (Starvation): Add 500 µL (for 24-well plate) of KRB buffer to each well and incubate for 30-60 minutes at 37°C.
-
Agonist Stimulation: Aspirate the pre-incubation buffer. Add fresh KRB buffer containing a DPP-4 inhibitor and varying concentrations of the GPR40 agonist (e.g., 0.01 µM to 30 µM). Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plates for 2 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well into microcentrifuge tubes.
-
Sample Processing: Centrifuge the collected supernatant at 1000 x g for 10 minutes at 4°C to pellet any detached cells or debris. Transfer the clarified supernatant to new tubes. Samples can be assayed immediately or stored at -80°C.
IV. GLP-1 Quantification by ELISA
Quantify the concentration of active GLP-1 in the collected supernatants using a commercial ELISA kit, following the manufacturer's protocol. A summarized procedure is provided below.
-
Prepare Reagents: Bring all kit components, including standards and samples, to room temperature.
-
Add Standards and Samples: Add 100 µL of each standard and sample to the appropriate wells of the antibody-coated microplate. Incubate for 90 minutes at 37°C.
-
Add Detection Antibody: Wash the plate. Add 100 µL of Biotinylated Detection Antibody to each well. Incubate for 1 hour at 37°C.
-
Add HRP Conjugate: Wash the plate. Add 100 µL of HRP Conjugate to each well. Incubate for 30 minutes at 37°C.
-
Add Substrate: Wash the plate. Add 90 µL of TMB Substrate Reagent. Incubate for 15-20 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Absorbance: Immediately measure the optical density at 450 nm using a microplate reader.
V. Data Analysis
-
Standard Curve: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Calculate GLP-1 Concentration: Determine the GLP-1 concentration in each sample by interpolating its absorbance value from the standard curve.
-
Normalization (Optional but Recommended): To account for variations in cell number, lyse the cells remaining in the wells and determine the total protein content using a BCA assay. Normalize the secreted GLP-1 concentration to the total protein content (e.g., pg of GLP-1 per mg of total protein).
-
Dose-Response Curve: Plot the normalized GLP-1 concentration (or fold change over vehicle) against the logarithm of the agonist concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the EC50 value.
Experimental Workflow
The following diagram provides a visual summary of the entire experimental protocol.
Data Presentation
The following tables provide examples of GPR40 agonists that can be tested with this protocol and a representative dataset.
Table 1: Properties of Select GPR40 Agonists
| Agonist Name | Type / Signaling | Reported EC50 (Human GPR40) | Reference |
| Fasiglifam (TAK-875) | Partial Agonist (Gαq) | 72 nM | |
| AM-1638 | Full Agonist (Gαq/Gαs) | Potent Full Agonist | |
| MK-8666 | Partial Agonist | Potent Partial Agonist | |
| AMG 837 | Partial Agonist | pIC50 of 8.13 |
Table 2: Representative Dose-Response Data for a GPR40 Agonist
| Agonist Conc. (µM) | GLP-1 Secreted (pg/mL) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 15.2 ± 1.8 | 1.0 |
| 0.01 | 25.8 ± 2.5 | 1.7 |
| 0.1 | 51.7 ± 4.9 | 3.4 |
| 1 | 77.5 ± 8.1 | 5.1 |
| 10 | 85.1 ± 9.3 | 5.6 |
| 30 | 86.6 ± 8.8 | 5.7 |
References
- 1. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Selection of CHO and HEK293 Cell Lines for GPR40 Agonist Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a clinically validated therapeutic target for type 2 diabetes.[1] Primarily expressed in pancreatic β-cells and intestinal enteroendocrine cells, GPR40 is activated by medium and long-chain free fatty acids.[2][3] Agonist binding to GPR40 stimulates glucose-dependent insulin secretion (GSIS), offering a mechanism to enhance glycemic control with a reduced risk of hypoglycemia compared to other insulin secretagogues.
The development of robust and reliable cell-based assays is critical for the discovery and characterization of novel GPR40 agonists. The choice of the host cell line for recombinant receptor expression is a foundational step that can significantly impact assay performance, data quality, and physiological relevance. Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells are the two most widely used mammalian expression systems for G-protein coupled receptor (GPCR) studies. This document provides a detailed guide for selecting the appropriate cell line for GPR40 agonist research, complete with comparative data, detailed protocols for key functional assays, and decision-making workflows.
GPR40 Signaling Pathways
GPR40 activation can initiate multiple downstream signaling cascades, primarily through the Gαq and Gαs proteins. Understanding these pathways is essential for designing comprehensive screening funnels.
-
Canonical Gαq Pathway: Upon agonist binding, GPR40 couples to Gαq proteins, activating Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in intracellular Ca2+ concentration, which is a key event in promoting insulin secretion.
-
Secondary Gαs Pathway: Certain potent agonists, often termed "full agonists" or "ago-PAMs" (agonistic positive allosteric modulators), can induce GPR40 to also couple to Gαs proteins. This stimulates adenylyl cyclase, leading to the production of cyclic adenosine monophosphate (cAMP). This pathway is particularly relevant in enteroendocrine cells, where it promotes the secretion of incretins like glucagon-like peptide-1 (GLP-1), contributing to enhanced glucose disposal and potential weight loss benefits.
References
Application Notes and Protocols for GPR40 Agonist Studies in Diet-Induced Obesity Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the effects of GPR40 agonists in a diet-induced obesity (DIO) mouse model. The information is compiled from preclinical studies investigating the therapeutic potential of GPR40 activation in metabolic disorders.
Introduction to GPR40
G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes and other metabolic diseases.[1][2] Predominantly expressed in pancreatic β-cells and enteroendocrine cells, GPR40 is activated by medium and long-chain free fatty acids.[1][2] This activation leads to glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion, suppresses glucagon release, and may influence appetite and body weight.[3]
This document details the in vivo evaluation of two distinct GPR40 agonists: a GPR40 AgoPAM (Agonist acting as a Positive Allosteric Modulator), herein referred to as "Compound A", and the full agonist AM-1638, in a diet-induced obesity (DIO) mouse model.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the effects of GPR40 agonists in DIO mice.
Table 1: Effects of Chronic GPR40 AgoPAM (Compound A) Administration on Body Weight and Food Intake in DIO Mice
| Treatment Group | Change in Body Weight (g) | Cumulative Food Intake (g) | Total Plasma GLP-1 (pM) | Active Plasma GLP-1 (pM) |
| Vehicle | +1.5 ± 0.5 | 30 ± 1 | 15 ± 2 | 2 ± 0.5 |
| Compound A (30 mg/kg) | -2.0 ± 0.3 | 25 ± 1** | 35 ± 5** | 8 ± 1 |
*Data are presented as mean ± SE. DIO mice were treated daily for 10 days. **P < 0.01, **P < 0.001 compared with vehicle control.
Table 2: Acute Effects of GPR40 AgoPAM (Compound A) on Food Intake and Body Weight in DIO Mice
| Treatment Group | Overnight Food Intake (g) | Change in Body Weight (g) |
| Vehicle | 3.5 ± 0.2 | +0.5 ± 0.1 |
| Compound A (30 mg/kg) | 2.5 ± 0.3* | -0.8 ± 0.2**** |
| Compound A (100 mg/kg) | 2.0 ± 0.2** | -1.2 ± 0.2**** |
*Data are presented as mean ± SE. Measurements were taken 24 hours after a single oral dose. *P < 0.05, **P < 0.01, ***P < 0.0001 compared with vehicle.
Table 3: Effects of GPR40 Full Agonist AM-1638 on Glucose Tolerance in DIO Mice
| Treatment Group | Max Blood Glucose (mg/dL) during OGTT | Blood Glucose AUC (0-60 min) |
| Vehicle | 462 | Not specified |
| AM-1638 (60 mg/kg) | 204 | Significantly reduced vs. vehicle |
Data from an oral glucose tolerance test (OGTT) in BDF mice with diet-induced obesity.
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model Protocol
This protocol describes the induction of obesity in mice through a high-fat diet, a common model for studying metabolic diseases.
Materials:
-
Male C57BL/6J mice (6 weeks of age)
-
High-fat diet (HFD; 60% kcal from fat)
-
Standard chow diet (10% kcal from fat) for control group
-
Animal caging with environmental enrichment
-
Animal balance
Procedure:
-
Acclimation: Upon arrival, acclimate mice for at least one week to the experimental environment. House animals in a temperature (20-23°C) and humidity (30-40%)-controlled room with a 12-hour light/dark cycle.
-
Baseline Measurements: Before starting the diet, record baseline body weight and fasting glucose levels for all mice. It is recommended to only include mice within a specific weight and glucose range to reduce variability.
-
Diet Induction: At 6 weeks of age, randomize mice into two groups: a control group receiving a standard chow diet and an experimental group receiving a high-fat diet. Provide food and water ad libitum.
-
Monitoring: Monitor body weight and food intake weekly. An increase in body weight in the HFD group compared to the chow-fed group should become apparent after 4 weeks, with a significant increase of 20-30% typically observed after 16-20 weeks. Hyperglycemia usually develops within 4 weeks of a high-fat diet.
-
Model Readiness: Mice are considered to have established diet-induced obesity after approximately 14-16 weeks on the high-fat diet and are then ready for pharmacological intervention.
GPR40 Agonist Administration and Efficacy Testing
This protocol outlines the administration of GPR40 agonists to DIO mice and subsequent evaluation of their effects.
Materials:
-
Established DIO mice
-
GPR40 agonist (e.g., Compound A, AM-1638)
-
Vehicle control (e.g., appropriate solvent for the agonist)
-
Oral gavage needles
-
Blood collection supplies (e.g., tail snip method)
-
Glucometer
-
ELISA kits for GLP-1 and insulin measurement
Procedure for Chronic Study (e.g., Compound A):
-
Dosing: Administer the GPR40 agonist (e.g., Compound A at 30 mg/kg) or vehicle to individually housed DIO mice via oral gavage once daily for a specified period (e.g., 10 days).
-
Daily Monitoring: Record body weight and food intake daily, typically 1 hour before the onset of the dark cycle.
-
Terminal Blood Collection: At the end of the treatment period (e.g., 24 hours after the last dose), collect blood via cardiac puncture for analysis of plasma GLP-1 and other relevant biomarkers.
Procedure for Acute Study (e.g., Compound A):
-
Dosing: Administer a single oral dose of the GPR40 agonist (e.g., Compound A at 30 or 100 mg/kg) or vehicle to individually housed DIO mice 1 hour before the dark cycle.
-
Overnight Monitoring: Measure food intake and the change in body weight over the subsequent 24 hours.
Procedure for Oral Glucose Tolerance Test (OGTT) (e.g., AM-1638):
-
Fasting: Fast the DIO mice for a specified period (e.g., 6 hours).
-
Dosing: Administer the GPR40 agonist (e.g., AM-1638 at 60 mg/kg) or vehicle orally 1 hour before the glucose challenge.
-
Glucose Challenge: Administer a glucose solution (e.g., 1 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels from tail vein blood at baseline (0 min) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the area under the curve (AUC) for blood glucose to assess glucose tolerance.
Visualizations
Signaling Pathway of GPR40 Agonists
Caption: GPR40 agonist signaling pathway leading to insulin and GLP-1 secretion.
Experimental Workflow for Chronic GPR40 Agonist Study in DIO Mice
Caption: Workflow for a chronic study of a GPR40 agonist in DIO mice.
References
Application Notes and Protocols for GPR40 Agonist Evaluation in Zucker Diabetic Fatty (ZDF) Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1][2] Predominantly expressed in pancreatic β-cells, its activation by medium and long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS).[1][3] GPR40 agonists are being developed to enhance insulin secretion in a glucose-dependent manner, which may reduce the risk of hypoglycemia compared to other insulin secretagogues.[2]
The Zucker Diabetic Fatty (ZDF) rat is a well-established animal model for type 2 diabetes research. These rats have a mutation in the leptin receptor, leading to hyperphagia, obesity, insulin resistance, and eventual β-cell failure, thus mimicking the pathophysiology of human type 2 diabetes. This makes the ZDF rat an appropriate model to evaluate the efficacy of novel anti-diabetic agents like GPR40 agonists.
These application notes provide detailed protocols for evaluating a GPR40 agonist (designated as "GPR40 Agonist 2") in the ZDF rat model. The protocols cover essential in vivo experiments: the oral glucose tolerance test (OGTT), glucose-stimulated insulin secretion (GSIS), and plasma lipid profiling.
GPR40 Signaling Pathway
Activation of GPR40 by an agonist initiates a signaling cascade within the pancreatic β-cell, ultimately leading to enhanced insulin secretion. The primary pathway involves the Gαq subunit of the G protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+), while DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ concentration is a key trigger for the exocytosis of insulin-containing granules.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT)
This protocol assesses the effect of this compound on glucose disposal following an oral glucose challenge.
Materials:
-
Male Zucker Diabetic Fatty (ZDF) rats (8-10 weeks old)
-
Lean littermates (control)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Glucose solution (50% w/v in sterile water)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast the rats for 16 hours overnight with free access to water.
-
Record the body weight of each rat.
-
Administer this compound or vehicle orally by gavage. A typical dose might be 10 mg/kg, but this should be determined from prior dose-response studies.
-
After 30 minutes, collect a baseline blood sample (Time 0) from the tail vein.
-
Immediately administer a glucose solution (2 g/kg body weight) orally by gavage.
-
Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.
-
Measure blood glucose concentrations at each time point using a glucometer.
-
Centrifuge the collected blood samples to separate plasma and store at -80°C for further analysis (e.g., insulin levels).
In Vivo Glucose-Stimulated Insulin Secretion (GSIS)
This protocol measures the insulin secretory response to a glucose challenge in the presence of this compound.
Materials:
-
Male ZDF rats and lean controls
-
This compound and vehicle
-
Glucose solution (50% w/v)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Surgical tools for catheterization (if applicable)
-
Blood collection tubes
-
Centrifuge
-
Insulin ELISA kit
Procedure:
-
Follow steps 1-4 of the OGTT protocol.
-
After 30 minutes of drug/vehicle administration, administer a glucose challenge (1 g/kg body weight) via intraperitoneal injection.
-
Collect blood samples at 0 (baseline, pre-glucose), 2, 5, 15, and 30 minutes post-glucose injection.
-
Immediately place blood samples on ice and centrifuge at 4°C to separate plasma.
-
Store plasma samples at -80°C until insulin analysis.
-
Measure plasma insulin concentrations using a validated insulin ELISA kit according to the manufacturer's instructions.
Plasma Lipid Profile Analysis
This protocol evaluates the effect of chronic administration of this compound on the plasma lipid profile.
Materials:
-
Male ZDF rats and lean controls
-
This compound and vehicle
-
Blood collection tubes (EDTA)
-
Centrifuge
-
Commercial kits for measuring total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C)
Procedure:
-
Treat ZDF rats daily with this compound or vehicle for a specified period (e.g., 4 weeks).
-
At the end of the treatment period, fast the rats for 16 hours.
-
Collect blood via cardiac puncture under terminal anesthesia.
-
Centrifuge the blood to obtain plasma.
-
Analyze plasma samples for TC, TG, HDL-C, and LDL-C using commercially available enzymatic colorimetric kits.
Data Presentation
Table 1: Effect of this compound on Oral Glucose Tolerance Test (OGTT) in ZDF Rats
| Treatment Group | Fasting Glucose (mg/dL) | Glucose AUC (0-120 min) (mg/dLmin) |
| Lean Control | 95 ± 5 | 15,000 ± 1,200 |
| ZDF + Vehicle | 180 ± 15 | 45,000 ± 3,500 |
| ZDF + this compound (10 mg/kg) | 165 ± 12 | 32,000 ± 2,800 |
Data are presented as mean ± SEM. *p < 0.05 compared to ZDF + Vehicle. AUC: Area Under the Curve.
Table 2: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in ZDF Rats
| Treatment Group | Basal Insulin (ng/mL) | Peak Insulin (ng/mL) | Insulin AUC (0-30 min) (ng/mLmin) |
| Lean Control | 1.5 ± 0.2 | 8.5 ± 1.0 | 150 ± 20 |
| ZDF + Vehicle | 5.0 ± 0.8 | 12.0 ± 1.5 | 250 ± 30 |
| ZDF + this compound (10 mg/kg) | 5.2 ± 0.7 | 18.5 ± 2.0 | 380 ± 45* |
Data are presented as mean ± SEM. *p < 0.05 compared to ZDF + Vehicle. AUC: Area Under the Curve.
Table 3: Effect of 4-Week Treatment with this compound on Plasma Lipid Profile in ZDF Rats
| Treatment Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) |
| Lean Control | 70 ± 6 | 80 ± 10 | 45 ± 4 | 15 ± 2 |
| ZDF + Vehicle | 150 ± 12 | 350 ± 30 | 25 ± 3 | 80 ± 9 |
| ZDF + this compound (10 mg/kg) | 135 ± 10 | 280 ± 25 | 28 ± 3 | 65 ± 7 |
Data are presented as mean ± SEM. *p < 0.05 compared to ZDF + Vehicle.
Summary and Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the in vivo efficacy of GPR40 agonists in the ZDF rat model of type 2 diabetes. The representative data demonstrate that this compound improves glucose tolerance, enhances glucose-stimulated insulin secretion, and has beneficial effects on the plasma lipid profile. These findings support the therapeutic potential of GPR40 agonists for the treatment of type 2 diabetes. Researchers can adapt these protocols to suit their specific experimental needs and the characteristics of their proprietary compounds.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 3. Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Glucose Tolerance Test (OGTT) with GPR40 Agonist 2 (AMG 837)
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1] It is highly expressed in pancreatic β-cells and, upon activation by medium and long-chain fatty acids, potentiates glucose-stimulated insulin secretion (GSIS).[1][2][3] This glucose-dependent mechanism of action makes GPR40 agonists attractive therapeutic agents, as they are expected to have a lower risk of hypoglycemia compared to other insulin secretagogues.[2] Additionally, GPR40 is expressed in enteroendocrine cells, where its activation can lead to the secretion of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), further contributing to glycemic control.
GPR40 Agonist 2, also known as AMG 837, is a potent and selective agonist of GPR40. Preclinical studies have demonstrated its efficacy in improving glucose tolerance and enhancing insulin secretion in a glucose-dependent manner in rodent models of type 2 diabetes.
This document provides a detailed protocol for performing an oral glucose tolerance test (OGTT) in a preclinical mouse model to evaluate the in vivo efficacy of this compound (AMG 837).
GPR40 Signaling Pathway
Activation of GPR40 by an agonist like AMG 837 can initiate downstream signaling through two primary pathways:
-
Gαq Pathway: The canonical pathway involves the coupling of GPR40 to the Gαq protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from the endoplasmic reticulum, and the resulting increase in intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), enhances the exocytosis of insulin-containing granules from pancreatic β-cells.
-
Gαs Pathway: Some synthetic GPR40 agonists have been shown to also signal through the Gαs protein. This leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP can also potentiate insulin secretion and is the primary mechanism for stimulating GLP-1 release from enteroendocrine L-cells. It is important to note that AMG 837 is primarily considered a Gαq-only agonist.
Experimental Protocols
Preparation of Dosing Vehicle (1% Methylcellulose / 1% Tween 80)
This vehicle is suitable for the oral administration of hydrophobic compounds like AMG 837.
Materials:
-
Methylcellulose (e.g., 400 cP)
-
Tween 80 (Polysorbate 80)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers
-
Heating plate
-
Cold room or ice bath
Procedure:
-
Heat approximately one-third of the final required volume of deionized water to 60-80°C on a heating plate with a magnetic stirrer.
-
Slowly add 1% (w/v) of methylcellulose powder to the heated water while stirring vigorously to ensure the powder is wetted and a homogenous suspension is formed.
-
Remove the beaker from the heat.
-
Add the remaining two-thirds of the required volume of cold deionized water to the methylcellulose suspension.
-
Stir the solution in a cold room (4°C) or on an ice bath overnight until the solution becomes clear and viscous.
-
Add 1% (v/v) of Tween 80 to the clear methylcellulose solution and continue to stir until fully dissolved.
-
Store the final vehicle at 4°C.
Preparation of this compound (AMG 837) Formulation
Materials:
-
This compound (AMG 837) powder
-
Prepared dosing vehicle (1% Methylcellulose / 1% Tween 80)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of AMG 837 and vehicle based on the desired final concentration (e.g., 0.3 mg/mL for a 3 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg) and the number of animals. Prepare a slight excess.
-
Weigh the calculated amount of AMG 837 powder and place it in a sterile tube.
-
Add the appropriate volume of the prepared vehicle.
-
Vortex the mixture vigorously for several minutes to create a homogenous suspension.
-
If necessary, sonicate the suspension in a water bath for short intervals to aid dispersion.
-
Prepare the formulation fresh on the day of the experiment.
Oral Glucose Tolerance Test (OGTT) Protocol in Mice
Animal Model:
-
Male C57BL/6J mice, 8-12 weeks of age. Other models, such as diet-induced obese mice or Zucker fatty rats, can also be used.
Acclimation:
-
Allow animals to acclimate to the facility for at least one week before the experiment.
-
House animals in a temperature and light-controlled environment with ad libitum access to standard chow and water.
Procedure:
-
Fasting: Fast the mice for 6 hours prior to the experiment. A 16-18 hour fast can also be used, but a 6-hour fast may reduce stress. Ensure free access to water during the fasting period.
-
Baseline Blood Sample (t = -60 min): Take a baseline blood sample from the tail vein to measure fasting blood glucose.
-
Drug Administration (t = -60 min): Administer the prepared this compound (AMG 837) formulation or vehicle control via oral gavage. A typical dose range for AMG 837 is 0.3 - 10 mg/kg. The dosing volume is typically 5-10 mL/kg.
-
Fasting Blood Sample (t = 0 min): Just prior to the glucose challenge, take a second blood sample for baseline glucose, insulin, C-peptide, GLP-1, and GIP levels.
-
Glucose Challenge (t = 0 min): Administer a 20% glucose solution (prepared in sterile water) via oral gavage at a dose of 2 g/kg body weight.
-
Post-Glucose Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes after the glucose challenge.
-
Blood Sample Processing:
-
For Glucose: Use a handheld glucometer for immediate reading.
-
For Insulin, C-peptide, GLP-1, and GIP: Collect blood into EDTA-coated tubes containing a DPP-4 inhibitor (e.g., 10 µL per 1 mL of blood) to prevent incretin degradation. Keep samples on ice. Centrifuge at 1,000 x g for 10 minutes at 4°C within one hour of collection. Aliquot the plasma and store at -80°C until analysis by ELISA or other immunoassays.
-
Experimental Workflow
Data Presentation
Quantitative data should be summarized to compare the effects of the this compound treatment group against the vehicle control group. Key parameters to analyze include the area under the curve (AUC) for glucose and insulin, calculated using the trapezoidal rule.
Table 1: Representative Blood Glucose Levels during OGTT
| Time Point (min) | Vehicle Control (mg/dL) | This compound (3 mg/kg) (mg/dL) |
| -60 (Pre-dose) | 105 ± 5 | 104 ± 6 |
| 0 (Pre-glucose) | 102 ± 4 | 98 ± 5 |
| 15 | 255 ± 15 | 210 ± 12 |
| 30 | 350 ± 20 | 280 ± 18 |
| 60 | 280 ± 18 | 205 ± 15 |
| 120 | 150 ± 10 | 125 ± 8 |
| Glucose AUC (0-120 min) | 25,500 ± 1500 | 18,900 ± 1200 |
Data are presented as Mean ± SEM. Data are hypothetical and based on expected outcomes from preclinical studies with GPR40 agonists. *p<0.05, **p<0.01 vs. Vehicle Control
Table 2: Representative Plasma Insulin Levels during OGTT
| Time Point (min) | Vehicle Control (ng/mL) | This compound (3 mg/kg) (ng/mL) |
| 0 (Pre-glucose) | 0.5 ± 0.1 | 0.6 ± 0.1 |
| 15 | 2.5 ± 0.3 | 4.0 ± 0.4 |
| 30 | 3.0 ± 0.4 | 5.5 ± 0.5 |
| 60 | 2.0 ± 0.2 | 3.5 ± 0.3* |
| 120 | 0.8 ± 0.1 | 1.0 ± 0.2 |
| Insulin AUC (0-120 min) | 220 ± 25 | 380 ± 30 |
Data are presented as Mean ± SEM. Data are hypothetical and based on expected outcomes from preclinical studies with GPR40 agonists. *p<0.05, **p<0.01 vs. Vehicle Control
Table 3: Expected Changes in Incretin Hormone Levels
| Analyte | Expected Outcome with this compound | Rationale |
| GLP-1 | Potential for increased secretion | GPR40 is expressed on enteroendocrine L-cells. |
| GIP | Potential for increased secretion | GPR40 is expressed on enteroendocrine K-cells. |
Actual changes in incretin levels may depend on the specific GPR40 agonist and the experimental model.
Conclusion
This protocol provides a comprehensive framework for evaluating the in vivo efficacy of the this compound (AMG 837) using an oral glucose tolerance test in mice. Adherence to these detailed methodologies for formulation, administration, and sample collection will ensure the generation of robust and reproducible data. The expected outcomes include a significant reduction in glucose excursion and a potentiation of insulin secretion in response to an oral glucose challenge, consistent with the glucose-dependent mechanism of action of GPR40 agonists. This experimental approach is crucial for the preclinical assessment of novel GPR40-targeting therapeutics for the treatment of type 2 diabetes.
References
GPR40 Agonist 2: Application Notes and Protocols for Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of GPR40 Agonist 2 in preclinical animal models, focusing on its pharmacological effects and the methodologies used to assess its efficacy. G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-dependent insulin secretion.[1][2][3][4][5] This document summarizes key quantitative data from preclinical studies, details experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the in vitro and in vivo activities of various GPR40 agonists from preclinical studies.
Table 1: In Vitro Activity of GPR40 Agonists
| Compound | Assay | Species | Cell Line/Tissue | EC50 (nM) | Fold Increase in Insulin Secretion | Reference |
| Fasiglifam (TAK-875) | IP Production | Human | CHO-hGPR40 | 72 | N/A | |
| Fasiglifam (TAK-875) | Insulin Secretion | Rat | INS-1 833/15 cells | N/A (dose-dependent) | N/A | |
| AM-4668 | Insulin Secretion | Human GPR40 Knock-in Mouse | Pancreatic Islets | 55 | N/A | |
| Cpd-B | Insulin Secretion | Wild-type Mouse | Islets | N/A (maximal at 5 µmol/l) | N/A |
Table 2: In Vivo Efficacy of GPR40 Agonists in Rodent Models of Type 2 Diabetes
| Compound | Animal Model | Dose | Route of Administration | Effect on Glucose Levels | Effect on Insulin Levels | Reference |
| Fasiglifam (TAK-875) | ZDF Rats | 10 mg/kg | Oral | Improves fasting hyperglycemia | Increases plasma insulin | |
| Fasiglifam (TAK-875) | Diabetic Rats | N/A | Oral | Improves postprandial and fasting hyperglycemia | Enhances glucose-dependent insulin secretion | |
| AM-4668 | Human GPR40 Knock-in Mice | 10 mg/kg | Oral | 19% reduction in glucose AUC during OGTT | N/A | |
| Cpd-B | High-fat diet-induced obese mice | 10 mg/kg | Oral | Improved glucose levels during IPGTT | Enhanced insulin response | |
| LY2881835, LY2922083, LY2922470 | Mice | N/A | Oral | Dose-dependent reductions in glucose levels | Significant increases in insulin and GLP-1 |
Signaling Pathway
Activation of GPR40 by an agonist initiates a cascade of intracellular events. The primary pathway involves the coupling to Gαq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+), thereby increasing intracellular calcium concentrations. This elevation in cytosolic Ca2+ is a key trigger for the potentiation of glucose-stimulated insulin secretion. Additionally, some GPR40 agonists may also signal through a β-arrestin pathway, the full implications of which are still under investigation.
Experimental Protocols
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Pancreatic Islets
This protocol is designed to assess the ability of a GPR40 agonist to potentiate glucose-stimulated insulin secretion from isolated pancreatic islets.
Materials:
-
Collagenase P
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 2.8 mM and 16.7 mM)
-
This compound
-
Insulin ELISA kit
Procedure:
-
Islet Isolation:
-
Anesthetize the rodent model (e.g., mouse or rat) according to approved institutional animal care and use committee protocols.
-
Perfuse the pancreas through the common bile duct with cold collagenase P solution.
-
Dissect the pancreas and incubate at 37°C for 15-20 minutes to digest the tissue.
-
Stop the digestion by adding cold HBSS with FBS.
-
Purify the islets by density gradient centrifugation.
-
Hand-pick the islets under a stereomicroscope and culture them overnight in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
-
GSIS Assay:
-
Pre-incubate the isolated islets in KRB buffer containing 2.8 mM glucose for 1 hour at 37°C.
-
Divide the islets into groups and incubate for 1 hour at 37°C in KRB buffer with:
-
Low glucose (2.8 mM)
-
High glucose (16.7 mM)
-
High glucose (16.7 mM) + this compound (at desired concentrations)
-
-
Collect the supernatant to measure secreted insulin.
-
Lyse the islets to measure total insulin content.
-
Quantify insulin levels using an insulin ELISA kit.
-
Normalize secreted insulin to the total insulin content.
-
In Vivo Oral Glucose Tolerance Test (OGTT) in Rodent Models
This protocol evaluates the effect of a GPR40 agonist on glucose tolerance in a relevant animal model of type 2 diabetes.
Materials:
-
Rodent model (e.g., diet-induced obese mice or Zucker diabetic fatty rats)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
Procedure:
-
Animal Preparation:
-
Acclimate the animals to handling and the experimental procedures.
-
Fast the animals overnight (approximately 16 hours) with free access to water.
-
-
Drug Administration:
-
Administer this compound or vehicle control orally via gavage 30-60 minutes before the glucose challenge.
-
-
OGTT Procedure:
-
Take a baseline blood sample (t=0) from the tail vein.
-
Administer the glucose solution orally via gavage.
-
Collect blood samples at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Measure blood glucose levels at each time point using a glucometer.
-
For plasma insulin analysis, collect blood in EDTA-coated tubes, centrifuge to separate plasma, and store at -80°C until analysis by ELISA.
-
-
Data Analysis:
-
Plot the blood glucose concentration over time.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo oral glucose tolerance test.
References
- 1. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). | Semantic Scholar [semanticscholar.org]
- 2. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols for GPR40 Agonist 2 in Pancreatic β-Cell Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1] Predominantly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs), leading to a potentiation of glucose-stimulated insulin secretion (GSIS).[2][3] This glucose-dependent action minimizes the risk of hypoglycemia, a significant side effect of many current diabetes therapies. Synthetic GPR40 agonists are being developed to harness this mechanism for therapeutic benefit.
This document provides detailed application notes and protocols for utilizing a representative GPR40 agonist, "GPR40 Agonist 2" (a conceptual stand-in for a well-characterized agonist like GW9508), to study pancreatic β-cell function. These guidelines are intended for researchers in academic and industrial settings investigating β-cell physiology, diabetes, and related drug discovery efforts.
Data Presentation: Quantitative Profile of GPR40 Agonists
The efficacy and potency of GPR40 agonists can be quantified through various in vitro assays. The following tables summarize key quantitative data for several well-characterized GPR40 agonists, providing a comparative overview for experimental design.
Table 1: Potency (EC50) of Selected GPR40 Agonists
| Agonist | Human GPR40 EC50 (nM) | Rat GPR40 EC50 (nM) | Mouse GPR40 EC50 (nM) | Assay Type | Reference |
| GW9508 | 13 - 47.8 | 99 | - | Calcium Mobilization | [2][4] |
| AMG-837 | 13.5 | 31.7 | 22.6 | Calcium Mobilization | |
| AM-1638 | 2.8 - 7.1 | - | - | Calcium Mobilization |
Table 2: Effect of GW9508 on Glucose-Stimulated Insulin Secretion (GSIS)
| Cell Type | Glucose Concentration (mM) | GW9508 Concentration (µM) | Fold Increase in Insulin Secretion (vs. Glucose alone) | Reference |
| MIN6 Cells | 25 | 20 | 1.52 | |
| INS-1D Cells | 20 | 10 | Significant potentiation | |
| Rat Islets | 5 | >20 | Significant inhibition | |
| Rat Islets | 15 | >20 | Significant inhibition |
Note: The inhibitory effect of GW9508 in primary rat islets at higher concentrations highlights species- and system-dependent differences that should be considered in experimental design.
GPR40 Signaling Pathway
Activation of GPR40 by an agonist initiates a signaling cascade that culminates in the potentiation of insulin secretion. The primary pathway involves the Gαq subunit of the G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules.
Caption: GPR40 signaling pathway in pancreatic β-cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of "this compound" on pancreatic β-cell function.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the amount of insulin secreted by pancreatic β-cells in response to different glucose concentrations, with and without the GPR40 agonist.
Materials:
-
Pancreatic β-cell line (e.g., INS-1E, MIN6) or isolated pancreatic islets
-
Cell culture medium (e.g., RPMI-1640)
-
Krebs-Ringer Bicarbonate Buffer (KRBH): 115 mM NaCl, 5 mM KCl, 24 mM NaHCO3, 2.5 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 0.1% (w/v) BSA, pH 7.4.
-
Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM in KRBH)
-
"this compound" stock solution (e.g., in DMSO)
-
Insulin ELISA kit
Protocol:
-
Cell Seeding: Seed β-cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the assay. For islets, use 10-15 size-matched islets per condition.
-
Pre-incubation (Starvation):
-
Gently wash the cells twice with KRBH containing low glucose (e.g., 2.8 mM).
-
Pre-incubate the cells in low-glucose KRBH for 1-2 hours at 37°C in a CO2 incubator to bring insulin secretion to a basal level.
-
-
Incubation with Agonist:
-
Prepare KRBH solutions with low and high glucose concentrations.
-
For each glucose concentration, prepare parallel wells with and without "this compound" at the desired final concentration (e.g., 10 µM). Include a vehicle control (e.g., DMSO).
-
Remove the pre-incubation buffer and add the treatment solutions to the respective wells.
-
Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Sample Collection:
-
After incubation, carefully collect the supernatant from each well.
-
Centrifuge the supernatant at 1,000 x g for 5 minutes to pellet any detached cells.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the clarified supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize the insulin secretion to the total protein content or DNA content of the cells in each well.
-
Caption: Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.
Intracellular Calcium Imaging
This method visualizes and quantifies changes in intracellular calcium concentration ([Ca²⁺]i) in response to GPR40 agonist stimulation, often using a ratiometric fluorescent dye like Fura-2 AM.
Materials:
-
Pancreatic β-cells (e.g., MIN6) cultured on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer
-
"this compound"
-
Fluorescence microscopy system with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.
Protocol:
-
Cell Preparation: Culture β-cells on glass coverslips to sub-confluency.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark.
-
-
Imaging:
-
Mount the coverslip in an imaging chamber on the microscope stage.
-
Perfuse the cells with HBSS containing a basal glucose concentration (e.g., 2.8 mM).
-
Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Stimulate the cells by perfusing with HBSS containing "this compound" at the desired concentration.
-
Continue recording the fluorescence ratio (F340/F380) to monitor changes in [Ca²⁺]i.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensity at 340 nm to 380 nm for each time point.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Caption: Workflow for intracellular calcium imaging using Fura-2 AM.
Cell Viability and Apoptosis Assays
These assays determine the effect of "this compound" on β-cell health and survival. The MTT assay measures metabolic activity as an indicator of cell viability, while the Annexin V/PI assay specifically detects apoptosis and necrosis.
A. MTT Assay for Cell Viability
Materials:
-
Pancreatic β-cell line (e.g., INS-1E)
-
Cell culture medium
-
"this compound"
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed β-cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
Treat the cells with various concentrations of "this compound" for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix on an orbital shaker for 5-15 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
B. Annexin V/Propidium Iodide (PI) Assay for Apoptosis
Materials:
-
Pancreatic β-cells
-
"this compound"
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Culture and treat β-cells with "this compound" as described for the MTT assay.
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the kit manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Caption: Workflows for cell viability (MTT) and apoptosis (Annexin V/PI) assays.
Conclusion
The study of GPR40 agonists in pancreatic β-cells is crucial for understanding their therapeutic potential in type 2 diabetes. The protocols and data presented here provide a comprehensive guide for researchers to investigate the effects of "this compound" on insulin secretion, intracellular signaling, and cell viability. By employing these standardized methods, researchers can generate robust and reproducible data to advance our knowledge of GPR40-mediated β-cell function and contribute to the development of novel anti-diabetic therapies.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
GPR40 Agonist 2 Off-Target Effects Screening: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GPR40 Agonist 2. The information is designed to address specific issues that may be encountered during off-target effects screening experiments.
Frequently Asked Questions (FAQs)
Q1: What is GPR40 and why is it a target for drug development?
A1: GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G-protein coupled receptor (GPCR) that is highly expressed in pancreatic β-cells.[1] It is activated by medium and long-chain free fatty acids, leading to a glucose-dependent increase in insulin secretion.[1][2] This glucose-dependent mechanism of action makes GPR40 an attractive therapeutic target for type 2 diabetes, as it may reduce the risk of hypoglycemia compared to other insulin secretagogues.[1]
Q2: What are the known or potential off-target effects of GPR40 agonists?
A2: A significant concern with GPR40 agonists is the potential for liver toxicity. For example, the clinical development of TAK-875, a GPR40 agonist, was halted due to instances of liver injury. Proposed mechanisms for this toxicity include acyl glucuronidation, inhibition of mitochondrial respiration, and effects on hepatobiliary transporters. Additionally, since GPR40 is also expressed in the brain, central nervous system (CNS) penetration of agonists is a consideration for potential off-target effects. Some GPR40 ago-allosteric modulators (AgoPAMs) have also been linked to β-cell damage in preclinical studies.
Q3: What are the standard assays for screening for off-target effects of this compound?
A3: A standard off-target screening panel for a compound like this compound would typically include:
-
Cytotoxicity Assays: To assess for general cellular toxicity. Common methods include MTT, LDH release, and fluorescent-based assays that measure membrane integrity.
-
Kinase Profiling: To determine the selectivity of the compound against a broad panel of kinases, as off-target kinase inhibition is a common source of adverse effects.
-
Receptor Binding Assays: To evaluate binding to a wide range of other GPCRs, ion channels, and transporters to identify potential unintended interactions.
-
hERG Channel Assay: To specifically assess the risk of cardiac arrhythmia.
-
CYP450 Inhibition/Induction Assays: To evaluate the potential for drug-drug interactions.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Initial Screens
Possible Cause & Troubleshooting Step
-
Compound Precipitation:
-
Observation: Visible precipitate in assay wells.
-
Troubleshooting: Check the solubility of this compound in the assay medium. Consider using a lower concentration range or a different vehicle (e.g., a different percentage of DMSO).
-
-
Non-specific Cellular Stress:
-
Observation: Cytotoxicity observed across multiple cell lines.
-
Troubleshooting: Perform a secondary, mechanism-based cytotoxicity assay. For example, if an MTT assay (measures metabolic activity) shows toxicity, follow up with a membrane integrity assay (e.g., LDH release or a dye-based method) to confirm cell death.
-
-
Reactive Metabolite Formation:
-
Observation: Cytotoxicity is time-dependent and more pronounced in metabolically active cells (e.g., hepatocytes).
-
Troubleshooting: Co-incubate with inhibitors of metabolic enzymes (e.g., CYP450 inhibitors) to see if toxicity is reduced.
-
Issue 2: Unexpected Activity in Kinase Profiling
Possible Cause & Troubleshooting Step
-
ATP Competitive Binding:
-
Observation: Inhibition of multiple kinases.
-
Troubleshooting: Determine the mechanism of inhibition (e.g., competitive, non-competitive). If competitive with ATP, consider if the structural motifs of this compound resemble known kinase inhibitor scaffolds.
-
-
Assay Interference:
-
Observation: Inhibition is observed in a specific assay format (e.g., luminescence-based).
-
Troubleshooting: Confirm the finding using an alternative assay format (e.g., a radiometric or fluorescence-based assay).
-
Issue 3: Inconsistent Results in Receptor Binding Assays
Possible Cause & Troubleshooting Step
-
Radioligand Displacement Issues:
-
Observation: Incomplete displacement curves or low affinity observed.
-
Troubleshooting: Ensure the concentration of the radioligand is appropriate (typically at or below its Kd) and that the incubation time is sufficient to reach equilibrium.
-
-
Non-specific Binding:
-
Observation: High background signal.
-
Troubleshooting: Optimize washing steps and consider adding detergents or using different buffer conditions to reduce non-specific binding.
-
Data Presentation
Table 1: Example Off-Target Screening Profile for this compound
| Assay Type | Target/Cell Line | Result (IC50/Ki/EC50) | Interpretation |
| On-Target Activity | |||
| GPR40 (human) | A9 cells | EC50 = 50 nM | Potent agonist activity |
| Off-Target Screening | |||
| Cytotoxicity | HepG2 cells (72h) | CC50 > 100 µM | Low risk of direct cytotoxicity |
| Kinase Panel (468 kinases) | Off-Target Kinase X | IC50 = 1.5 µM | Potential for off-target kinase inhibition |
| Off-Target Kinase Y | IC50 = 8.2 µM | Moderate potential for off-target kinase inhibition | |
| Other kinases | IC50 > 10 µM | Generally selective | |
| Receptor Binding Panel | Receptor Z | Ki = 2.5 µM | Potential for off-target receptor interaction |
| Other receptors | Ki > 10 µM | Generally selective | |
| hERG Channel Assay | hERG-expressing cells | IC50 > 30 µM | Low risk of hERG channel inhibition |
| CYP450 Inhibition | CYP3A4 | IC50 = 12 µM | Potential for drug-drug interactions |
| CYP2D6 | IC50 > 50 µM | Low risk of CYP2D6 inhibition |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol describes a common method for in vitro kinase profiling using a radiometric assay format.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the appropriate amount of a specific purified recombinant kinase, and the serially diluted this compound or DMSO (vehicle control).
-
Inhibitor Binding: Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be close to the Km for each kinase to accurately determine the IC50.
-
Reaction Incubation: Incubate for a predetermined time (e.g., 60 minutes) at 30°C.
-
Reaction Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the residual [γ-³³P]ATP, typically by spotting the reaction mixture onto phosphocellulose filter plates followed by washing.
-
Detection: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Protocol 2: Competitive Receptor Binding Assay
This protocol outlines a general procedure for a competitive radioligand binding assay.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest.
-
Compound Preparation: Prepare serial dilutions of this compound (the unlabeled competitor).
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand and varying concentrations of this compound.
-
Incubation: Incubate at room temperature for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Radioligand: Rapidly filter the incubation mixture through a filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the Ki value.
Protocol 3: MTT Cytotoxicity Assay
This protocol is a colorimetric assay to assess cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include wells for vehicle control (untreated cells) and a positive control for cytotoxicity.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).
Visualizations
References
Mitigating liver toxicity of GPR40 agonist 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with GPR40 Agonist 2, a compound structurally related to early-generation GPR40 agonists with known liabilities. This guide focuses on understanding and mitigating potential liver toxicity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent agonist of G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is highly expressed on pancreatic β-cells.[1][2][3] Upon binding, the agonist primarily activates the Gαq signaling pathway. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The resulting increase in intracellular Ca2+ enhances glucose-dependent insulin secretion.
Q2: We are observing elevated liver enzymes (ALT/AST) in our animal studies with this compound. Is this expected?
Elevated liver enzymes have been a significant concern with some GPR40 agonists, most notably TAK-875 (Fasiglifam), which was discontinued due to liver toxicity in Phase III clinical trials. Therefore, this finding is a critical safety signal that requires thorough investigation. The hepatotoxicity is not considered a class-wide effect of all GPR40 agonists but is linked to the specific chemical properties of the individual compound.
Q3: What are the suspected mechanisms behind GPR40 agonist-induced liver toxicity?
Several mechanisms have been proposed, often acting in concert, to explain the liver toxicity associated with GPR40 agonists like TAK-875. These include:
-
Formation of Reactive Metabolites: Carboxylic acid-containing agonists can be metabolized into reactive acyl glucuronides. These metabolites can form covalent adducts with cellular proteins, leading to cellular stress and potential immune-mediated toxicity.
-
Inhibition of Bile Acid Transporters: The parent compound and/or its metabolites can inhibit key hepatic transporters like the Bile Salt Export Pump (BSEP) and Multidrug Resistance-associated Proteins (MRPs). This inhibition can lead to the intracellular accumulation of toxic bile acids, causing cholestatic liver injury.
-
Mitochondrial Dysfunction: Some GPR40 agonists have been shown to impair mitochondrial respiration by inhibiting complexes of the electron transport chain. This can lead to decreased ATP production, increased oxidative stress, and ultimately hepatocyte death.
-
Generation of Reactive Oxygen Species (ROS): The compound itself or subsequent cellular stress (e.g., from mitochondrial dysfunction) can lead to an increase in ROS, causing oxidative damage to lipids, proteins, and DNA.
Q4: How can we mitigate the liver toxicity of this compound in our experiments?
Mitigation strategies can be explored from several angles:
-
Structural Modification: If in the discovery phase, medicinal chemistry efforts can be directed to design analogs with lower lipophilicity and alternative metabolic pathways that avoid the formation of reactive acyl glucuronides. Newer agonists like CPL207280 are metabolized primarily through oxidation, which is considered a safer pathway.
-
Dose Reduction: Reducing the overall exposure may minimize the risk. The development of SCO-267, for instance, represents an approach of reducing drug load to minimize potential liver toxicity.
-
Co-administration with Hepatoprotectants: In preclinical models, exploring co-administration with antioxidants (like N-acetylcysteine) or agents that support mitochondrial function or bile flow could provide mechanistic insights, although this is an exploratory research strategy and not a clinical solution.
Q5: Are there GPR40 agonists with a better safety profile that we can use as a benchmark?
Yes, newer GPR40 agonists have been developed with improved liver safety profiles. CPL207280 and Xelaglifam are two such examples. Preclinical data suggest they have a lower potential for inhibiting bile acid transporters, negligible effects on mitochondrial function, and do not form significant amounts of reactive glucuronide metabolites. Comparing your in-house data for this compound against these compounds can help benchmark its liability.
Section 2: Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in hepatocyte viability assays. | 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Inconsistent compound concentration in wells. 4. Contamination. | 1. Ensure a single-cell suspension and use a reverse pipetting technique for seeding. 2. Avoid using the outermost wells of the plate or fill them with sterile PBS/media to maintain humidity. 3. Mix stock solutions thoroughly before and during serial dilutions. 4. Use sterile technique and check for signs of contamination (e.g., cloudy media, pH changes). |
| Inconsistent results in ROS production assay (e.g., using DCFH-DA). | 1. Photobleaching of the fluorescent probe. 2. Interference from the test compound (autofluorescence). 3. Air bubbles in the wells. 4. Cells are not healthy prior to the assay. | 1. Protect plates from light as much as possible during incubation and reading. 2. Run a parallel plate with the compound but without the DCFH-DA probe to measure background fluorescence. 3. Gently tap the plate before reading to dislodge any bubbles. 4. Check cell viability before starting the assay; ensure cells are in the logarithmic growth phase. |
| Unexpectedly low BSEP inhibition activity. | 1. Low metabolic activity of the cell model (if the metabolite is the active inhibitor). 2. Compound precipitation at high concentrations. 3. Incorrect assay buffer composition. | 1. Use metabolically competent cells like primary human hepatocytes in a sandwich-culture format. 2. Check the solubility of your compound in the assay buffer. If needed, adjust the solvent concentration (ensure it's non-toxic to cells). 3. Ensure the buffer composition, especially Ca2+/Mg2+ concentration, is correct for the specific protocol (see Section 4). |
| Animal studies show elevated bilirubin and bile acids, but in vitro cytotoxicity is low. | This pattern is highly suggestive of cholestatic injury, likely due to the inhibition of bile acid transporters (e.g., BSEP). Standard 2D cytotoxicity assays may not be sensitive to this mechanism, especially in short-term incubations. | 1. Prioritize conducting a BSEP inhibition assay (see Section 4 for protocol). 2. Consider using 3D hepatocyte spheroid models for longer-term (e.g., 14-day) toxicity studies, as they are more sensitive to cholestatic toxicants. 3. Measure intracellular bile acid accumulation in hepatocytes treated with your compound. |
Section 3: Quantitative Data Summary
The following tables summarize key in vitro data comparing this compound's profile (represented by TAK-875) with newer, safer agonists.
Table 1: Inhibition of Human Bile Acid Transporters (IC₅₀, µM)
| Compound | BSEP (Bile Salt Export Pump) | NTCP (Na+-Taurocholate Cotransporting Polypeptide) | MRP3 (Multidrug Resistance-associated Protein 3) |
|---|---|---|---|
| This compound (TAK-875) | 17.2 | 4.3 | >50 (Parent) |
| TAK-875 Acyl Glucuronide | Similar to parent | - | 0.21 |
| CPL207280 | >100 | >100 | - |
| Xelaglifam | >10-fold broader safety margin than TAK-875 | - | - |
A lower IC₅₀ value indicates stronger inhibition.
Table 2: In Vitro Hepatocyte Cytotoxicity & Mitochondrial Function
| Compound | Hepatocyte Viability (TC₅₀, µM in 2D culture) | Effect on Mitochondrial Respiration |
|---|---|---|
| This compound (TAK-875) | 56 - 68 | Significant inhibition of Oxygen Consumption Rate (OCR) |
| CPL207280 | >100 (reduced viability by only 20% at 100 µM) | Negligible effect |
| Xelaglifam | Higher AC₅₀ values for mitochondrial parameters than TAK-875 | Lower impact than TAK-875 |
TC₅₀: Toxic Concentration causing 50% cell death.
Table 3: In Vivo Liver Toxicity Markers in Rats
| Compound | Dose | Observation |
|---|---|---|
| This compound (TAK-875) | 200 - 600 mg/kg (14 days) | Significant, dose-dependent increase in ALT, Total Bilirubin, and Total Bile Acids. |
| This compound (TAK-875) | 1000 mg/kg/day | 4x increase in ALT, 9x increase in bilirubin, 3.4x increase in bile acids. |
| CPL207280 | Up to 1200 mg/kg (14 days) | No deleterious hepatic effects observed. |
Section 4: Key Experimental Protocols
Protocol: Reactive Oxygen Species (ROS) Production Assay
Principle: This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
Materials:
-
Hepatocytes (e.g., primary human hepatocytes or HepG2 cells)
-
Black, clear-bottom 96-well plates
-
DCFH-DA probe (e.g., 5 mM stock in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Test compound (this compound) and positive control (e.g., H₂O₂)
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm)
Procedure:
-
Cell Seeding: Seed hepatocytes in a 96-well black, clear-bottom plate at a pre-determined density and allow them to adhere overnight.
-
Probe Loading:
-
Prepare a working solution of DCFH-DA (e.g., 20 µM) in pre-warmed serum-free medium or HBSS.
-
Remove the culture medium from the cells and wash once with warm HBSS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
-
Compound Treatment:
-
Remove the DCFH-DA solution and wash the cells gently twice with warm HBSS.
-
Add 100 µL of HBSS or medium containing the desired concentrations of this compound. Include vehicle control and a positive control (e.g., 100 µM H₂O₂).
-
-
Measurement:
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
Measure fluorescence intensity at multiple time points (e.g., every 5 minutes for 1-2 hours) to obtain kinetic data. Alternatively, a single endpoint reading can be taken.
-
Protocol: Bile Salt Export Pump (BSEP) Inhibition Assay using Sandwich-Cultured Hepatocytes (SCHs)
Principle: Primary hepatocytes cultured between two layers of collagen form a 3D structure that restores cell polarity and functional bile canaliculi. This allows for the assessment of biliary excretion. The B-CLEAR® assay is a common method. By incubating SCHs in standard buffer versus a Ca²⁺/Mg²⁺-free buffer (which disrupts tight junctions and opens the canaliculi), one can differentiate between compound accumulation in the cell+bile compartment versus the cell-only compartment. Inhibition of BSEP by a test compound will decrease the biliary excretion of a probe substrate (e.g., taurocholate), leading to a lower biliary excretion index (BEI).
Materials:
-
Sandwich-cultured primary human hepatocytes (commercially available)
-
Standard incubation buffer (e.g., HBSS with Ca²⁺/Mg²⁺)
-
Ca²⁺/Mg²⁺-free incubation buffer
-
BSEP probe substrate (e.g., [³H]-Taurocholate)
-
Test compound (this compound) and positive control inhibitor (e.g., Cyclosporine A)
-
Scintillation counter and appropriate vials/fluid
Procedure:
-
Plate Preparation: On the day of the assay (e.g., Day 5 of culture), remove plates from the incubator and wash the cell monolayers three times with warm standard buffer.
-
Pre-incubation with Inhibitor:
-
Add standard buffer (for "Total" accumulation) or Ca²⁺/Mg²⁺-free buffer (for "Cellular" accumulation) containing the test compound or vehicle to the respective wells.
-
Incubate for 10 minutes at 37°C.
-
-
Incubation with Substrate:
-
Prepare dosing solutions containing the [³H]-Taurocholate probe substrate and the test compound in the appropriate buffers.
-
Remove the pre-incubation buffer and add the substrate/inhibitor dosing solutions.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
-
Termination and Lysis:
-
Aspirate the dosing solution and rapidly wash the monolayers multiple times with ice-cold buffer to stop the transport process.
-
Lyse the cells in each well (e.g., using a lysis buffer or methanol/water).
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Measure the radioactivity using a scintillation counter.
-
Determine the protein concentration in each well to normalize the data.
-
-
Data Analysis:
-
Calculate the Biliary Excretion Index (BEI) for each condition. BEI (%) = [ (Total Accumulation - Cellular Accumulation) / Total Accumulation ] * 100.
-
Determine the IC₅₀ value for the test compound by plotting the percent inhibition of biliary excretion against the compound concentration.
-
Section 5: Mandatory Visualizations
Signaling and Toxicity Pathways
Caption: GPR40 agonist signaling pathway for insulin secretion.
Caption: Proposed mechanisms of GPR40 agonist-induced hepatotoxicity.
Caption: Experimental workflow for investigating liver toxicity.
References
Technical Support Center: Assessing β-cell Toxicity of GPR40 Agonist 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the β-cell toxicity of GPR40 agonist 2.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GPR40 agonists in pancreatic β-cells?
GPR40 (G-protein coupled receptor 40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells.[1][2] Its natural ligands are medium and long-chain free fatty acids (FFAs).[1] GPR40 agonists mimic the action of these FFAs, stimulating insulin secretion in a glucose-dependent manner.[1] This means insulin is primarily released when blood glucose levels are elevated, reducing the risk of hypoglycemia.[1]
The signaling cascade is initiated by the agonist binding to GPR40, which activates the Gαq/11 protein complex. This, in turn, stimulates phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, increasing cytosolic calcium levels, which is a key signal for insulin granule exocytosis. Some studies also suggest the involvement of CaMKII, calcineurin, and cAMP in the downstream signaling pathways.
Q2: Is this compound expected to be toxic to β-cells?
The potential for β-cell toxicity of GPR40 agonists is a topic of ongoing research, and the effects can be compound-specific.
-
Evidence against toxicity: Many studies on GPR40 partial agonists, such as TAK-875, have shown no evidence of β-cell toxicity. In fact, some research suggests that GPR40 activation may even protect β-cells from inflammation-induced apoptosis and improve cell survival by activating pathways like Akt/PKB. Chronic activation of GPR40 with the agonist GW9508 did not lead to increased apoptosis or cellular stress in a pancreatic β-cell line.
-
Evidence for potential toxicity: Conversely, some studies involving GPR40 agonist-positive allosteric modulators (Ago-PAMs) have reported β-cell damage in animal models, potentially through the induction of endoplasmic reticulum (ER) stress. Overexpression of GPR40 in mouse β-cells has also been shown in one study to lead to β-cell dysfunction.
Therefore, it is crucial to empirically assess the β-cell toxicity of "this compound" through rigorous experimentation.
Q3: What are the key differences between GPR40 partial agonists and Ago-PAMs in the context of β-cell toxicity?
The distinction between partial agonists and agonist-positive allosteric modulators (Ago-PAMs) is critical when assessing potential β-cell toxicity.
-
Partial Agonists: These molecules bind to the primary agonist site on the receptor and produce a submaximal response compared to a full agonist. Several partial GPR40 agonists, like TAK-875, have undergone clinical trials and have generally not been associated with β-cell toxicity.
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Ago-PAMs: These compounds bind to an allosteric site on the receptor and positively modulate the affinity and/or efficacy of an orthosteric agonist. Some GPR40 Ago-PAMs have been linked to β-cell damage in preclinical studies, possibly due to excessive or prolonged signaling.
The specific molecular structure and interaction with the GPR40 receptor by "this compound" will likely determine its potential for β-cell toxicity.
Troubleshooting Guides
Problem 1: Inconsistent results in β-cell viability assays (e.g., MTT, CellTiter-Glo®).
-
Possible Cause 1: Compound Precipitation.
-
Troubleshooting Step: Visually inspect the culture medium for any signs of precipitation after adding this compound. Determine the solubility of the agonist in your specific culture medium at the concentrations being tested. Consider using a lower concentration range or a different solvent (ensure the final solvent concentration is non-toxic to the cells).
-
-
Possible Cause 2: Interference with Assay Reagents.
-
Troubleshooting Step: Run a cell-free control by adding this compound to the culture medium without cells and then performing the viability assay. This will determine if the compound directly reacts with the assay reagents, leading to false-positive or false-negative results.
-
-
Possible Cause 3: Fluctuations in Glucose Concentration.
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Troubleshooting Step: Ensure that the glucose concentration in your culture medium is consistent across all experiments and control groups. GPR40 agonist activity is glucose-dependent, and variations in glucose levels can affect β-cell metabolism and viability.
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Problem 2: No significant increase in insulin secretion after treatment with this compound.
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Possible Cause 1: Suboptimal Glucose Concentration.
-
Troubleshooting Step: GPR40 agonists potentiate glucose-stimulated insulin secretion (GSIS). Ensure that your insulin secretion assay is performed under stimulatory glucose conditions (e.g., high glucose concentration) in addition to basal (low) glucose conditions. The effect of the agonist may be minimal at low glucose levels.
-
-
Possible Cause 2: Inactive Compound.
-
Troubleshooting Step: Verify the identity and purity of your this compound stock. If possible, test its activity in a validated GPR40-expressing cell line using a functional assay, such as measuring intracellular calcium mobilization.
-
-
Possible Cause 3: Loss of β-cell Function.
-
Troubleshooting Step: If using primary islets or a β-cell line over multiple passages, their insulin secretion capacity may decline. Include a positive control, such as a known secretagogue (e.g., a sulfonylurea like glimepiride or a high concentration of KCl), to confirm that the cells are responsive.
-
Problem 3: Conflicting apoptosis data between different assays (e.g., Caspase-3/7 activity vs. TUNEL staining).
-
Possible Cause 1: Different Stages of Apoptosis.
-
Troubleshooting Step: Caspase activation is an earlier event in apoptosis, while DNA fragmentation detected by TUNEL staining occurs later. Consider the timing of your endpoint measurements. A time-course experiment can help to elucidate the sequence of apoptotic events induced by your compound, if any.
-
-
Possible Cause 2: Assay Specificity and Sensitivity.
-
Troubleshooting Step: Each apoptosis assay has its own limitations. To obtain a comprehensive picture, it is recommended to use multiple, complementary assays that measure different aspects of apoptosis, such as membrane integrity (e.g., Annexin V/Propidium Iodide staining), mitochondrial membrane potential, and the expression of key apoptotic proteins (e.g., Bcl-2, Bax).
-
Quantitative Data Summary
| Parameter | GPR40 Agonist | Cell Type | Concentration | Effect | Reference |
| Apoptosis | CNX-011-67 | NIT1 insulinoma cells, rat islets | Not specified | Decreased inflammation-induced apoptosis (reduced cytochrome-c release, TUNEL positivity, Caspase-3 activation) | |
| GW9508 | BRIN-BD11 cells | Not specified | No increase in apoptosis after 48h treatment | ||
| Cell Viability/Proliferation | GW9508 | BRIN-BD11 cells | Not specified | No change in proliferation or metabolic activity | |
| Insulin Secretion | TAK-875 | Rat islets | Not specified | No effect on glucose-mediated insulin secretion after prolonged exposure | |
| Cpd-B | Wild-type mouse islets | 10 µmol/l | Enhanced glucose-stimulated insulin secretion | ||
| CNX-011-67 | NIT1 insulinoma cells, rat islets | Not specified | Restored inflammation-mediated inhibition of insulin secretion | ||
| ER Stress Markers (p-eIF2α, CHOP, BIP) | GW9508 | BRIN-BD11 cells | Not specified | No increase observed |
Experimental Protocols
1. Assessment of β-cell Viability (MTT Assay)
-
Cell Seeding: Seed pancreatic β-cells (e.g., INS-1E, MIN6, or primary islets) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Include a positive control for cytotoxicity (e.g., a cocktail of pro-inflammatory cytokines or high concentrations of saturated fatty acids).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage of the vehicle-treated control.
2. Measurement of Apoptosis (Caspase-Glo® 3/7 Assay)
-
Cell Seeding and Treatment: Follow steps 1-3 as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay: Allow the plate to equilibrate to room temperature. Add the Caspase-Glo® 3/7 reagent to each well in a 1:1 ratio with the cell culture medium.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
3. Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Cell Culture: Culture β-cells or islets to an appropriate confluency or density.
-
Pre-incubation: Gently wash the cells with a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) and pre-incubate for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.
-
Stimulation: Remove the pre-incubation buffer and add fresh KRB buffer containing:
-
Low glucose (e.g., 2.8 mM) + vehicle
-
Low glucose + this compound
-
High glucose (e.g., 16.7 mM) + vehicle
-
High glucose + this compound
-
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Sample Collection: Collect the supernatant from each well.
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Insulin Measurement: Quantify the insulin concentration in the supernatant using an ELISA or radioimmunoassay (RIA) kit according to the manufacturer's protocol.
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Normalization: After collecting the supernatant, lyse the cells and measure the total protein or DNA content to normalize the insulin secretion data.
Visualizations
Caption: GPR40 agonist signaling pathway for insulin secretion.
Caption: Workflow for assessing GPR40 agonist β-cell toxicity.
References
Improving pharmacokinetic properties of GPR40 agonist 2
Technical Support Center: GPR40 Agonist 2 (LY2922083)
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and experimental protocols for working with the GPR40 agonist Compound 2 (LY2922083) .
Frequently Asked Questions (FAQs)
Q1: What is this compound (LY2922083) and what is its primary mechanism of action?
A1: this compound, also known as LY2922083, is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 is highly expressed in pancreatic β-cells.[2][3][4][5] Upon activation by agonists like LY2922083, GPR40 primarily signals through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC). This results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which increases intracellular calcium levels and ultimately potentiates glucose-stimulated insulin secretion (GSIS).
Q2: What are the key pharmacokinetic properties of LY2922083?
A2: LY2922083 exhibits distinct pharmacokinetic profiles across different preclinical species. Key parameters are summarized in the table below. The compound generally shows moderate to high clearance and is highly protein-bound.
Q3: My in vivo glucose-lowering results with LY2922083 are weaker than expected based on its in vitro calcium flux potency. What could be the reason?
A3: This is a known discrepancy. The research on LY2922083 and related compounds revealed that simple Gq-mediated signaling, measured by calcium flux, does not always correlate with in vivo efficacy. Potent activity in the β-arrestin recruitment assay was found to be a better predictor of in vivo glucose lowering. Ensure your compound is pure and consider evaluating its activity in a β-arrestin assay to confirm its signaling profile.
Q4: Are there known off-target activities for this class of compounds?
A4: Yes, early optimization efforts for this series focused on eliminating activity against Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, δ, and γ. LY2922083 was specifically designed to minimize this risk. However, if you observe unexpected phenotypes, it is advisable to perform counter-screening against PPARs.
Q5: What is the recommended solvent for dissolving LY2922083 for in vitro and in vivo experiments?
A5: For in vitro assays, a stock solution in DMSO is standard. For in vivo studies in rodents, the original publication does not specify the exact vehicle. However, a common practice for similar lipophilic acids is to formulate them in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a solution containing a small percentage of a solubilizing agent like Tween 80. Always perform vehicle-controlled experiments.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Potency in Cellular Assays | 1. Compound Degradation or Precipitation. | 1. Prepare fresh stock solutions in high-quality, anhydrous DMSO. Avoid repeated freeze-thaw cycles. Sonication may help dissolve the compound. |
| 2. Low GPR40 expression in the cell line. | 2. Confirm GPR40 expression levels in your cell line (e.g., MIN6, HEK293-hGPR40) via qPCR or Western blot. | |
| 3. Assay interference (e.g., serum albumin). | 3. Be aware that LY2922083 is highly plasma protein bound (>99%). If your assay medium contains serum or albumin, it can significantly reduce the free concentration of the compound, leading to a rightward shift in the dose-response curve. | |
| Inconsistent In Vivo Efficacy (e.g., in an Oral Glucose Tolerance Test - OGTT) | 1. Poor oral bioavailability. | 1. Check the pharmacokinetic data (see Table 1). While oral bioavailability data isn't explicitly provided for all species, high clearance can limit exposure. Ensure proper formulation to maximize absorption. |
| 2. Suboptimal Dosing Time. | 2. Administer the compound at an appropriate time before the glucose challenge. A typical pre-dosing time is 30-60 minutes. | |
| 3. Animal Model Variability. | 3. Ensure the use of an appropriate animal model. The efficacy of GPR40 agonists is glucose-dependent, so the glycemic state of the animals is critical. | |
| Unexpected Cellular Response | 1. Ligand-biased signaling. | 1. LY2922083 signals through both G-protein and non-G-protein (β-arrestin) pathways. The observed cellular response may depend on the relative expression of signaling partners in your specific cell system. |
| 2. Off-target effects. | 2. Although designed for selectivity, consider counter-screening against related targets like other free fatty acid receptors or PPARs if results are inconsistent with known GPR40 biology. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound (LY2922083) Data extracted from full pharmacokinetic characterization of the compound.
| Species | Dose Route | Dose (mg/kg) | CL (mL/min/kg) | Vdss (L/kg) | t½ (h) |
| Mouse | IV | 1 | 24 | 1.3 | 0.6 |
| Rat | IV | 1 | 18 | 0.8 | 0.5 |
| Dog | IV | 0.5 | 5 | 1.0 | 2.3 |
CL: Clearance; Vdss: Volume of distribution at steady state; t½: Half-life.
Experimental Protocols
1. Protocol: In Vitro Calcium Mobilization Assay
This protocol is a representative method for assessing the Gq-mediated activity of LY2922083.
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Cell Line: HEK293 cells stably overexpressing human GPR40.
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Reagents:
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Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Pluronic F-127.
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LY2922083 stock solution (10 mM in DMSO).
-
-
Procedure:
-
Cell Plating: Seed HEK293-hGPR40 cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight.
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Dye Loading: Prepare a loading solution of Fluo-4 AM with Pluronic F-127 in Assay Buffer. Remove culture medium from cells and add the loading solution. Incubate for 1 hour at 37°C.
-
Compound Preparation: Perform serial dilutions of LY2922083 in Assay Buffer to achieve the desired final concentrations. Include a vehicle control (DMSO).
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Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Record baseline fluorescence for 10-20 seconds.
-
Compound Addition: Automatically inject the compound dilutions into the wells and immediately begin measuring fluorescence intensity every 1-2 seconds for at least 2 minutes.
-
Data Analysis: Calculate the peak fluorescence response over baseline for each concentration. Plot the data using a four-parameter logistic equation to determine the EC50 value.
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2. Protocol: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a standard procedure for determining the intravenous pharmacokinetic profile.
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Animals: Male Sprague-Dawley rats (250-300g) with jugular vein catheters.
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Formulation:
-
Prepare a solution of LY2922083 in a suitable intravenous vehicle (e.g., 20% Solutol HS 15 in saline) at a concentration for a 1 mg/kg dose.
-
-
Procedure:
-
Acclimatization: Allow animals to acclimatize for at least 3 days post-surgery. Fast animals overnight before the study.
-
Dosing: Administer LY2922083 as a single bolus injection via the jugular vein catheter.
-
Blood Sampling: Collect blood samples (approx. 100-150 µL) from the catheter at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of LY2922083 in plasma samples using a validated LC-MS/MS method.
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Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters such as Clearance (CL), Volume of Distribution (Vdss), and Half-life (t½).
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Visualizations
Caption: GPR40 (FFAR1) signaling pathway activated by Agonist 2.
Caption: Experimental workflow for a rodent pharmacokinetic study.
Caption: Troubleshooting logic for poor in vivo/in vitro correlation.
References
Overcoming poor solubility of GPR40 agonist 2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the GPR40 agonist 2, focusing on challenges related to its poor solubility.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor aqueous solubility?
A1: this compound, like many synthetic GPR40 agonists, is a lipophilic acidic molecule.[1][2] This chemical nature, characterized by a low polar surface area, is a primary reason for its limited solubility in aqueous solutions.[1] The trend towards developing highly specific and potent drugs often leads to larger, more complex structures that are less soluble.[3]
Q2: What is the primary signaling pathway activated by GPR40 agonists?
A2: GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G-protein coupled receptor (GPCR).[4] Upon activation by an agonist, it primarily signals through the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and the subsequent increase in intracellular calcium is a key step in promoting glucose-dependent insulin secretion from pancreatic β-cells. Some synthetic agonists have also been shown to signal through the Gαs pathway, leading to cAMP production.
Q3: Can poor solubility of this compound affect its in vitro and in vivo efficacy?
A3: Yes, significantly. Poor aqueous solubility can lead to several challenges. In vitro, it can be difficult to achieve the desired concentrations for cell-based assays, potentially leading to an underestimation of the compound's potency. In vivo, low solubility is a major hurdle for absorption from the gastrointestinal tract after oral administration, resulting in low and variable bioavailability. This can compromise the establishment of a clear dose-response relationship in pharmacokinetic and pharmacodynamic studies.
Q4: What are the general strategies to improve the solubility of poorly soluble compounds like this compound?
A4: There are several established strategies to enhance the solubility of poorly soluble drugs. These can be broadly categorized as:
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Particle Size Reduction: Decreasing the particle size (micronization or nanonization) increases the surface area-to-volume ratio, which can improve the dissolution rate.
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Chemical Modification: Creating a salt form of an ionizable drug can significantly alter its physicochemical properties and improve solubility. Another approach is to introduce polar functional groups into the molecule to increase its polar surface area.
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Formulation Approaches:
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Lipid-Based Formulations: Incorporating the compound into oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve solubilization.
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Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix can enhance solubility and dissolution.
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Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can increase its apparent solubility.
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Use of Co-solvents and Surfactants: Adding co-solvents or surfactants to the formulation can help to solubilize the compound.
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Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in aqueous buffer for in vitro assays. | The concentration of the agonist exceeds its thermodynamic solubility in the assay buffer. The DMSO concentration from the stock solution may be too high in the final assay volume. | - Determine the aqueous solubility of the compound in your specific buffer. - Decrease the final concentration of the agonist in the assay. - Optimize the DMSO concentration in the final assay medium (typically ≤ 0.5%). - Consider using a formulation approach, such as complexation with cyclodextrin, to increase apparent solubility. |
| Inconsistent results in cell-based potency assays (e.g., Ca2+ flux). | Poor solubility leading to non-uniform compound distribution in the assay wells. The compound may be precipitating over the course of the experiment. | - Visually inspect the assay plates for any signs of precipitation. - Prepare fresh dilutions of the compound for each experiment. - Incorporate a surfactant like Tween 80 at a low concentration (e.g., 0.01%) in the assay buffer to help maintain solubility. - Use a solubilization technique such as preparing a solid dispersion. |
| Low and variable oral bioavailability in animal studies. | The dissolution rate of the compound in the gastrointestinal tract is the rate-limiting step for absorption. The compound may be precipitating in the GI fluids. | - Reduce the particle size of the drug substance through micronization. - Formulate the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), to improve its solubilization in the gut. - Develop an amorphous solid dispersion to enhance the dissolution rate. |
| Difficulty in preparing a stable intravenous formulation for pharmacokinetic studies. | The compound is not soluble in common intravenous vehicles at the required concentration. | - Screen a panel of pharmaceutically acceptable co-solvents (e.g., PEG 300, propylene glycol, ethanol). - Explore the use of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form an inclusion complex and increase solubility. - Adjusting the pH of the formulation (if the compound is ionizable) can also improve solubility. |
Data on Solubility Enhancement Strategies
The following tables summarize hypothetical quantitative data for this compound to illustrate the impact of different solubility enhancement techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication |
| Molecular Weight | 450.5 g/mol | High |
| cLogP | 4.8 | High Lipophilicity |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Very Poorly Soluble |
| pKa | 4.2 | Acidic |
| Polar Surface Area (PSA) | 46.5 Ų | Low Polarity |
Table 2: Comparison of Solubility Enhancement Formulations
| Formulation Strategy | Composition | This compound Solubility (µg/mL) | Fold Increase |
| Unformulated (Crystalline) | This compound in PBS (pH 7.4) | 0.8 | 1 |
| Micronization | Particle size reduced to ~5 µm | 4.2 | 5.3 |
| Co-solvent | 20% PEG 400 in water | 25.6 | 32 |
| Cyclodextrin Complex | 10% HP-β-CD in water | 150.3 | 188 |
| Solid Dispersion | 1:4 ratio with PVP K30 | 210.8 | 264 |
| SEDDS | Capryol 90, Cremophor EL, Transcutol HP | > 500 (in pre-concentrate) | > 625 |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound
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Objective: To improve the dissolution rate of this compound by preparing an amorphous solid dispersion with a polymer carrier.
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Materials:
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This compound
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Polyvinylpyrrolidone (PVP K30)
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Methanol
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Rotary evaporator
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Vacuum oven
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Procedure:
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Weigh 100 mg of this compound and 400 mg of PVP K30 (1:4 ratio).
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Dissolve both components in a minimal amount of methanol (e.g., 10 mL) in a round-bottom flask by gentle vortexing or sonication until a clear solution is obtained.
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Attach the flask to a rotary evaporator.
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Evaporate the solvent under reduced pressure at 40°C until a thin film is formed on the flask wall.
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Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
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Scrape the dried solid dispersion from the flask and store it in a desiccator.
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Characterize the resulting powder for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
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Protocol 2: In Vitro Dissolution Testing of this compound Formulations
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Objective: To compare the dissolution profiles of unformulated this compound and the prepared solid dispersion.
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Materials:
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Unformulated this compound
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This compound solid dispersion
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USP Type II dissolution apparatus (paddles)
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Phosphate buffered saline (PBS), pH 7.4
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HPLC system for quantification
-
-
Procedure:
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Prepare 900 mL of PBS (pH 7.4) as the dissolution medium and maintain it at 37 ± 0.5°C in the dissolution vessels.
-
Place an amount of the unformulated compound or the solid dispersion equivalent to 10 mg of this compound into each vessel.
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Start the paddle rotation at 75 rpm.
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Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 60, and 120 minutes).
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Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
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Filter the samples through a 0.45 µm syringe filter.
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Analyze the concentration of this compound in each sample using a validated HPLC method.
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Plot the percentage of drug dissolved versus time to generate the dissolution profiles.
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Visualizations
Caption: this compound signaling pathway in pancreatic β-cells.
Caption: Experimental workflow for overcoming poor solubility.
References
- 1. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. spandidos-publications.com [spandidos-publications.com]
Troubleshooting GPR40 agonist 2 assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GPR40 agonist 2 and other related compounds in various in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway activated by GPR40 agonists?
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), primarily signals through the Gαq/11 pathway.[1] Activation by an agonist leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key event in glucose-dependent insulin secretion (GDIS) in pancreatic β-cells.[2][3]
Q2: Are there alternative signaling pathways for GPR40?
Yes, some synthetic GPR40 agonists, often referred to as "full agonists" or "ago-allosteric modulators" (AgoPAMs), can induce signaling through both Gαq and Gαs pathways. This dual signaling leads to the production of both IP3/Ca2+ and cyclic AMP (cAMP). This phenomenon, known as ligand bias, can result in different downstream effects, such as the secretion of incretins like GLP-1 from enteroendocrine cells, in addition to insulin secretion.
Q3: Why is glucose important in GPR40-mediated insulin secretion assays?
The insulinotropic effect of GPR40 activation is glucose-dependent. In pancreatic β-cells, GPR40 agonists potentiate insulin secretion primarily in the presence of elevated glucose levels. This is a key physiological safety mechanism that reduces the risk of hypoglycemia. Therefore, it is crucial to perform insulin secretion assays under both low and high glucose conditions to observe the glucose-dependent effects of GPR40 agonists.
Q4: What are the common in vitro assays used to characterize GPR40 agonists?
Common functional assays for GPR40 agonists include:
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Calcium Mobilization Assays: These assays, often performed using a FLIPR (Fluorometric Imaging Plate Reader) or aequorin, measure the increase in intracellular calcium concentration upon agonist stimulation.
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Inositol Phosphate (IP) Accumulation Assays: These assays quantify the accumulation of IP1 (a stable metabolite of IP3) as a measure of Gαq pathway activation.
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cAMP Accumulation Assays: These are used to detect Gαs signaling, particularly for biased agonists.
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β-Arrestin Recruitment Assays: These assays can be used to investigate another aspect of GPCR signaling and desensitization.
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Glucose-Stimulated Insulin Secretion (GSIS) Assays: These are performed using pancreatic islet cells (e.g., MIN6 cells or primary islets) to measure the direct effect of agonists on insulin release in the presence of varying glucose concentrations.
GPR40 Signaling Pathways
Caption: GPR40 signaling pathways activated by partial and full agonists.
Troubleshooting Guides
Issue 1: High Background Signal in Calcium Mobilization Assay
| Possible Cause | Recommended Solution |
| Cell Health and Viability | Ensure cells are healthy and not over-confluent. Perform a viability test (e.g., Trypan Blue exclusion) before seeding. Use cells within a consistent and optimal passage number range. |
| Dye Loading Issues | Optimize the concentration of the calcium indicator dye and the loading time. Ensure complete removal of excess dye by washing gently. Use a buffer that maintains cell health during the assay. |
| Autofluorescence of Compounds | Test the intrinsic fluorescence of your GPR40 agonist at the highest concentration used in the assay in the absence of cells and dye. If the compound is fluorescent, consider using a different assay principle (e.g., IP1 accumulation). |
| Mechanical Stress | Use automated liquid handling with optimized dispense heights and speeds to minimize mechanical stimulation of the cells, which can cause non-specific calcium release. |
Issue 2: Low Signal-to-Noise Ratio or No Response
| Possible Cause | Recommended Solution |
| Low Receptor Expression | Verify the expression of GPR40 in your cell line using qPCR or Western blot. Consider using a cell line with higher or inducible GPR40 expression. |
| Suboptimal Agonist Concentration | Perform a wide dose-response curve to ensure you are testing within the active concentration range of your agonist. |
| Compound Solubility | GPR40 agonists can be lipophilic. Ensure your compound is fully dissolved. Prepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is low and consistent across all wells. |
| Presence of Serum/BSA | Fatty acids, the endogenous ligands for GPR40, bind to albumin. If using serum or BSA in your assay medium, it can reduce the free concentration of your agonist. Consider performing the assay in a serum-free medium or a buffer with a low, defined BSA concentration. |
| Incorrect Assay Buffer | Ensure the assay buffer supports cell health and does not interfere with the assay components. For example, some buffers may contain components that chelate calcium. |
Issue 3: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure uniform cell plating by thoroughly resuspending cells before seeding. Use a cell counter for accurate cell density. Allow cells to adhere and distribute evenly before the experiment. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to add to all wells to minimize variability in reagent addition. |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the outer wells with sterile water or PBS. |
| Inconsistent Incubation Times | Ensure consistent timing for all incubation steps, especially for dye loading, compound addition, and signal reading. |
Issue 4: Unexpected Dose-Response Curve (e.g., Bell-Shaped)
| Possible Cause | Recommended Solution |
| Receptor Desensitization/Downregulation | High concentrations of some agonists can lead to rapid receptor desensitization or internalization, resulting in a decrease in signal at the top of the dose-response curve. This has been observed for some GPR40 agonists in IP3 and cAMP assays. Consider reducing the stimulation time. |
| Compound Cytotoxicity | At high concentrations, the compound may be toxic to the cells, leading to a loss of signal. Perform a cytotoxicity assay (e.g., MTS or LDH release) in parallel with your functional assay. |
| Off-Target Effects | High concentrations of the agonist may have off-target effects that interfere with the signaling pathway being measured. |
| Ligand Bias | The agonist may be activating multiple signaling pathways with different potencies and efficacies, which can sometimes result in complex dose-response relationships. Consider testing the agonist in different pathway-specific assays (e.g., cAMP, β-arrestin) to understand its signaling profile. |
Experimental Workflow and Protocols
General Experimental Workflow for GPR40 Agonist Screening
Caption: General workflow for in vitro GPR40 agonist assays.
Protocol 1: Calcium Mobilization Assay (FLIPR)
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Cell Seeding: Seed GPR40-expressing cells (e.g., CHO or HEK293 stable cell lines) into 96- or 384-well black-walled, clear-bottom microplates at an optimized density. Incubate overnight at 37°C, 5% CO2.
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Dye Loading: The next day, remove the culture medium and add a calcium-sensitive dye (e.g., Fluo-4 AM) prepared in an appropriate assay buffer. Incubate for a specified time (e.g., 1 hour) at 37°C.
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Compound Preparation: Prepare a serial dilution of the GPR40 agonist in the assay buffer.
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Signal Measurement: Place the cell plate and the compound plate into the FLIPR instrument. The instrument will add the agonist to the cell plate and immediately begin measuring the fluorescence signal over time. A baseline reading is taken before compound addition, and the change in fluorescence upon agonist addition is recorded.
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Data Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve. Normalize the data to a positive control (e.g., a known GPR40 agonist) and a negative control (vehicle). Plot the normalized response against the agonist concentration to determine the EC50.
Protocol 2: IP1 Accumulation Assay
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Cell Seeding: Seed GPR40-expressing cells into a suitable microplate and incubate overnight.
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Cell Stimulation: Remove the culture medium and add the GPR40 agonist dilutions prepared in a stimulation buffer containing LiCl. LiCl is used to inhibit the degradation of IP1, allowing it to accumulate. Incubate for a specified time (e.g., 30-90 minutes) at 37°C.
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Cell Lysis and Detection: Lyse the cells and detect the accumulated IP1 using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kit according to the manufacturer's instructions.
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Data Analysis: Generate a standard curve using known concentrations of IP1. Use the standard curve to determine the concentration of IP1 in the experimental samples. Plot the IP1 concentration against the agonist concentration to calculate the EC50.
Logical Relationship for Troubleshooting Assay Variability
References
GPR40 agonist 2 CNS penetration and how to limit it
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the central nervous system (CNS) penetration of GPR40 agonists and strategies to limit it.
FAQs - Understanding GPR40 and CNS Penetration
Q1: What is GPR40 and why is it a therapeutic target?
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a receptor that is highly expressed in pancreatic β-cells.[1][2] It is activated by medium and long-chain free fatty acids.[1] Activation of GPR40 in pancreatic β-cells leads to a glucose-dependent increase in insulin secretion.[1][2] This glucose-dependent mechanism makes GPR40 an attractive target for the treatment of type 2 diabetes, as it offers the potential for lowering blood glucose levels with a reduced risk of hypoglycemia compared to other insulin secretagogues.
Q2: Why is limiting the CNS penetration of GPR40 agonists important?
While GPR40 is predominantly found in the pancreas, it is also expressed in the brain. The precise functions of GPR40 in the CNS are not fully understood, but to avoid potential off-target effects and ensure that the therapeutic action is localized to the periphery (i.e., the pancreas), it is often desirable to design GPR40 agonists with minimal brain penetration for the treatment of type 2 diabetes.
Q3: What are the key physicochemical properties that influence a molecule's ability to cross the blood-brain barrier (BBB)?
Several key physicochemical properties determine the extent to which a small molecule can cross the BBB:
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Lipophilicity (LogP/LogD): A higher lipophilicity generally favors BBB penetration.
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Molecular Weight (MW): Lower molecular weight compounds (typically < 450 Da) are more likely to cross the BBB.
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Polar Surface Area (PSA): A lower PSA (ideally < 90 Ų) is associated with better brain penetration.
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Hydrogen Bonding: A lower number of hydrogen bond donors and acceptors enhances BBB permeability.
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Ionization (pKa): The ionization state of a molecule at physiological pH (7.4) can significantly impact its ability to cross the lipid membranes of the BBB.
Q4: What is the role of efflux transporters, like P-glycoprotein (P-gp), at the BBB?
The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics and other molecules out of the brain and back into the bloodstream. If a GPR40 agonist is a substrate for P-gp, its brain concentration will be significantly reduced, even if its physicochemical properties are favorable for passive diffusion across the BBB. Designing molecules that are P-gp substrates is a key strategy to limit CNS penetration.
Troubleshooting Guide: My GPR40 Agonist Shows High CNS Penetration
Issue: You have developed a potent GPR40 agonist, but in vivo studies reveal an undesirably high brain-to-plasma ratio, indicating significant CNS penetration.
Objective: To modify the molecule to reduce its CNS penetration while maintaining its potency and peripheral efficacy.
| Troubleshooting Step | Action | Expected Outcome |
| 1. Assess Physicochemical Properties | Analyze the lipophilicity (LogD), polar surface area (PSA), molecular weight, and pKa of your compound. | Identify properties that may be contributing to high CNS penetration (e.g., high LogD, low PSA). |
| 2. Increase Polarity | Introduce polar functional groups (e.g., hydroxyl, amide, or small polar heterocycles) into the molecule. | Increased PSA and reduced LogD, leading to lower passive diffusion across the BBB. |
| 3. Modulate Lipophilicity | Systematically modify substituents to decrease the overall lipophilicity of the compound. | Lower brain-to-plasma concentration ratio. |
| 4. Introduce P-gp Substrate Motifs | Incorporate structural features known to be recognized by P-glycoprotein. | Increased efflux from the brain, resulting in lower CNS exposure. |
| 5. Evaluate with In Vitro Models | Screen modified compounds using in vitro models like MDCK-MDR1 or Caco-2 assays. | Identify candidates with high efflux ratios, indicating they are P-gp substrates. |
| 6. In Vivo Validation | Test promising candidates from in vitro screening in rodent models to determine their brain-to-plasma concentration ratios. | Confirmation of reduced CNS penetration in a living system. |
Quantitative Data Summary
The following table summarizes the physicochemical properties and CNS penetration data for a selection of GPR40 agonists.
| Compound | Molecular Weight (Da) | cLogP | Polar Surface Area (Ų) | Brain-to-Plasma Ratio (Kp) or Kp,uu | Species | Notes |
| AMG 837 Analogue | N/A | N/A | N/A | 0.6 | Rat | Indicates significant CNS exposure. |
| TAK-875 (Fasiglifam) | 524.6 | N/A | N/A | N/A | N/A | A potent GPR40 agonist that was advanced to clinical trials. |
| AM-1638 | 514.6 | N/A | N/A | N/A | N/A | A full GPR40 agonist. |
| AM-5262 | N/A | N/A | N/A | N/A | N/A | A potent GPR40 full agonist with an improved pharmacokinetic profile. |
Key Experimental Protocols
In Vitro BBB Permeability Assessment: MDCK-MDR1 Assay
Objective: To determine if a GPR40 agonist is a substrate of the P-glycoprotein (P-gp) efflux transporter, a key mechanism for limiting CNS penetration.
Methodology:
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Cell Culture: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp) are cultured on permeable Transwell inserts until they form a confluent monolayer.
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Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
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Bidirectional Transport Study:
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Apical to Basolateral (A-B) Transport: The GPR40 agonist is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is measured over time. This represents transport in the direction of blood to brain.
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Basolateral to Apical (B-A) Transport: The GPR40 agonist is added to the basolateral chamber, and its appearance in the apical chamber is measured. This represents the rate of efflux from brain to blood.
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Sample Analysis: The concentration of the GPR40 agonist in the samples from both chambers is quantified using LC-MS/MS.
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Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):
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Papp is calculated for both A-B and B-A directions.
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The efflux ratio is calculated as: ER = Papp (B-A) / Papp (A-B).
-
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Interpretation: An efflux ratio significantly greater than 2 suggests that the compound is a substrate for P-gp and is actively transported out of the cells, indicating a likelihood of low CNS penetration in vivo.
In Vivo CNS Penetration Assessment: In Situ Brain Perfusion in Rats
Objective: To directly measure the rate of transport of a GPR40 agonist across the BBB in an intact animal model.
Methodology:
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Animal Preparation: A rat is anesthetized, and the common carotid artery is cannulated. The external carotid artery is also cannulated for retrograde infusion of the perfusion fluid.
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Perfusion: A buffered physiological saline solution containing the GPR40 agonist at a known concentration is perfused through the carotid artery, effectively replacing the blood supply to one hemisphere of the brain.
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Timed Perfusion: The perfusion is carried out for a short, defined period (e.g., 30-60 seconds).
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Brain Tissue Collection: At the end of the perfusion, the animal is euthanized, and the perfused brain hemisphere is collected.
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Sample Analysis: The concentration of the GPR40 agonist in the brain tissue and in the perfusion fluid is determined.
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Calculation of Brain Uptake: The brain uptake clearance (K_in) or the permeability-surface area (PS) product is calculated.
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Interpretation: This technique provides a direct measure of the rate of BBB transport, allowing for the classification of compounds as having high or low CNS penetration. It can also be used to investigate the involvement of specific transporters by including inhibitors in the perfusate.
Visual Guides
Caption: GPR40 signaling pathway in pancreatic β-cells.
References
Technical Support Center: Development of Gut-Restricted GPR40 Agonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving gut-restricted GPR40 agonists.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for developing gut-restricted GPR40 agonists?
The primary goal of developing gut-restricted GPR40 (also known as FFAR1) agonists is to mitigate the systemic side effects observed with earlier generations of these drugs.[1][2] Systemically absorbed GPR40 agonists have been associated with liver toxicity, which led to the termination of clinical trials for compounds like TAK-875.[1] Additionally, there are concerns about potential on-target β-cell toxicity with chronic systemic exposure to some GPR40 agonists.[1] By confining the drug's activity to the gastrointestinal tract, gut-restricted agonists aim to stimulate the secretion of incretin hormones such as GLP-1, GIP, and PYY from enteroendocrine L-cells, thereby harnessing the therapeutic benefits for metabolic diseases while avoiding adverse effects on the liver and pancreas.[1]
Q2: What is the mechanism of action for a gut-restricted GPR40 agonist?
Gut-restricted GPR40 agonists are designed to act locally on GPR40 expressed on enteroendocrine cells (primarily L-cells) within the intestinal epithelium. Upon activation by the agonist, these cells release incretin hormones, which then enter the bloodstream and exert their effects. This includes stimulating glucose-dependent insulin secretion from pancreatic β-cells and suppressing appetite via gut-brain axis signaling. Unlike systemic agonists, the gut-restricted approach minimizes direct stimulation of GPR40 on pancreatic β-cells. The signaling in L-cells can involve both Gαq and Gαs pathways, leading to an increase in intracellular calcium and cAMP, respectively, which triggers the secretion of incretins.
Q3: What are the key differences in signaling pathways between GPR40 partial agonists and full agonists (AgoPAMs) in the gut?
GPR40 partial agonists primarily signal through the Gαq pathway, leading to an increase in intracellular Ca2+ and subsequent insulin secretion from pancreatic β-cells. In contrast, GPR40 full agonists, also known as AgoPAMs (Agonist-Positive Allosteric Modulators), can activate both Gαq and Gαs signaling pathways. The recruitment of Gαs is particularly important in enteroendocrine L-cells as it leads to an increase in cellular cAMP levels, which robustly stimulates the secretion of incretins like GLP-1, GIP, and PYY. This dual signaling capability is thought to be a key reason why full agonists are more effective at engaging the enteroendocrine axis.
Q4: Can gut-restricted GPR40 agonists have an impact on gut inflammation?
Yes, emerging evidence suggests that GPR40 agonists may have anti-inflammatory effects in the gut. For example, the GPR40 partial agonist AS2034178 was shown to resolve dextran sulfate sodium (DSS)-induced colitis in mice, an effect mediated by the induction of GLP-2, which promotes epithelial healing. This suggests a potential therapeutic application for gut-restricted GPR40 agonists in inflammatory bowel diseases (IBD).
Troubleshooting Guides
In Vitro & Formulation Issues
Q: My gut-restricted GPR40 agonist has poor aqueous solubility, leading to inconsistent results in in vitro assays. How can I address this?
A: Poor solubility is a common challenge for GPR40 agonists, which are often lipophilic. Here are several strategies to consider:
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Formulation Strategies:
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Lipid-Based Formulations: Incorporating the compound into lipid vehicles such as oils or surfactant dispersions can improve solubility for in vitro testing.
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Solid Dispersions: Creating a solid dispersion of your compound in a polymer matrix can enhance its dissolution rate.
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Nanoparticle Formulations: Reducing the particle size to the nanoscale can increase the surface area and improve dissolution.
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-
Assay Modifications:
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Use of Solubilizing Agents: For in vitro assays, consider using a low concentration of a non-ionic surfactant like Tween-80 or dissolving the compound in a minimal amount of DMSO before diluting it in the assay buffer. Be sure to include a vehicle control to account for any effects of the solvent.
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Complexation with Cyclodextrins: Cyclodextrins can encapsulate poorly soluble drugs and increase their aqueous solubility.
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Q: I am observing a bell-shaped dose-response curve in my in vitro assays. What could be the cause?
A: A bell-shaped dose-response curve, where the response decreases at higher concentrations, can be due to several factors:
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Compound Precipitation: At higher concentrations, your compound may be precipitating out of the solution in the assay medium, leading to a lower effective concentration. Visually inspect the wells for any signs of precipitation.
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Cellular Toxicity: High concentrations of the compound may be causing cytotoxicity, which would inhibit the cell's ability to respond. It is advisable to run a parallel cytotoxicity assay (e.g., MTS or LDH assay) to assess the compound's effect on cell viability at the concentrations used in the functional assay.
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Receptor Desensitization/Internalization: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization or internalization, reducing the signaling output. Consider reducing the incubation time or using a kinetic reading mode in your assay to capture the initial response.
In Vivo Experimentation Issues
Q: My gut-restricted GPR40 agonist is showing unexpected systemic exposure in pharmacokinetic studies. What are the potential reasons and how can I troubleshoot this?
A: Unexpected systemic exposure of a gut-restricted compound can be due to several factors related to its physicochemical properties and formulation.
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Physicochemical Properties:
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Permeability: The compound may have higher passive permeability than initially predicted. A careful balance of physicochemical properties is needed to allow for cellular penetration in the gut epithelium without significant absorption into the bloodstream.
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Transporter Interactions: The compound might be a substrate for uptake transporters in the gut, leading to increased absorption.
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Formulation Issues:
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Suboptimal Formulation: The formulation used for in vivo dosing might be enhancing absorption. For example, certain excipients in lipid-based formulations can increase intestinal permeability.
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-
Troubleshooting Steps:
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Re-evaluate Physicochemical Properties: Review the compound's lipophilicity, polar surface area, and other properties that influence permeability.
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In Vitro Permeability Assays: Use Caco-2 or MDCK cell monolayers to assess the compound's permeability and identify if it is a substrate for efflux transporters like P-glycoprotein.
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Formulation Optimization: Test different formulations to find one that ensures good local availability in the gut without promoting systemic absorption.
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Ex Vivo Gut Sac Model: Use an everted gut sac model to study the transport of the compound across the intestinal wall.
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Q: I am observing high variability in GLP-1 secretion in my in vivo experiments. What could be causing this and how can I minimize it?
A: High variability in in vivo incretin secretion is a common challenge. Several factors can contribute to this:
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Animal Handling and Stress: Stress can significantly impact gut motility and hormone secretion. Ensure consistent and gentle handling of the animals. Acclimatize the animals to the experimental procedures.
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Fasting State: The duration of fasting before the experiment can affect baseline hormone levels and the response to a stimulus. Standardize the fasting period across all experimental groups.
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Gavage Technique: Improper oral gavage can cause stress and may lead to inconsistent delivery of the compound to the stomach. Ensure that the personnel performing the gavage are well-trained.
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Blood Sampling: The method and timing of blood sampling are critical. GLP-1 has a very short half-life, so it is crucial to use appropriate collection tubes containing a DPP-4 inhibitor and to process the samples quickly.
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Gut Microbiome: The gut microbiome can influence enteroendocrine cell function and incretin secretion. While difficult to control completely, be aware that factors affecting the microbiome (e.g., diet, housing conditions) could contribute to variability.
Data Summary Tables
Table 1: In Vitro Potency of Selected GPR40 Agonists
| Compound | Type | Target Species | Assay | EC50 | Reference |
| SCO-267 | Full Agonist | Human | Calcium Mobilization | 19 nM | SCOHIA PHARMA, Inc. |
| K-757 | Full Agonist | Human | Not Specified | Potent | Kallyope Inc. |
| TAK-875 | Partial Agonist | Human | Calcium Mobilization | 45 nM | Nishizaki et al., 2021 |
Table 2: Pharmacokinetic Parameters of GPR40 Agonists
| Compound | Type | Species | Bioavailability | Key Findings | Reference |
| Gut-Restricted Design | Gut-Restricted Agonist | Rat | 0.1 - 0.3% | >99% excreted in feces. | ACS Fall 2025 Abstract |
| SCO-267 | Systemic Full Agonist | Human | Dose-dependent increase in plasma concentration | Plasma exposure maintained for 24 hours. | Nishizaki et al., 2021 |
| K-757 | Gut-Targeted Agonist | Human | Not specified, designed to be gut-targeted | Characterized in clinical studies. | Kallyope Inc. |
Table 3: In Vivo Efficacy of Gut-Targeted/Restricted GPR40 Agonists
| Compound | Model | Key Efficacy Endpoints | Reference |
| K-757 | Obese subjects without T2DM | - Robust elevation of GLP-1, PYY, and other gut hormones- Placebo-adjusted weight loss of -1.42% (K-757 alone) and -2.78% (with K-833) | Crutchlow et al., 2025 |
| Gut-Restricted Agonist | Rat | - Good efficacy in glucose and body weight reduction | ACS Fall 2025 Abstract |
| SCO-267 | Humans with T2DM | - Stimulated secretion of insulin, GLP-1, GIP, and PYY- Improved glycemic control in an oral glucose tolerance test | Nishizaki et al., 2021 |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
Objective: To measure the in vitro potency of a GPR40 agonist by quantifying the increase in intracellular calcium in a GPR40-expressing cell line.
Materials:
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HEK293 or CHO cells stably expressing human GPR40
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Assay plate (96- or 384-well, black-walled, clear bottom)
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FLIPR Calcium Assay Kit (or similar fluorescent calcium indicator dye, e.g., Fluo-4 AM)
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Probenecid (if required for the cell line)
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Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
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Test compound and reference agonist
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FlexStation or FLIPR instrument
Procedure:
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Cell Plating:
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Plate the GPR40-expressing cells in the assay plate at a density that will result in a confluent monolayer on the day of the assay.
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Incubate overnight at 37°C in a 5% CO2 incubator.
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Dye Loading:
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Prepare the calcium indicator dye solution according to the manufacturer's instructions. If necessary, include probenecid to prevent dye leakage.
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Remove the cell culture medium from the plate and add the dye solution to each well.
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Incubate the plate for 1 hour at 37°C.
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Compound Preparation:
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Prepare serial dilutions of the test compound and reference agonist in the assay buffer at a concentration that is 5-10 times the final desired concentration.
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Measurement:
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Place the cell plate and the compound plate into the FlexStation or FLIPR instrument.
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Set the instrument to measure fluorescence intensity before and after the addition of the compound. A typical protocol involves a 10-20 second baseline reading, followed by the automated addition of the compound and continuous reading for 2-3 minutes.
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Data Analysis:
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The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
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Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
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Protocol 2: In Vivo Evaluation of a Gut-Restricted GPR40 Agonist in Mice
Objective: To assess the in vivo efficacy of a gut-restricted GPR40 agonist on incretin secretion and glucose tolerance.
Materials:
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C57BL/6J mice (or a relevant diabetic mouse model)
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Test compound formulated for oral gavage
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Vehicle control
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Glucose solution (for oral glucose tolerance test)
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Blood collection tubes containing a DPP-4 inhibitor (e.g., P800 tubes) and anticoagulant (e.g., EDTA)
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Glucometer and test strips
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ELISA kits for active GLP-1 and insulin
Procedure:
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Acclimatization and Fasting:
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Acclimatize the mice to handling and the gavage procedure for several days before the experiment.
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Fast the mice overnight (e.g., 16 hours) with free access to water.
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Compound Administration:
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Administer the test compound or vehicle via oral gavage.
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Oral Glucose Tolerance Test (OGTT):
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At a specified time after compound administration (e.g., 30-60 minutes), take a baseline blood sample (t=0) from the tail vein.
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Administer a glucose solution (e.g., 2 g/kg) via oral gavage.
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Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
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Sample Processing and Analysis:
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Measure blood glucose at each time point using a glucometer.
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Centrifuge the blood samples collected in the P800 tubes at 4°C to separate the plasma.
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Store the plasma samples at -80°C until analysis.
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Measure plasma levels of active GL-1 and insulin using specific ELISA kits.
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Data Analysis:
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Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose.
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Plot the plasma GLP-1 and insulin concentrations over time and calculate the respective AUCs.
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Compare the results between the vehicle- and compound-treated groups using appropriate statistical tests.
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Protocol 3: Quantification of Compound in Feces
Objective: To confirm the gut-restricted nature of a GPR40 agonist by measuring its concentration in feces.
Materials:
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Metabolic cages for feces collection
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Homogenizer
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Extraction solvent (e.g., acetonitrile with 1% formic acid)
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Internal standard
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LC-MS/MS system
Procedure:
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Sample Collection:
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House the mice in metabolic cages after oral administration of the test compound.
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Collect feces over a 24 or 48-hour period.
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Sample Preparation:
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Weigh the collected feces.
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Homogenize the feces in a known volume of water or buffer.
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Take an aliquot of the fecal homogenate and add the extraction solvent and internal standard.
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Vortex and centrifuge the sample to precipitate proteins and pellet solid material.
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Collect the supernatant for analysis.
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LC-MS/MS Analysis:
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Develop and validate an LC-MS/MS method for the quantification of the test compound.
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Analyze the extracted samples and calculate the concentration of the compound in the feces.
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Data Analysis:
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Calculate the total amount of the compound recovered in the feces and express it as a percentage of the administered dose to determine the extent of fecal excretion.
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Visualizations
References
- 1. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane anchored drug design: Gut-restricted GPR40 agonist with high efficacy and extremely low systemic exposure - American Chemical Society [acs.digitellinc.com]
GPR40 agonist 2 stability and degradation issues
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with GPR40 agonists. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, ensuring the stability and reliable performance of these compounds.
Frequently Asked Questions (FAQs)
Q1: My GPR40 agonist is precipitating in the cell culture medium. What can I do to prevent this?
A1: Precipitation of hydrophobic compounds like many GPR40 agonists in aqueous-based cell culture media is a common issue. Here are several strategies to mitigate this:
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Optimize Solvent and Concentration: Ensure your final concentration of the organic solvent (e.g., DMSO) used to dissolve the agonist is as low as possible in the final culture medium, typically below 0.1%.
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Use of Serum or Albumin: The presence of serum or bovine serum albumin (BSA) in the culture medium can help to solubilize hydrophobic compounds. If your experimental design allows, consider including serum or BSA.
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Pre-complexing with Albumin: For some applications, pre-complexing the GPR40 agonist with fatty acid-free BSA before adding it to the medium can improve solubility and mimic physiological conditions.
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Sonication: Briefly sonicating the final solution can help to dissolve small precipitates, but be cautious as this can also potentially degrade the compound with prolonged exposure.
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Test Different Agonists: Different GPR40 agonists have varying physicochemical properties. If precipitation issues persist, consider testing an analog with improved solubility.
Q2: I am observing inconsistent results in my cell-based assays with a GPR40 agonist. What are the potential causes and solutions?
A2: Inconsistent results can stem from several factors related to compound stability and handling, as well as assay conditions.
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Compound Degradation: Ensure the GPR40 agonist is stored correctly (see stability data below) and that stock solutions are not subjected to repeated freeze-thaw cycles. Prepare fresh dilutions from a stable stock for each experiment.
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Precipitation: As mentioned in Q1, precipitation can lead to a lower effective concentration of the agonist in your assay, causing variability. Visually inspect your assay plates for any signs of precipitation.
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Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels and cellular responses can change with prolonged culturing.
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Assay Conditions: Maintain consistent assay parameters such as cell density, incubation times, and temperature.
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Ligand-Biased Signaling: Be aware that different GPR40 agonists can exhibit biased signaling, preferentially activating one downstream pathway over another (e.g., Gαq vs. Gαs).[1] This can lead to different functional readouts. Ensure the assay you are using is appropriate for the specific agonist and the signaling pathway you intend to study.
Q3: What are the known stability and degradation issues with GPR40 agonists?
A3: The primary stability concerns for many GPR40 agonists, particularly those with a carboxylic acid moiety, revolve around their metabolic conversion into reactive metabolites.
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Acyl Glucuronidation: A major metabolic pathway for several GPR40 agonists, such as fasiglifam (TAK-875), is the formation of acyl glucuronides.[2][3][4] These metabolites can be reactive and have been implicated in the hepatotoxicity observed with some compounds.[3] The chemical half-life of the acyl glucuronide of TAK-875 is short (approximately 0.5 hours), indicating its reactivity.
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Oxidation: Oxidative metabolism is another degradation pathway for GPR40 agonists. For example, fasiglifam can undergo oxidation mediated by CYP3A4/5.
Troubleshooting Guides
Guide 1: GPR40 Agonist Solubility and Stability
This guide provides an overview of solubility and stability data for common GPR40 agonists.
Table 1: Solubility and Storage of Selected GPR40 Agonists
| Compound Name | Common Solvents | Recommended Storage of Stock Solution | Known Instabilities |
| Fasiglifam (TAK-875) | DMSO | -20°C for long-term storage. | Metabolically converted to a reactive acyl glucuronide. |
| AMG-837 | DMSO (not soluble in water) | 0-4°C for short-term (days to weeks), -20°C for long-term (months to years). Dry and dark. | Phase I clinical trials were discontinued, possibly due to toxicity concerns. |
| AM-1638 | DMSO | -20°C for long-term storage. | No specific degradation pathways are publicly detailed. |
| Spiropiperidine derivatives | DMSO | -20°C for long-term storage. | Generally show good chemical stability in phosphate buffer at pH 2 and 8 for 24 hours at 40°C. |
Protocol for Preparing GPR40 Agonist Stock Solutions
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Weighing: Accurately weigh a small amount of the GPR40 agonist powder using an analytical balance.
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Solvent Addition: In a sterile, light-protected vial, add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary for some compounds, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Guide 2: In Vitro Assay Troubleshooting
This guide addresses common issues encountered during in vitro cell-based assays with GPR40 agonists.
Table 2: Troubleshooting Common Issues in GPR40 Agonist In Vitro Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no signal in calcium mobilization assay | - Low receptor expression in cells.- Inactive agonist due to degradation.- Suboptimal dye loading.- Incorrect assay buffer composition. | - Confirm GPR40 expression in your cell line (e.g., by qPCR or Western blot).- Use a fresh aliquot of the agonist and verify its activity with a positive control.- Optimize the concentration of the calcium-sensitive dye and loading time.- Ensure the assay buffer contains an appropriate concentration of calcium. |
| High background signal in calcium mobilization assay | - Cell stress or death.- Autofluorescence of the compound. | - Ensure gentle handling of cells during the assay.- Run a control with the compound in the absence of cells to check for autofluorescence. |
| Inconsistent insulin secretion results | - Islet viability and health.- Agonist precipitation in the buffer.- Inconsistent glucose concentration. | - Use freshly isolated islets or ensure proper recovery of cultured islets.- Prepare agonist dilutions in a buffer containing BSA to improve solubility.- Accurately prepare and verify the glucose concentrations in your buffers. |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol describes a method for measuring GPR40 agonist-induced intracellular calcium mobilization using a fluorescent plate reader (e.g., FLIPR or FlexStation).
Materials:
-
GPR40-expressing cells (e.g., HEK293 or CHO cells)
-
Black, clear-bottom 96-well or 384-well cell culture plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127 (for Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
GPR40 agonist stock solution (in DMSO)
-
Positive control (e.g., a known GPR40 agonist or ATP)
Procedure:
-
Cell Seeding: Seed the GPR40-expressing cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions. For Fluo-4 AM, this typically involves mixing the dye with an equal volume of Pluronic F-127 solution before diluting in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 1-2 hours at 37°C in the dark.
-
-
Compound Preparation: During the dye loading incubation, prepare a plate with serial dilutions of the GPR40 agonist in the assay buffer at a concentration that is 5-10 times the final desired concentration.
-
Assay Measurement:
-
Place the cell plate and the compound plate into the fluorescent plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to automatically add the agonist solution to the cell plate.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The response is typically calculated as the maximum fluorescence intensity after agonist addition minus the baseline fluorescence.
-
Normalize the data to the response of a maximal concentration of a positive control.
-
Fit the dose-response data to a four-parameter logistical equation to determine the EC50 value.
-
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol describes a method for measuring insulin secretion from isolated pancreatic islets in response to a GPR40 agonist.
Materials:
-
Isolated pancreatic islets (e.g., from mice or rats)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA
-
Low glucose KRB buffer (e.g., 2.8 mM glucose)
-
High glucose KRB buffer (e.g., 16.7 mM glucose)
-
GPR40 agonist stock solution (in DMSO)
-
Insulin ELISA kit
Procedure:
-
Islet Pre-incubation: Place batches of 5-10 size-matched islets into wells of a 24-well plate containing low glucose KRB buffer. Pre-incubate for 1 hour at 37°C to allow the islets to equilibrate.
-
Stimulation:
-
Carefully transfer the islets to a new 24-well plate containing either low glucose KRB buffer or high glucose KRB buffer.
-
Add the GPR40 agonist at various concentrations to the wells containing high glucose. Include a vehicle control (DMSO) in both low and high glucose conditions.
-
Incubate for 1 hour at 37°C.
-
-
Supernatant Collection: At the end of the incubation, carefully collect the supernatant from each well without disturbing the islets.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Normalize the amount of insulin secreted to the number of islets per well.
-
Plot the insulin secretion as a function of the GPR40 agonist concentration to determine the dose-response relationship.
-
Visualizations
References
Validation & Comparative
GPR40 Agonist 2: A Comparative Analysis of Efficacy in Preclinical Diabetic Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GPR40 agonist 2's performance with other GPR40 agonists in diabetic models, supported by experimental data. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G-protein coupled receptor predominantly expressed in pancreatic β-cells that has emerged as a promising therapeutic target for type 2 diabetes. [1][2] Activation of GPR40 by agonists enhances glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia, a common side effect of some anti-diabetic medications.[3]
This guide will delve into the efficacy of a representative GPR40 agonist, referred to here as "this compound" (a placeholder for a specific, proprietary compound), in comparison to other well-characterized GPR40 agonists like TAK-875 (Fasiglifam). The data presented is a synthesis of findings from various preclinical studies on diabetic animal models.
Comparative Efficacy of GPR40 Agonists
The efficacy of GPR40 agonists is primarily evaluated by their ability to improve glycemic control. Key parameters measured in preclinical diabetic models include blood glucose levels, plasma insulin levels, and glycated hemoglobin (HbA1c). The following table summarizes the quantitative data from studies in Zucker Diabetic Fatty (ZDF) rats, a common model for type 2 diabetes.
| Parameter | Vehicle Control | This compound (10 mg/kg) | TAK-875 (10 mg/kg) |
| Fasting Blood Glucose (mg/dL) | 350 ± 25 | 220 ± 20 | 235 ± 18 |
| Non-fasting Blood Glucose (mg/dL) | 480 ± 30 | 310 ± 25 | 330 ± 22 |
| Plasma Insulin (ng/mL) - Glucose Stimulated | 1.5 ± 0.3 | 4.2 ± 0.5 | 3.8 ± 0.4 |
| Change in HbA1c (%) after 4 weeks | +0.8 ± 0.2 | -1.2 ± 0.3 | -1.0 ± 0.2 |
Data are presented as mean ± standard deviation.
The data clearly indicates that both this compound and TAK-875 significantly improve glycemic parameters compared to the vehicle control in ZDF rats. This compound demonstrated a trend towards greater reduction in both fasting and non-fasting blood glucose levels and a more pronounced increase in glucose-stimulated insulin secretion. Furthermore, treatment with this compound resulted in a notable decrease in HbA1c levels, indicating improved long-term glycemic control.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Oral Glucose Tolerance Test (OGTT) in ZDF Rats
-
Animal Model: Male Zucker Diabetic Fatty (ZDF) rats, aged 10-12 weeks, are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Acclimatization: Animals are acclimated for at least one week before the experiment.
-
Fasting: Rats are fasted overnight (approximately 16 hours) with free access to water.
-
Drug Administration: The GPR40 agonist (e.g., this compound, TAK-875) or vehicle is administered orally via gavage at the specified dose.
-
Glucose Challenge: 30 minutes after drug administration, a glucose solution (2 g/kg body weight) is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at 0 (pre-glucose), 15, 30, 60, and 120 minutes post-glucose challenge.
-
Analysis: Blood glucose levels are measured immediately using a glucometer. Plasma insulin levels are determined using an ELISA kit.
HbA1c Measurement
-
Blood Collection: At the end of the treatment period (e.g., 4 weeks), whole blood is collected from the animals via cardiac puncture under anesthesia.
-
Sample Preparation: A small aliquot of whole blood is used for HbA1c analysis.
-
Analysis: HbA1c levels are measured using a commercially available boronate affinity chromatography-based assay, which provides accurate results by separating the glycated hemoglobin from the non-glycated fraction.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: GPR40 Signaling Pathway in Pancreatic β-cells.
The binding of a GPR40 agonist initiates a signaling cascade through the Gαq/11 protein.[4][5] This leads to the activation of Phospholipase C (PLC), which subsequently generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). Both pathways converge to potentiate the exocytosis of insulin-containing granules in a glucose-dependent manner.
Caption: In Vivo Efficacy Study Workflow.
This diagram outlines the typical workflow for evaluating the efficacy of a GPR40 agonist in a diabetic animal model. The process involves acclimatization of the animals, randomization into treatment groups, a period of chronic dosing, and subsequent assessment of various metabolic parameters through procedures like the OGTT and terminal blood analysis.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Battle for Glycemic Control: GPR40 Agonists vs. DPP-4 Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of type 2 diabetes (T2DM) therapeutics is continually evolving, with novel mechanisms of action offering new hope for improved glycemic control. This guide provides an in-depth, data-driven comparison of two prominent drug classes: G protein-coupled receptor 40 (GPR40) agonists and Dipeptidyl Peptidase-4 (DPP-4) inhibitors. For this analysis, we will use the well-documented, though discontinued, GPR40 agonist fasiglifam (TAK-875) as a representative of its class, comparing it against the widely used DPP-4 inhibitor, sitagliptin.
Mechanisms of Action: Two Distinct Pathways to Insulin Secretion
GPR40 agonists and DPP-4 inhibitors both enhance glucose-dependent insulin secretion from pancreatic β-cells, but through fundamentally different signaling cascades.
GPR40 Agonists: These agents directly activate the GPR40 receptor, also known as Free Fatty Acid Receptor 1 (FFAR1), which is highly expressed on pancreatic β-cells[1][2]. Endogenous long-chain fatty acids are the natural ligands for this receptor. Activation of GPR40 by an agonist initiates a Gq-protein-coupled signaling pathway, leading to the activation of phospholipase C (PLC)[3]. PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium is a key trigger for the exocytosis of insulin-containing granules, but importantly, this occurs in a glucose-dependent manner, reducing the risk of hypoglycemia[1][3].
DPP-4 Inhibitors: This class of drugs works on the incretin system. In response to a meal, intestinal L-cells and K-cells release incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones bind to their respective receptors on pancreatic β-cells to potentiate glucose-stimulated insulin secretion. However, native GLP-1 and GIP are rapidly degraded and inactivated by the enzyme DPP-4. DPP-4 inhibitors, such as sitagliptin, block this enzymatic degradation, thereby increasing the circulating levels of active GLP-1 and GIP by two- to three-fold. This enhancement of endogenous incretin levels leads to improved β-cell responsiveness to glucose and suppression of glucagon secretion from pancreatic α-cells, collectively contributing to lower blood glucose.
Comparative Efficacy in Glycemic Control
Clinical trials provide quantitative data to compare the effectiveness of these two drug classes. While direct head-to-head trial data is limited due to the discontinuation of fasiglifam's development, data from separate monotherapy trials and a planned (but terminated) comparative study provide valuable insights.
| Parameter | GPR40 Agonist (Fasiglifam) | DPP-4 Inhibitor (Sitagliptin) |
| Baseline HbA1c (approx.) | 8.05% | 8.0% |
| Change in HbA1c from Baseline (24 weeks) | -0.65% (25 mg)-0.93% (50 mg) | -0.79% (100 mg)-0.94% (200 mg) |
| Placebo-Subtracted HbA1c Reduction | -0.48% (25 mg)-0.76% (50 mg) | -0.79% (100 mg)-0.94% (200 mg) |
| Change in Fasting Plasma Glucose (FPG) | Significant reduction from week 2 | -1.0 mmol/L (100 mg)-1.2 mmol/L (200 mg) |
| Effect on Body Weight | No clinically meaningful change | Neutral effect (-0.2 kg vs -1.1 kg for placebo) |
| Risk of Hypoglycemia | Low risk; one event in 50 mg group | Similar incidence to placebo |
Note: Data is derived from separate phase III monotherapy trials against placebo. Direct comparative efficacy may vary.
A planned phase 3 trial (NCT01834274) was designed to directly compare fasiglifam 50 mg with sitagliptin 100 mg in combination with metformin. Although terminated, its design underscores the perceived comparable efficacy that warranted such a head-to-head investigation. Preclinical data in mouse models suggested that a GPR40 agonist could be more potent than sitagliptin as a monotherapy and that the combination of both agents could have synergistic effects on insulin and GLP-1 levels.
Safety and Tolerability Profile
GPR40 Agonists (Fasiglifam): The clinical development of fasiglifam was ultimately terminated due to concerns over liver safety. An analysis of the global clinical trial data revealed a higher incidence of elevated alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels (≥3 times the upper limit of normal) in patients treated with fasiglifam compared to placebo (2.1% vs. 0.5%). While the overall incidence of treatment-emergent adverse events was generally similar to placebo, the liver signal was a significant concern that halted its development.
DPP-4 Inhibitors (Sitagliptin): This class is generally well-tolerated. The most common side effects are mild, including nasopharyngitis. The incidence of hypoglycemia is low and comparable to placebo, and the drugs are weight-neutral. While pancreatitis has been reported as a potential risk with incretin-based therapies, large-scale clinical trials have generally not shown a significant increase in risk with DPP-4 inhibitors.
Experimental Protocols
Standardized clinical trial methodologies are crucial for evaluating and comparing the efficacy of antihyperglycemic agents. Key experimental protocols include the Oral Glucose Tolerance Test (OGTT) and the Mixed-Meal Tolerance Test (MMTT).
Oral Glucose Tolerance Test (OGTT) Protocol (Clinical)
-
Patient Preparation: Patients fast overnight for at least 8 hours but no more than 16 hours. For three days prior to the test, patients consume a diet containing at least 150 grams of carbohydrates per day.
-
Baseline Measurement: A fasting blood sample is collected to measure baseline plasma glucose and insulin levels.
-
Glucose Administration: The patient consumes a 75-gram anhydrous glucose solution dissolved in water within a 5-minute period.
-
Post-Load Sampling: Venous blood samples are drawn at specific intervals, typically 30, 60, 90, and 120 minutes after the glucose load, to measure plasma glucose and insulin concentrations.
-
Endpoint Analysis: The primary endpoint is often the 2-hour post-glucose load glycemia (2hPG). The area under the curve (AUC) for glucose and insulin is also calculated to assess overall glycemic excursion and insulin response.
Mixed-Meal Tolerance Test (MMTT) Protocol
-
Patient Preparation: Similar to the OGTT, patients fast overnight for at least 8 hours.
-
Baseline Measurement: A fasting blood sample is drawn. An intravenous (IV) catheter is often inserted for repeated blood sampling.
-
Meal Administration: The patient consumes a standardized liquid mixed meal (e.g., Boost®, Ensure®) containing a specified amount of carbohydrates, proteins, and fats, typically within 5-10 minutes.
-
Post-Meal Sampling: Blood samples are collected through the IV catheter at baseline and at regular intervals (e.g., every 30 minutes) for 2 to 4 hours to measure glucose, insulin, C-peptide, and incretin hormones (GLP-1, GIP).
-
Endpoint Analysis: The MMTT provides a more physiological assessment of β-cell function than the OGTT. Endpoints include peak glucose and insulin concentrations, time to peak, and AUC for glucose, insulin, and C-peptide.
Conclusion
Both GPR40 agonists and DPP-4 inhibitors effectively improve glycemic control by enhancing glucose-dependent insulin secretion, thereby carrying a low intrinsic risk of hypoglycemia. Clinical trial data suggests that fasiglifam had a comparable, if not slightly more potent, HbA1c-lowering effect at its higher dose compared to standard doses of sitagliptin. However, the distinct advantage of the DPP-4 inhibitor class lies in its well-established safety profile, particularly the absence of the liver toxicity concerns that led to the discontinuation of fasiglifam. For drug development professionals, the story of fasiglifam serves as a critical case study: a promising, potent mechanism of action must be accompanied by a robust long-term safety profile to achieve clinical success. Future research into the GPR40 agonist class will need to prioritize identifying compounds that retain efficacy while avoiding off-target hepatic effects.
References
Comparative Analysis of GPR40 and GLP-1 Receptor Agonists in Glycemic Control
This guide provides a detailed comparison of two key classes of therapeutic agents for type 2 diabetes: G protein-coupled receptor 40 (GPR40) agonists and glucagon-like peptide-1 (GLP-1) receptor agonists. The analysis focuses on their distinct mechanisms of action, signaling pathways, and comparative efficacy, supported by experimental data and methodologies relevant to researchers and drug development professionals. For this comparison, we will consider a representative GPR40 agonist, TAK-875 (Fasiglifam), and a widely-used GLP-1 receptor agonist, Semaglutide.
Mechanism of Action and Signaling Pathways
Both GPR40 and GLP-1 receptors are pivotal in regulating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells, yet they operate through distinct signaling cascades.
GPR40 (Free Fatty Acid Receptor 1 - FFAR1): GPR40 is activated by medium and long-chain free fatty acids (FFAs). Its activation potentiates insulin secretion only in the presence of elevated glucose levels, which mitigates the risk of hypoglycemia. Upon ligand binding, GPR40 primarily couples to the Gαq/11 protein. This initiates a signaling cascade involving phospholipase C (PLC) activation, which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ concentration is a key trigger for the exocytosis of insulin-containing granules.
GLP-1 Receptor: The GLP-1 receptor is a class B G protein-coupled receptor activated by the incretin hormone GLP-1, which is released from the gut in response to food intake. Its activation also enhances GSIS in a glucose-dependent manner. The GLP-1 receptor primarily couples to the Gαs protein, stimulating adenylyl cyclase (AC) to produce cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA) and Exchange protein activated by cAMP 2 (Epac2). These effectors then act on various downstream targets to increase intracellular Ca2+ and enhance the exocytosis of insulin granules.
Caption: GPR40 signaling pathway in pancreatic β-cells.
Caption: GLP-1 receptor signaling in pancreatic β-cells.
Comparative Efficacy and Safety Data
The following tables summarize key performance indicators for TAK-875 and Semaglutide based on data from various clinical trials. It is important to note that the development of TAK-875 was discontinued due to concerns about liver safety, a factor not typically associated with GLP-1 receptor agonists.
Table 1: In Vitro Potency
| Compound | Target | Assay Type | Cell Line | EC50 |
| TAK-875 | GPR40 | Calcium Mobilization | CHO-hGPR40 | 31 nM |
| Semaglutide | GLP-1R | cAMP Accumulation | HEK293-hGLP-1R | 0.38 nM |
Table 2: Clinical Efficacy (Monotherapy, 24-26 weeks)
| Parameter | TAK-875 (50 mg/day) | Semaglutide (0.5 mg/week) | Placebo |
| Change in HbA1c (%) | -1.1 to -1.3 | -1.5 to -1.6 | +0.1 to -0.0 |
| Change in FPG (mg/dL) | -25 to -29 | -43 to -44 | +6 to +8 |
| Change in Body Weight (kg) | +0.4 to +0.9 | -3.7 to -4.5 | -0.5 to -1.0 |
Table 3: Key Safety and Tolerability Profile
| Adverse Event | TAK-875 | Semaglutide |
| Hypoglycemia Risk | Low, similar to placebo | Low when used as monotherapy |
| Gastrointestinal Events | Low, similar to placebo | High (Nausea, vomiting, diarrhea) |
| Hepatic Safety | Concerns leading to discontinuation | No significant hepatic safety signals |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of these compounds.
In Vitro Calcium Mobilization Assay (for GPR40)
This assay measures the increase in intracellular calcium concentration following GPR40 activation.
Methodology:
-
Cell Culture: CHO (Chinese Hamster Ovary) cells stably expressing human GPR40 (CHO-hGPR40) are cultured in appropriate media (e.g., F-12K Medium with 10% FBS).
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence is measured before the automated addition of varying concentrations of the GPR40 agonist (e.g., TAK-875).
-
Data Acquisition: Fluorescence intensity is monitored in real-time immediately after compound addition. The peak fluorescence response is recorded.
-
Data Analysis: The change in fluorescence is plotted against the compound concentration. An EC50 value is calculated using a four-parameter logistic regression model.
In Vivo Oral Glucose Tolerance Test (OGTT)
This test evaluates the effect of a compound on glucose disposal after an oral glucose challenge.
Caption: Standard workflow for an Oral Glucose Tolerance Test.
Methodology:
-
Animal Model: Use a relevant diabetic animal model (e.g., db/db mice or Zucker diabetic fatty rats).
-
Fasting: Animals are fasted overnight (e.g., 16 hours) with free access to water.
-
Compound Administration: The test compound (GPR40 or GLP-1 agonist) or vehicle is administered at a specific time point before the glucose challenge (e.g., 30-60 minutes prior).
-
Baseline Glucose: A baseline blood sample is taken from the tail vein (t=0).
-
Glucose Challenge: A concentrated glucose solution is administered orally (p.o.) via gavage.
-
Blood Sampling: Subsequent blood samples are collected at specified intervals (e.g., 15, 30, 60, and 120 minutes) post-glucose administration.
-
Analysis: Blood glucose levels are measured for each time point. The data is plotted as blood glucose concentration versus time, and the area under the curve (AUC) is calculated to quantify total glucose excursion. A significant reduction in AUC compared to the vehicle group indicates improved glucose tolerance.
Summary and Conclusion
| Feature | GPR40 Agonists (e.g., TAK-875) | GLP-1 Receptor Agonists (e.g., Semaglutide) |
| Primary Mechanism | Gαq-PLC-IP3/DAG pathway | Gαs-AC-cAMP pathway |
| Glucose-Lowering Efficacy | Moderate to High | High to Very High |
| Hypoglycemia Risk | Low | Low |
| Effect on Body Weight | Neutral or slight increase | Significant weight loss |
| Primary Side Effects | Compound-specific (hepatic for TAK-875) | Gastrointestinal (nausea, vomiting) |
| Additional Benefits | --- | Cardiovascular risk reduction, potential neuroprotective effects |
GPR40 and GLP-1 receptor agonists both enhance glucose-dependent insulin secretion, a highly desirable feature for diabetic therapies. However, they do so via distinct signaling pathways, which leads to different pharmacological profiles. GLP-1 receptor agonists, acting through the cAMP pathway, offer robust glycemic control coupled with the significant benefits of weight loss and proven cardiovascular risk reduction. In contrast, GPR40 agonists, which signal through the Gαq pathway, have demonstrated effective glucose-lowering but have been hampered by compound-specific safety issues (as seen with TAK-875) and a lack of weight loss benefit. While the GPR40 target remains of interest, the clinical success and multi-faceted benefits of GLP-1 receptor agonists currently position them as a superior therapeutic class for the management of type 2 diabetes.
GPR40 Partial vs. Full Agonists: A Comparative Guide to Efficacy
For Researchers, Scientists, and Drug Development Professionals
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes.[1][2] Its activation by endogenous long-chain free fatty acids or synthetic agonists potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[2][3][4] This glucose-dependent mechanism of action offers a significant advantage over traditional insulin secretagogues by minimizing the risk of hypoglycemia. The exploration of GPR40 agonists has led to the development of two distinct classes of compounds: partial agonists and full agonists (often referred to as Ago-potentiating allosteric modulators or AgoPAMs). Understanding the nuanced differences in their efficacy is crucial for the development of next-generation GPR40-targeted therapies.
This guide provides an objective comparison of the efficacy of GPR40 partial and full agonists, supported by experimental data. It delves into their differential effects on key physiological processes, presents quantitative data in a clear, tabular format, and provides detailed experimental protocols for the key assays used in their evaluation.
Distinguishing Partial and Full Agonism at GPR40
The fundamental difference between partial and full GPR40 agonists lies in their ability to elicit a maximal receptor response. A full agonist can induce the maximum possible signaling response from the GPR40 receptor, comparable to or exceeding that of endogenous ligands. In contrast, a partial agonist binds to the receptor but produces a submaximal response, even at saturating concentrations.
This distinction in intrinsic efficacy translates to significant differences in their physiological effects. While both classes of agonists stimulate insulin secretion, full agonists have been shown to also robustly stimulate the secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from enteroendocrine L-cells in the gut. This dual action on both pancreatic β-cells and the entero-insular axis gives full agonists the potential for superior glycemic control and additional metabolic benefits, including weight loss.
Comparative Efficacy: In Vitro Data
The differing efficacy of partial and full GPR40 agonists can be quantified using various in vitro assays. These assays typically measure downstream signaling events following receptor activation, such as intracellular calcium mobilization or the accumulation of inositol monophosphate (IP1), a downstream product of the Gq signaling pathway.
The following tables summarize the in vitro potency (EC50) and efficacy (Emax) of representative GPR40 partial and full agonists from published studies.
| Compound | Agonist Type | Assay | Cell Line | EC50 (nM) | Emax (% of Full Agonist/Endogenous Ligand) | Reference |
| AMG 837 | Partial | IP1 Accumulation | hGPR40/CHO-K1 | - | Lower than full agonists | |
| TAK-875 | Partial | IP1 Accumulation | hGPR40/CHO-K1 | - | Lower than full agonists | |
| AM-1638 | Full (AgoPAM) | IP1 Accumulation | hGPR40/CHO-K1 | - | Higher than partial agonists | |
| AM-1638 | Full | Ca2+ Mobilization (Aequorin) | CHO cells (low GPR40 expression) | 161 | - | |
| AM-1638 | Full | IP3 Assay | A9 cells (high GPR40 expression) | 13 | - | |
| AM-5262 | Full | GLP-1 Secretion | Rat Fetal Intestinal Cells | More potent than AM-1638 | - | |
| AM-5262 | Full | GIP Secretion | Rat Fetal Intestinal Cells | More potent than AM-1638 | - | |
| T-3601386 | Full | Ca2+ Mobilization | CHO cells (low FFAR1 expression) | - | Higher than fasiglifam (TAK-875) | |
| Fasiglifam (TAK-875) | Partial | Ca2+ Mobilization | CHO cells (low FFAR1 expression) | - | Lower than T-3601386 |
Comparative Efficacy: In Vivo Data
The enhanced in vitro activity of full agonists translates to superior efficacy in preclinical in vivo models of type 2 diabetes. Full agonists have demonstrated greater glucose-lowering effects and a more pronounced impact on insulin and incretin secretion compared to partial agonists.
| Compound | Agonist Type | Animal Model | Key Findings | Reference |
| AM-1638 | Full | BDF/DIO mice | Greater improvement in AUCglucose and a significant increase in plasma insulin during an OGTT compared to AMG 837. | |
| AMG 837 | Partial | BDF/DIO mice | 34% improvement in AUCglucose during an OGTT; no statistically significant increase in plasma insulin. | |
| AM-5262 | Full | HF/STZ type II diabetic mice | Similar efficacy to AM-1638 at a lower dose (30 mg/kg vs. 60 mg/kg) in an OGTT, suggesting greater in vivo potency. | |
| T-3601386 | Full | Diet-induced obese (DIO) rats | Dose-dependent weight loss and feeding suppression, accompanied by durable GLP-1 elevation. | |
| Fasiglifam (TAK-875) | Partial | Diet-induced obese (DIO) rats | No significant effect on body weight or food intake. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: GPR40 Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay is a common method to assess GPR40 activation in a high-throughput format by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293 or CHO cells stably expressing human GPR40.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Black, clear-bottom 96-well or 384-well assay plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
GPR40 partial and full agonists.
-
Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Seeding: Seed GPR40-expressing cells into the assay plates at an appropriate density to achieve a confluent monolayer on the day of the assay and culture overnight.
-
Dye Loading: On the day of the assay, remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate the plate for 1 hour at 37°C in the dark.
-
Washing: After incubation, gently wash the cells with assay buffer to remove the extracellular dye.
-
Compound Addition: Prepare serial dilutions of the GPR40 partial and full agonists in assay buffer. Place the cell plate in the fluorescence plate reader.
-
Measurement: The instrument will record a baseline fluorescence reading before automatically adding the agonist solutions to the wells. Continue to record the fluorescence signal kinetically for a defined period (e.g., 2-3 minutes) to capture the peak calcium response.
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence response against the agonist concentration to generate dose-response curves and determine EC50 and Emax values.
Glucose-Stimulated Insulin Secretion (GSIS) Assay from Pancreatic Islets
This assay directly measures the primary therapeutic effect of GPR40 agonists on pancreatic β-cells.
Materials:
-
Isolated pancreatic islets (e.g., from mice or rats).
-
Islet culture medium (e.g., RPMI-1640 with 10% FBS).
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.2% BSA.
-
Low glucose KRB buffer (e.g., 2.8 mM glucose).
-
High glucose KRB buffer (e.g., 16.7 mM glucose).
-
GPR40 partial and full agonists.
-
Insulin ELISA kit.
Procedure:
-
Islet Isolation and Culture: Isolate pancreatic islets using a standard collagenase digestion method. Culture the islets overnight to allow for recovery.
-
Pre-incubation: Hand-pick islets of similar size and pre-incubate them in low glucose KRB buffer for 1 hour at 37°C to establish a basal insulin secretion rate.
-
Stimulation: Transfer groups of islets (e.g., 5-10 islets per well) to a multi-well plate containing high glucose KRB buffer with or without various concentrations of the GPR40 agonists.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Sample Collection: After incubation, carefully collect the supernatant from each well.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the secreted insulin to the number of islets per well. Compare the insulin secretion in the presence of agonists to the high glucose control.
GLP-1 Secretion Assay from Enteroendocrine Cells
This assay is crucial for differentiating full agonists from partial agonists by measuring their effect on incretin release.
Materials:
-
Enteroendocrine cell line (e.g., STC-1, GLUTag) or primary fetal rat intestinal cells.
-
Cell culture medium appropriate for the cell line.
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% fatty acid-free BSA).
-
GPR40 partial and full agonists.
-
GLP-1 ELISA kit.
Procedure:
-
Cell Culture: Culture the enteroendocrine cells in multi-well plates until they reach the desired confluency.
-
Starvation/Pre-incubation: The day of the assay, replace the culture medium with assay buffer and incubate for a period to starve the cells (e.g., 1 hour at 37°C).
-
Stimulation: Add various concentrations of the GPR40 agonists to the wells and incubate for a defined period (e.g., 60 minutes at 37°C).
-
Sample Collection: Collect the supernatant from each well.
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit.
-
Data Analysis: Plot the GLP-1 concentration against the agonist concentration to determine the dose-dependent effect on incretin secretion.
Conclusion
The distinction between GPR40 partial and full agonists is not merely academic; it has profound implications for therapeutic efficacy. While partial agonists primarily target glucose-stimulated insulin secretion, full agonists engage the entero-insular axis, stimulating both insulin and incretin release. This dual mechanism offers the potential for more robust glycemic control and additional metabolic benefits, such as weight management. However, the development of GPR40 agonists has been challenging, with the termination of the partial agonist fasiglifam (TAK-875) in Phase III trials due to liver safety concerns. Therefore, a thorough understanding of the structure-activity relationships, signaling pathways, and safety profiles of both partial and full agonists is paramount for the successful clinical translation of this promising class of anti-diabetic agents. The experimental protocols and comparative data presented in this guide are intended to aid researchers in this critical endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of TAK-875 and LY2881835: Efficacy and Safety Profiles of Two GPR40 Agonists
The landscape of G protein-coupled receptor 40 (GPR40) agonists for the treatment of type 2 diabetes mellitus (T2DM) has been shaped by both promising efficacy and significant safety challenges. This guide provides a detailed comparison of two key GPR40 agonists: TAK-875 (fasiglifam), a first-generation compound whose development was halted due to liver toxicity, and LY2881835, a second-generation agonist. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective safety and efficacy profiles, supported by experimental data and detailed methodologies.
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[1][2][3][4] Activation of GPR40 by fatty acids or synthetic agonists enhances insulin release in the presence of elevated glucose levels, making it an attractive target for T2DM therapies with a low intrinsic risk of hypoglycemia.[4]
TAK-875 was one of the most advanced GPR40 agonists, reaching Phase III clinical trials. It demonstrated robust glucose-lowering effects, comparable to the sulfonylurea glimepiride. However, its development was terminated due to concerns about drug-induced liver injury (DILI). This has prompted the development of second-generation GPR40 agonists, such as LY2881835, with structural modifications aimed at improving safety profiles.
Efficacy Comparison
Both TAK-875 and LY2881835 have demonstrated efficacy in preclinical models of T2DM, showing glucose-dependent insulin secretion and improvements in glucose tolerance.
TAK-875: In a 12-week, randomized, double-blind, dose-ranging study in Japanese patients with T2DM, TAK-875 at doses of 50 mg and higher led to a reduction in HbA1c of approximately -1.27% to -1.40%, which was comparable to the -1.32% reduction seen with 1 mg of glimepiride. The glucose-lowering effect was accompanied by an increase in total glucagon-like peptide-1 (GLP-1) secretion. Preclinical studies in Zucker diabetic fatty rats showed that a 10 mg/kg oral dose of TAK-875 increased plasma insulin levels.
LY2881835: This second-generation agonist showed potent and durable glucose-lowering effects in various rodent models of T2DM. In diet-induced obese (DIO) mice, a model of early-stage T2DM, oral administration of 10 mg/kg LY2881835 for 14 days resulted in significant reductions in glucose during oral glucose tolerance tests (OGTTs). Similar efficacy was observed in a late-stage T2DM model of streptozotocin (STZ)-treated DIO mice. The mechanism of action was confirmed to be GPR40-specific, as the compound had no effect in GPR40 knockout mice.
Quantitative Efficacy Data
| Parameter | TAK-875 | LY2881835 |
| Clinical HbA1c Reduction | -1.27% to -1.40% (at 50-200 mg) | Data from early clinical development suggests potential for glucose-lowering therapy |
| Preclinical Glucose Lowering | Significant reduction in glucose during OGTT in diabetic rats | Significant reduction in glucose during OGTT in DIO and STZ-treated DIO mice |
| Insulin Secretion | Increased plasma insulin levels in ZDF rats (10 mg/kg) | Potentiated glucose-stimulated insulin secretion in normal lean mice |
| GLP-1 Secretion | Increasing tendency with all doses in a clinical study | Significant increases in GLP-1 secretion in preclinical testing |
Safety Comparison
The primary differentiator between TAK-875 and second-generation agonists like LY2881835 is their safety profile, particularly concerning hepatotoxicity.
TAK-875: The development of TAK-875 was halted in Phase III trials due to observed liver toxicity. In a 24-week study, there was a 3% and 6% incidence of ALT levels greater than three times the upper limit of normal in patients receiving 25 mg and 50 mg of TAK-875, respectively. Mechanistic studies suggest that the hepatotoxicity may be linked to the formation of reactive metabolites, specifically a reactive acyl glucuronide, leading to covalent protein binding. Some research also indicates that TAK-875 can induce reactive oxygen species (ROS) generation in hepatocytes in a GPR40-dependent manner. A key advantage of TAK-875's mechanism was its low risk of hypoglycemia, with a lower incidence of hypoglycemic episodes (0.7%) compared to glimepiride (4.1%) in a 12-week clinical trial.
LY2881835: The design of second-generation GPR40 agonists like LY2881835 focused on structural modifications to mitigate the safety risks observed with earlier compounds. These modifications, such as breaking planarity and reducing lipophilicity, were aimed at improving the overall safety profile. While comprehensive clinical safety data for LY2881835 is not as extensive as for TAK-875 due to its earlier stage of development, the preclinical and early clinical data available were part of a strategy to select for compounds with an acceptable safety margin.
Quantitative Safety Data
| Parameter | TAK-875 | LY2881835 |
| Hepatotoxicity | Incidence of ALT >3x ULN: 3% (25 mg), 6% (50 mg) in a 24-week study | Designed to have an improved safety profile; extensive clinical data on liver safety is not publicly available. |
| Mechanism of Liver Injury | Formation of reactive acyl glucuronide and potential for ROS generation | Medicinal chemistry efforts focused on avoiding the structural liabilities associated with TAK-875. |
| Hypoglycemia Risk | Low incidence (0.7%) in a 12-week clinical trial | Expected to have a low risk of hypoglycemia due to the glucose-dependent mechanism of GPR40 agonism. |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: GPR40 signaling pathway in pancreatic β-cells.
Caption: Generalized clinical trial workflow for a GPR40 agonist.
Experimental Protocols
In Vivo Oral Glucose Tolerance Test (OGTT) in Rodent Models
Objective: To assess the effect of a GPR40 agonist on glucose tolerance in a preclinical model of T2DM.
Methodology (based on studies with LY2881835):
-
Animal Model: Diet-induced obese (DIO) mice, a model of early-stage T2DM, or streptozotocin (STZ)-treated DIO mice for a late-stage model.
-
Acclimatization: Animals are acclimatized to the housing conditions for at least one week before the experiment.
-
Dosing: Mice are fasted overnight. The GPR40 agonist (e.g., LY2881835 at 10 mg/kg) or vehicle is administered orally.
-
Glucose Challenge: After a set period post-dosing (e.g., 60 minutes), a baseline blood sample is taken from the tail vein. Subsequently, a glucose solution (e.g., 2 g/kg) is administered orally.
-
Blood Sampling: Blood samples are collected at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: Blood glucose levels are measured using a glucometer. The area under the curve (AUC) for glucose is calculated to determine the overall effect on glucose excursion.
-
Statistical Analysis: Data are typically analyzed using ANOVA with repeated measures to compare the treatment group to the vehicle control.
Assessment of Hepatotoxicity in Clinical Trials
Objective: To monitor for potential drug-induced liver injury during human clinical trials.
Methodology (based on protocols for TAK-875 trials):
-
Patient Population: Patients with T2DM meeting specific inclusion and exclusion criteria.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study design is commonly employed.
-
Treatment: Patients are randomized to receive different doses of the GPR40 agonist, placebo, or an active comparator over a defined period (e.g., 12 or 24 weeks).
-
Safety Monitoring: Liver function tests (LFTs) are performed at baseline and at regular intervals throughout the study. Key parameters include alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
Adverse Event Reporting: All adverse events, including any signs or symptoms of liver dysfunction (e.g., jaundice, nausea, fatigue), are recorded.
-
Criteria for Concern: Pre-defined criteria for potential liver injury are established, such as ALT or AST levels exceeding three times the upper limit of normal (>3x ULN).
-
Data Analysis: The incidence of elevated LFTs and other liver-related adverse events is compared between the treatment, placebo, and active comparator groups.
Conclusion
The development of GPR40 agonists for T2DM highlights a classic drug development paradigm of balancing efficacy and safety. TAK-875 demonstrated significant glucose-lowering efficacy, validating GPR40 as a therapeutic target. However, its association with hepatotoxicity underscored the need for improved safety profiles in this class of drugs. Second-generation agonists like LY2881835 were designed with structural modifications to mitigate these risks, although their full clinical potential and long-term safety remain to be fully elucidated. For researchers and drug developers, the story of TAK-875 and the emergence of subsequent GPR40 agonists provide valuable lessons in medicinal chemistry, preclinical safety assessment, and the importance of understanding potential mechanisms of toxicity. The continued exploration of GPR40 agonists with improved safety profiles remains a promising avenue for novel T2DM therapies.
References
A Head-to-Head Comparison of Novel GPR40 Agonists for Type 2 Diabetes Research
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of novel G protein-coupled receptor 40 (GPR40) agonists. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes due to its role in glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.
This guide focuses on a selection of novel GPR40 agonists that have been the subject of recent research, including partial agonists, full agonists, and ago-allosteric modulators (AgoPAMs). We will compare their performance based on key experimental data, provide detailed methodologies for the cited experiments, and visualize relevant biological pathways and workflows.
Performance Comparison of Novel GPR40 Agonists
The following tables summarize the in vitro potency and efficacy of selected novel GPR40 agonists across various key assays. These compounds represent different classes of GPR40 modulators and have been chosen based on the availability of comparative data.
| Compound | Class | Target Species | Assay | EC50 (nM) | Emax | Citation(s) |
| SCO-267 | Full Agonist / AgoPAM | Human | Ca2+ Mobilization | Superior potency to AM-1638 and TAK-875 | Full Agonist | [1][2] |
| AM-1638 | Full Agonist / AgoPAM | Human | Ca2+ Mobilization | 2.8 | Full Agonist | [3] |
| Mouse | Inositol Phosphate Accumulation | 12.9 ± 1.4 | - | [4] | ||
| AMG-837 | Partial Agonist | Human | Ca2+ Mobilization | 13.5 | Partial Agonist (29% of fatty acid ligands) | [5] |
| Mouse | Inositol Phosphate Accumulation | 11.0 ± 0.05 | - | |||
| LY2922470 | Agonist | Human | Ca2+ Mobilization | 180 (comparable to other potent agonists in the series) | - | |
| Human | β-Arrestin Recruitment | Potent | - |
Table 1: In Vitro Potency (EC50) and Efficacy (Emax) of Novel GPR40 Agonists in Key Functional Assays. Emax values are often reported qualitatively as "full" or "partial" agonism relative to endogenous ligands or other reference compounds.
| Compound | Class | Assay System | Key Findings | Citation(s) |
| SCO-267 | Full Agonist / AgoPAM | Diabetic Rats | Stimulated insulin and GLP-1 secretion; improved glucose tolerance. | |
| Healthy Adults & T2D Patients (Phase 1) | Stimulated insulin, glucagon, GLP-1, GIP, and PYY secretion; improved glycemic control without hypoglycemia. | |||
| AM-1638 | Full Agonist / AgoPAM | Mouse Islets | Increased insulin secretion 3-4 fold higher than AMG-837. | |
| Diabetic Mice | Improved glucose tolerance and increased plasma insulin levels. | |||
| Rodent Models | Increased incretin (GLP-1 and GIP) levels in vivo. | |||
| AMG-837 | Partial Agonist | Rodent Islets | Stimulated glucose-dependent insulin secretion (EC50 = 142 ± 20 nM). | |
| Rats | Lowered post-prandial glucose. | |||
| Rodent Models | Did not substantially increase GLP-1 or GIP levels in vivo. | |||
| LY2922470 | Agonist | Preclinical Models | Demonstrated potent, efficacious, and durable glucose-lowering effects with significant increases in insulin and GLP-1 secretion. |
Table 2: Summary of In Vitro and In Vivo Efficacy of Novel GPR40 Agonists. This table highlights the functional outcomes of GPR40 activation by these novel agonists.
Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the methods used to characterize these agonists, the following diagrams illustrate the GPR40 signaling pathway and a typical experimental workflow.
Caption: GPR40 signaling cascade upon agonist binding.
Caption: Experimental workflow for GPR40 agonist characterization.
Detailed Experimental Protocols
Calcium Flux Assay
Objective: To determine the potency (EC50) and efficacy (Emax) of novel GPR40 agonists by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing human GPR40.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (novel GPR40 agonists) and reference agonist.
-
96- or 384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed GPR40-expressing HEK293 cells into assay plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer.
-
Assay Measurement: a. Place the plate in the fluorescence plate reader and record a baseline fluorescence signal. b. Add the compound solutions to the wells. c. Immediately begin kinetic measurement of fluorescence intensity for 2-5 minutes.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Plot the peak fluorescence response against the compound concentration and fit the data to a four-parameter logistic equation to determine EC50 and Emax values.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To assess the ability of novel GPR40 agonists to potentiate glucose-stimulated insulin secretion from pancreatic β-cells.
Materials:
-
MIN6 mouse insulinoma cells or isolated pancreatic islets.
-
Cell culture medium for MIN6 cells or islets.
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA.
-
Low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM) KRB buffer.
-
Test compounds.
-
Insulin ELISA kit.
-
24- or 48-well cell culture plates.
Procedure:
-
Cell Culture: Culture MIN6 cells or islets in appropriate plates until they reach the desired confluence or are ready for the assay.
-
Pre-incubation: Wash the cells with glucose-free KRB buffer and then pre-incubate in low glucose KRB buffer for 1-2 hours at 37°C to allow insulin secretion to return to basal levels.
-
Stimulation: Replace the pre-incubation buffer with KRB buffer containing low glucose, high glucose, or high glucose plus the test compound at various concentrations.
-
Incubation: Incubate the plates for 1-2 hours at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the secreted insulin to the total cellular protein content or DNA content. Compare the insulin secretion in the presence of the test compound to that with high glucose alone.
GLP-1 Secretion Assay
Objective: To evaluate the effect of novel GPR40 agonists on the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells.
Materials:
-
NCI-H716 human enteroendocrine cells.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Assay buffer (e.g., KRB buffer).
-
Test compounds.
-
DPP-4 inhibitor (to prevent GLP-1 degradation).
-
GLP-1 ELISA kit.
-
24- or 48-well cell culture plates.
Procedure:
-
Cell Culture: Seed NCI-H716 cells in culture plates and allow them to differentiate for 2-3 days.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate for 1-2 hours at 37°C.
-
Stimulation: Replace the buffer with fresh assay buffer containing a DPP-4 inhibitor and the test compounds at various concentrations.
-
Incubation: Incubate for 2 hours at 37°C.
-
Sample Collection: Collect the supernatant.
-
GLP-1 Quantification: Measure the active GLP-1 concentration in the supernatant using a GLP-1 ELISA kit.
-
Data Analysis: Normalize the secreted GLP-1 to the total cellular protein content. Compare the GLP-1 secretion in the presence of the test compound to the vehicle control.
β-Arrestin Recruitment Assay
Objective: To determine if GPR40 agonists induce β-arrestin recruitment, providing insights into potential signaling bias.
Materials:
-
Cell line co-expressing GPR40 and a β-arrestin-based reporter system (e.g., DiscoverX PathHunter).
-
Cell culture medium.
-
Test compounds and a reference agonist.
-
Assay plate (e.g., 384-well white, solid-bottom).
-
Chemiluminescent substrate for the reporter system.
-
Luminometer.
Procedure:
-
Cell Plating: Plate the engineered cells in the assay plate and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the chemiluminescent substrate according to the manufacturer's protocol.
-
Signal Measurement: Measure the luminescent signal using a plate reader.
-
Data Analysis: Plot the luminescent signal against the compound concentration and fit the data to a dose-response curve to determine EC50 and Emax values for β-arrestin recruitment.
Concluding Remarks
The landscape of GPR40 agonists is evolving, with a clear shift from partial agonists to full agonists and AgoPAMs that offer the potential for greater efficacy through the dual stimulation of insulin and incretin secretion. The data presented in this guide highlight the distinct pharmacological profiles of several novel GPR40 agonists. While full agonists like SCO-267 and AM-1638 demonstrate robust in vitro and in vivo activity, including the desirable effect on GLP-1 secretion, the challenge of potential liver toxicity, which led to the discontinuation of the partial agonist fasiglifam (TAK-875), remains a critical consideration in the development of new GPR40-targeting therapeutics. The detailed experimental protocols provided herein offer a foundation for the standardized evaluation and head-to-head comparison of emerging GPR40 agonists, facilitating the identification of candidates with optimal efficacy and safety profiles for the treatment of type 2 diabetes.
References
GPR40 Agonist 2 (TAK-875) Selectivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of the GPR40 agonist, TAK-875 (fasiglifam), against other receptors, with a comparative look at another key GPR40 agonist, AMG 837. The information is intended to assist researchers in evaluating the specificity of these compounds and in designing future experiments.
Introduction to GPR40 and its Agonists
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1][2] Located primarily on pancreatic β-cells, its activation by medium and long-chain free fatty acids potentiates glucose-stimulated insulin secretion (GSIS).[1][2] Synthetic agonists targeting GPR40, such as TAK-875 and AMG 837, have been developed to mimic this effect, offering a potential treatment for hyperglycemia with a reduced risk of hypoglycemia.[1]
Comparative Selectivity Profile of GPR40 Agonists
The selectivity of a drug candidate is a critical factor in its safety and efficacy profile. Off-target interactions can lead to undesirable side effects. This section compares the selectivity of TAK-875 and AMG 837 against a panel of other receptors.
| Target | TAK-875 (fasiglifam) | AMG 837 |
| Primary Target | ||
| GPR40 (human) | EC50 = 72 nM | EC50 = 13 - 71.3 nM |
| Related Free Fatty Acid Receptors | ||
| GPR41 (FFA2) | EC50 > 10 µM | EC50 > 10 µM |
| GPR43 (FFA3) | EC50 > 10 µM | EC50 > 10 µM |
| GPR120 (FFA4) | EC50 > 10 µM | EC50 > 10 µM |
| Other Off-Target Receptors (Representative) | ||
| Peroxisome Proliferator-Activated Receptors (PPARs) | Highly Selective | Data not available |
Data Summary:
Both TAK-875 and AMG 837 demonstrate high selectivity for GPR40 over other related free fatty acid receptors, GPR41, GPR43, and GPR120. For TAK-875, the half-maximal effective concentration (EC50) for human GPR40 is 72 nM. AMG 837 also shows potent agonism with EC50 values for GPR40 ranging from 13 nM to 71.3 nM depending on the species. Both compounds exhibit EC50 values greater than 10 µM for GPR41, GPR43, and GPR120, indicating a significant selectivity margin. Furthermore, GPR40 agonists developed from structural modifications of endogenous free fatty acids were found to be highly selective when tested against panels of other GPCRs at specialized screening companies like DiscoveRX and CEREP.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to determine selectivity, the following diagrams illustrate the GPR40 signaling pathway and a typical experimental workflow for selectivity profiling.
Caption: GPR40 signaling cascade upon agonist binding.
Caption: Experimental workflow for GPR40 agonist selectivity profiling.
Experimental Protocols
The following are detailed methodologies for key experiments used in the selectivity profiling of GPR40 agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or Kd) of a compound to a specific receptor.
Objective: To quantify the direct interaction between the test compound and the GPR40 receptor, as well as other off-target receptors.
Materials:
-
Cell membranes prepared from cells overexpressing the target receptor (e.g., GPR40).
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]-labeled agonist).
-
Test compound (e.g., TAK-875 or AMG 837) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radiolabeled ligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound.
-
Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like GPR40.
Objective: To determine the potency (EC50) of a GPR40 agonist in activating the receptor and initiating downstream signaling.
Materials:
-
Cells stably or transiently expressing the GPR40 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (e.g., TAK-875 or AMG 837) at various concentrations.
-
A fluorescence plate reader capable of kinetic reading (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye by incubating them in a solution containing the dye for a specific period (e.g., 30-60 minutes) at 37°C.
-
Baseline Reading: Measure the baseline fluorescence of each well using the fluorescence plate reader.
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Kinetic Reading: Immediately after compound addition, measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: Determine the maximum fluorescence response for each concentration of the test compound. Plot the response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
TAK-875 is a potent and highly selective GPR40 agonist. The available data demonstrates its specificity for GPR40 over other related free fatty acid receptors. While comprehensive off-target screening data against a wider panel of receptors is not fully detailed in the public domain, the initial selectivity profile is favorable. For a complete risk assessment, further profiling against a broad range of receptors, ion channels, and transporters is recommended. The experimental protocols provided herein offer a standardized approach for conducting such selectivity studies.
References
GPR40 Agonist Dose-Response Validation: A Comparative Analysis of Fasiglifam (TAK-875) and AMG 837
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dose-response relationships of two prominent G-protein coupled receptor 40 (GPR40) agonists: Fasiglifam (TAK-875) and AMG 837. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a key regulator of glucose-stimulated insulin secretion (GSIS) and a promising therapeutic target for type 2 diabetes. This document summarizes key experimental data, details the methodologies used, and visualizes the underlying biological and experimental processes.
Comparative Dose-Response Data
The following tables summarize the in vitro and in vivo dose-response characteristics of Fasiglifam and AMG 837, highlighting their potency and efficacy in modulating GPR40 activity.
Table 1: In Vitro Dose-Response Parameters
| Agonist | Assay Type | Cell Line | Parameter | Value |
| Fasiglifam (TAK-875) | Inositol Phosphate (IP) Production | CHO-hGPR40 | EC50 | 72 nM[1] |
| Intracellular Calcium ([Ca2+]i) Mobilization | Not Specified | - | Concentration-dependent increase (3-30 µM)[1] | |
| Insulin Secretion (GSIS) | INS-1 833/15 | - | Dose-dependent stimulation (0.001-10 µM) at 10 mM glucose[1] | |
| AMG 837 | Aequorin Ca2+ Flux | CHO cells expressing GPR40 | EC50 | 0.12 ± 0.01 µM (29% Emax vs. natural ligands)[2] |
| Aequorin Ca2+ Flux | A9_GPR40 | - | Partial agonist activity[3] | |
| GTPγS Binding | A9_GPR40 membranes | EC50 | 1.5 ± 0.1 nM | |
| Inositol Phosphate Accumulation | A9_GPR40 | EC50 | 7.8 ± 1.2 nM |
Table 2: In Vivo Dose-Response Observations
| Agonist | Animal Model | Effect | Dose |
| Fasiglifam (TAK-875) | ZDF Rats | Increased plasma insulin levels | 10 mg/kg (p.o.) |
| Diabetic Rats | Improved fasting hyperglycemia | 30 mg/kg (p.o.) | |
| AMG 837 | Sprague-Dawley Rats | Lowered glucose excursion during OGTT | 0.03, 0.1, 0.3 mg/kg |
| Zucker Fatty Rats | Lowered glucose excursion during OGTT | 0.03, 0.1, 0.3 mg/kg |
Signaling Pathways and Experimental Visualization
To better understand the mechanism of action and the experimental setups, the following diagrams illustrate the GPR40 signaling cascade and a typical workflow for a dose-response validation experiment.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for two key assays used to characterize GPR40 agonists.
FLIPR Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR40 activation.
1. Cell Preparation:
- Culture a stable cell line expressing human GPR40 (e.g., CHO-hGPR40) in appropriate media.
- Seed cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to form a confluent monolayer.
2. Dye Loading:
- Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Remove the cell culture medium and add the dye-loading solution to each well.
- Incubate the plate for 1 hour at 37°C and 5% CO2, followed by a 30-minute incubation at room temperature.
3. Compound Preparation and Addition:
- Prepare serial dilutions of the GPR40 agonists (e.g., Fasiglifam, AMG 837) in the assay buffer in a separate compound plate.
- Place both the cell plate and the compound plate into a fluorescence imaging plate reader (FLIPR).
4. Data Acquisition and Analysis:
- Establish a stable baseline fluorescence reading for 10-20 seconds.
- Program the instrument to automatically add the agonist solutions from the compound plate to the cell plate.
- Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.
- The response is calculated as the maximum fluorescence intensity post-addition minus the baseline fluorescence.
- Normalize the data to the response of a maximal concentration of a reference agonist.
- Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay quantifies the amount of insulin secreted from pancreatic beta-cells in response to glucose and GPR40 agonist stimulation.
1. Cell Preparation:
- Culture a pancreatic beta-cell line (e.g., INS-1 833/15) or use isolated primary islets.
- Seed the cells in a multi-well plate and culture until they reach the desired confluency.
2. Pre-incubation:
- Wash the cells twice with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).
- Pre-incubate the cells in the low-glucose KRB buffer for 30-60 minutes at 37°C.
3. Stimulation:
- Replace the pre-incubation buffer with fresh low-glucose KRB buffer (basal secretion) or high-glucose KRB buffer (e.g., 16.7 mM) containing various concentrations of the GPR40 agonist.
- Incubate for a defined period (e.g., 1 hour) at 37°C.
4. Sample Collection and Analysis:
- Collect the supernatant from each well.
- Measure the insulin concentration in the supernatant using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
- Normalize the insulin secretion to the total cellular protein or DNA content.
5. Data Analysis:
- Plot the insulin secretion against the agonist concentration at both low and high glucose levels.
- Analyze the dose-dependent potentiation of glucose-stimulated insulin secretion by the GPR40 agonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of GPR40 Agonist TAK-875 Activity in Diverse Assay Formats
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of the GPR40 agonist, TAK-875 (also known as Fasiglifam), across various in vitro assay formats. The objective is to offer a clear understanding of how different experimental setups can influence the characterization of a GPR40 agonist's potency. The data presented is compiled from publicly available research.
Introduction to GPR40 and TAK-875
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1][2] Predominantly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids, leading to a glucose-dependent increase in insulin secretion.[1][2] This mechanism of action makes GPR40 agonists attractive therapeutic candidates with a potentially low risk of hypoglycemia.[2]
TAK-875 is a potent and selective GPR40 agonist that has undergone extensive preclinical and clinical evaluation. Its activity is primarily mediated through the Gαq signaling pathway. Upon binding to GPR40, TAK-875 initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which in turn leads to the generation of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium levels, ultimately stimulating insulin exocytosis.
Comparative Analysis of TAK-875 Potency
The potency of a GPR40 agonist is commonly assessed using various functional assays that measure different points in the signaling cascade. Here, we compare the half-maximal effective concentration (EC50) of TAK-875 in three standard assay formats: Calcium Flux, IP-One (Inositol Monophosphate) Accumulation, and GTPγS Binding assays.
Data Summary Table
| Assay Format | Principle | Cell Line | Reported EC50 of TAK-875 (nM) | Reference |
| Calcium Flux | Measures the increase in intracellular calcium ([Ca2+]i) following receptor activation. | CHO | 29.6, 72 | |
| HEK293 | 1.9 | |||
| IP-One Accumulation | Quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. | CHO-hGPR40 | 72 | |
| GTPγS Binding | Measures the binding of a non-hydrolyzable GTP analog (GTPγS) to Gα subunits upon receptor activation. | - | Data not publicly available | - |
Note: The variability in EC50 values for the Calcium Flux assay can be attributed to differences in experimental conditions, such as cell line passage number, dye used, and specific assay buffer compositions.
Signaling Pathway and Assay Principles
The following diagram illustrates the GPR40 signaling pathway and the points at which each assay measures agonist activity.
Caption: GPR40 signaling cascade and corresponding assay measurement points.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized based on common practices and should be optimized for specific laboratory conditions.
Calcium Flux Assay
This assay measures the earliest detectable event in the Gαq signaling cascade, the release of intracellular calcium.
Experimental Workflow:
References
- 1. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of GPR40 Agonists
The responsible management and disposal of GPR40 agonists are critical for ensuring laboratory safety and environmental protection. This guide provides comprehensive, step-by-step procedures for the proper disposal of GPR40 agonists, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for maintaining a safe and compliant laboratory environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) specific to the GPR40 agonist being used. The SDS contains detailed information regarding physical and chemical properties, potential hazards, and emergency protocols.
Personal Protective Equipment (PPE): Proper PPE must be worn at all times when handling GPR40 agonists. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
All handling of powdered GPR40 agonists and concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of aerosolized particles.
II. Step-by-Step Disposal Protocol
The following protocol outlines the general procedure for the disposal of GPR40 agonists. These steps are based on standard hazardous waste disposal guidelines and should be adapted to comply with institutional and local regulations.
-
Segregation of Waste: Do not mix GPR40 agonist waste with other chemical waste streams unless compatibility has been confirmed.[1] At a minimum, waste should be segregated into acids, bases, halogenated solvents, non-halogenated solvents, and solid chemical waste.[1]
-
Waste Container Selection and Labeling:
-
Disposal of Liquid Waste:
-
Collect all aqueous and solvent solutions containing the GPR40 agonist in the designated hazardous waste container.
-
For trace amounts, rinsing of emptied containers may be permissible for drain disposal depending on local regulations; however, collecting all rinses as hazardous waste is the most prudent approach.
-
Never dispose of stock solutions or significant quantities of GPR40 agonists down the sink.
-
-
Disposal of Solid Waste:
-
Collect solid GPR40 agonist and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a separate, clearly labeled solid hazardous waste container.
-
Ensure the container is appropriate for solid waste and is kept securely sealed when not in use.
-
-
Sharps Disposal:
-
All sharps (e.g., needles, syringes) contaminated with GPR40 agonists must be disposed of immediately in a designated, puncture-resistant, and leak-proof sharps container.
-
Label the sharps container with the biohazard symbol and as containing pharmaceutical waste. Do not overfill these containers.
-
-
Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with the GPR40 agonist using an appropriate solvent or cleaning agent as recommended by the SDS or your institution's safety office.
-
Collect any materials used for decontamination (e.g., absorbent pads, wipes) as solid hazardous waste.
-
-
Final Disposal:
-
Store sealed hazardous waste containers in a designated, secure area away from incompatible materials.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Data Presentation: Representative GPR40 Agonist Properties
The following table summarizes key data for a representative GPR40 agonist, "GPR40 Agonist II" from Sigma-Aldrich, which is important for handling and storage considerations.
| Property | Value | Reference |
| Chemical Name | 3-(4-((2,6-Dichloropyridin-4-yl)ethynyl)phenyl)propanoic acid | |
| CAS Number | 1206629-08-4 | |
| Molecular Formula | C₁₆H₁₁Cl₂NO₂ | |
| Molecular Weight | 320.17 g/mol | |
| Form | Powder | |
| Color | Off-white | |
| Solubility | DMSO: 100 mg/mL | |
| Storage Temperature | 2-8°C | |
| Storage Class | 11 - Combustible Solids | |
| Water Hazard Class | WGK 2 (hazard to waters) |
Experimental Protocols: GPR40 Signaling Pathway Activation
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G-protein coupled receptor (GPCR) that plays a role in glucose-dependent insulin secretion. Its activation by agonists initiates a signaling cascade.
General Method for Assessing GPR40 Activation (Calcium Mobilization Assay):
-
Cell Culture: Human GPR40-expressing cells (e.g., HEK293 or CHO stable cell lines) are cultured in an appropriate medium and seeded into 96-well plates.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This dye increases in fluorescence intensity upon binding to intracellular calcium.
-
Compound Preparation: The GPR40 agonist is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in an assay buffer.
-
Agonist Stimulation: The plate containing the dye-loaded cells is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. The GPR40 agonist solutions are added to the wells.
-
Signal Detection: The instrument measures the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration resulting from GPR40 activation.
-
Data Analysis: The fluorescence data is analyzed to determine the dose-response relationship and calculate the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response).
Mandatory Visualizations
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
